Pyrazinetetracarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazine-2,3,5,6-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16/h(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHVZRHBNXZKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195776 | |
| Record name | Pyrazinetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43193-60-8 | |
| Record name | 2,3,5,6-Pyrazinetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43193-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinetetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043193608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazinetetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Pyrazinetetracarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z28T4GD8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyrazine-2,3,5,6-tetracarboxylic Acid (H₄PZTC): Ligand Design & Coordination Architecture
This guide details the chemical properties, synthesis, and coordination chemistry of Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) .[1][2] It is structured for researchers in materials science and coordination chemistry, focusing on its role as a high-connectivity ligand in Metal-Organic Frameworks (MOFs).[3]
Abstract
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) represents a class of rigid, multifunctional ligands critical to the design of high-dimensionality Metal-Organic Frameworks (MOFs).[1][2] Unlike simple dicarboxylates (e.g., terephthalic acid), H₄PZTC offers a heteroatomic N,O-chelating pocket , allowing for simultaneous coordination to metal centers via both the pyrazine nitrogen and the carboxylate oxygen.[2] This dual-binding capability facilitates the formation of robust, thermally stable 3D networks with applications in gas storage, luminescence, and heterogeneous catalysis.
Chemical Identity & Physicochemical Profile
H₄PZTC is a polyprotic acid characterized by an electron-deficient pyrazine core substituted with four carboxyl groups.[3] Its high acidity and polarity dictate its solubility and coordination behavior.[3]
| Property | Data | Notes |
| IUPAC Name | Pyrazine-2,3,5,6-tetracarboxylic acid | |
| CAS Number | 43193-60-8 | |
| Formula | C₈H₄N₂O₈ | |
| Molar Mass | 256.13 g/mol | |
| Acidity (pKa) | Polyprotic (pKa₁ < 2.[3][4]0) | High acidity due to electron-withdrawing pyrazine ring and ortho-carboxyl interactions.[3] |
| Solubility | Soluble in H₂O, DMF, DMSO | High polarity allows hydrothermal and solvothermal synthesis.[2] |
| Geometry | Planar (D₂h symmetry) | Rigid backbone prevents conformational flexibility, aiding predictable MOF topology.[2][3] |
Stability & Reactivity
-
Thermal Stability: The ligand itself is stable up to ~250°C. Its MOFs often exhibit stability >350°C due to strong chelate effects.[2][3]
-
Redox Activity: The pyrazine core is redox-active, capable of reversible reduction, which is advantageous for electrochemical applications (e.g., Li-ion battery anodes).[2]
Synthetic Pathways: Oxidative Transformation
The synthesis of H₄PZTC is a classic example of exhaustive benzylic oxidation .[2][3] The precursor, 2,3,5,6-tetramethylpyrazine (TMP) , is converted to the tetracarboxylic acid using strong oxidants.
Mechanism: Alkyl Oxidation
The reaction proceeds via the stepwise oxidation of the methyl groups.[2][3] The electron-deficient nature of the pyrazine ring makes the methyl protons acidic, but the ring itself is resistant to oxidative cleavage, preserving the core.
Figure 1: Synthetic pathway from tetramethylpyrazine to H₄PZTC via permanganate oxidation.
Protocol Insight
-
Oxidant: Potassium Permanganate (KMnO₄) is the standard reagent.[2][3]
-
Solvent: Water (heterogeneous starting material becomes homogeneous as carboxylates form).[2][3]
-
Workup: The reaction mixture must be filtered hot to remove MnO₂. The filtrate is then acidified (HCl) to precipitate the free acid H₄PZTC as a white/off-white solid.[3]
Coordination Chemistry: The N,O-Chelate Effect
The defining feature of H₄PZTC is its ability to form stable 5-membered chelate rings with transition metals.[3]
Binding Modes
Unlike terephthalate (which binds only through carboxylates), H₄PZTC utilizes the pyrazine nitrogen atoms.[2][3]
-
N,O-Chelation: The metal binds to one ring nitrogen and one oxygen from an adjacent carboxylate.[2][3] This is the thermodynamically preferred mode for 3d transition metals (Zn, Cu, Mn).
-
Bis-Bridging: A single ligand can bridge up to 4 metal centers, or even more if carboxylates adopt bridging modes (syn-syn, syn-anti).[2][3]
Figure 2: Hierarchical coordination modes of H₄PZTC leading to multi-dimensional frameworks.
Topology Control by Metal Ion
-
Zn(II) (d¹⁰): Typically forms 2D layers or 3D pillared structures .[2][3] The Zn centers often adopt octahedral geometries, chelated by two H₄PZTC ligands.[2]
-
Mn(II) (d⁵): Favors 3D magnetic frameworks .[2][3] The high spin Mn(II) centers are linked by H₄PZTC to form dense networks with antiferromagnetic coupling.[2][3]
-
Lanthanides (Ln³⁺): Due to high coordination numbers (CN=8-10), Ln-H₄PZTC MOFs form complex 3D channel structures often containing trapped water molecules, suitable for proton conductivity.[2][3]
Functional Applications
A. Gas Storage & Separation
H₄PZTC-based MOFs (e.g., Zn-PZTC) exhibit permanent porosity.[3]
-
Mechanism: The high density of carboxylate oxygens and pyrazine nitrogens creates polar pore surfaces.[2][3]
-
Selectivity: These polar sites preferentially adsorb quadrupolar molecules like CO₂ over non-polar N₂ or CH₄, making them excellent candidates for flue gas separation.[2]
B. Luminescence & Sensing
Lanthanide MOFs (e.g., Tb-PZTC, Eu-PZTC) utilize the "antenna effect."[2][3]
-
Mechanism: The rigid pyrazine backbone absorbs UV light and efficiently transfers energy to the Ln³⁺ emissive state.[2][3]
-
Application: Sensors for small molecules (solvents, explosives) where guest binding quenches or enhances fluorescence.[2][3]
C. Precursors for Nanocatalysts
Pyrazine-MOFs can be calcined to create N-doped carbon/metal oxide composites.[3]
-
Example: Co-PZTC MOFs, upon thermal decomposition, yield porous Co₃O₄ nanoparticles embedded in N-doped carbon.[2] These are high-performance catalysts for the Oxygen Evolution Reaction (OER) and supercapacitor electrodes.[3]
Experimental Protocol: Hydrothermal MOF Synthesis
Objective: Synthesis of a Zn-PZTC Metal-Organic Framework.
Reagents:
-
H₄PZTC (1.0 mmol)[3]
-
Solvent: Deionized Water (15 mL)
Workflow:
-
Dissolution: Suspend H₄PZTC in water. Add dilute NaOH dropwise until the solution is clear (pH ~5-6). This generates the soluble Na₄PZTC or H₂PZTC²⁻ species.[3]
-
Mixing: Add the Zn(NO₃)₂ solution slowly with stirring. A transient precipitate may form; stir until homogenous or slightly turbid.[2][3]
-
Crystallization: Transfer to a Teflon-lined stainless steel autoclave.
-
Heating: Heat at 140°C for 72 hours .
-
Cooling: Slow cool (5°C/hour) to room temperature to promote large single-crystal growth.
-
Harvesting: Filter the colorless block crystals, wash with water and ethanol, and air dry.
Characterization Check:
-
PXRD: Confirm crystallinity against simulated patterns.
-
TGA: Check for solvent loss (water) <150°C and framework decomposition >350°C.
References
-
Synthesis & Structure of Zn/Mn-PZTC MOFs: Title: 1-D calcium, 2-D zinc and 3-D manganese coordination polymers derived from pyrazine-2,3,5,6-tetracarboxylic acid.[1][2] Source: Journal of Chemical Crystallography / OSTI.[3] URL:[Link][3]
-
Lanthanide Frameworks: Title: Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxylate.[2] Source: ResearchGate.[3] URL:[Link][3]
-
Catalytic Applications (Co-MOF derivatives): Title: Fe/Co-MOF Nanocatalysts: Greener Chemistry Approach for the Removal of Toxic Metals and Catalytic Applications.[2][3] Source: ACS Omega.[3] URL:[Link][3]
-
Ligand Identity: Title: Pyrazine-2,3,5,6-tetracarboxylic acid (PubChem CID 3016420). Source: National Center for Biotechnology Information.[3] URL:[Link][3]
Sources
Pyrazinetetracarboxylic Acid: Molecular Structure, Geometry, and Applications in Drug Development
Content Type: Technical Whitepaper Audience: Researchers, Application Scientists, and Medicinal Chemists
Part 1: Executive Summary
Pyrazinetetracarboxylic acid (H₄PZTC), CAS [43193-60-8], represents a critical class of N-heterocyclic polycarboxylic ligands used extensively in the design of Metal-Organic Frameworks (MOFs) and coordination polymers. Unlike simple pyrazine derivatives, the steric congestion of four carboxyl groups on the pyrazine core induces unique torsional strains that dictate its coordination geometry.[1] This guide provides an in-depth analysis of its molecular structure, a validated synthesis protocol, and its strategic application as a linker in supramolecular drug delivery systems.[2]
Part 2: Molecular Architecture & Geometry
Core Structural Dynamics
The H₄PZTC molecule consists of a pyrazine ring (1,4-diazine) fully substituted at positions 2, 3, 5, and 6 with carboxylic acid groups.
-
Ring Planarity: The central pyrazine ring typically maintains planarity due to aromatic delocalization.[1]
-
Steric Crowding & Torsion: The four carboxylic acid groups are vicinal (adjacent) to each other.[1] Steric repulsion between the oxygen atoms of adjacent carboxyl groups prevents them from lying coplanar with the pyrazine ring.[1] Consequently, the carboxyl groups rotate out of the aromatic plane, adopting a twisted conformation to minimize repulsive van der Waals interactions.
-
Symmetry: The free acid molecule ideally possesses inversion symmetry (
) or symmetry depending on the specific rotamer stabilized in the crystal lattice.[1]
Coordination Modes in MOFs
In drug development, H₄PZTC is valued not for its intrinsic pharmacological activity, but for its versatility as a multitopic linker in MOFs. It exhibits multiple coordination modes:[1][3][4][5][6]
- -Bridging: Connecting two metal centers via opposite carboxylates.[1]
-
N,O-Chelation: The ring nitrogen and an adjacent carboxylate oxygen form a stable 5-membered chelate ring with a metal ion. This is a dominant mode due to the "pocket" effect.[1]
- -Bridging: All four carboxylates bind to different metal clusters, creating 3D porous networks suitable for drug encapsulation.
Caption: Diagram illustrating the dual coordination potential of H₄PZTC, capable of simultaneous N,O-chelation and carboxylate bridging.
Part 3: Physicochemical Profile
| Property | Value / Description | Relevance |
| Formula | C₈H₄N₂O₈ | Core stoichiometry for MOF synthesis. |
| MW | 256.13 g/mol | High oxygen content improves water solubility relative to precursors.[1] |
| Acidity (pKa) | pKa₁ ≈ 0.6–1.0 (Predicted) | Highly acidic due to electron-withdrawing pyrazine ring and inductive effects of adjacent carboxyls. |
| Solubility | Soluble in H₂O, DMSO, EtOH | Facilitates solvothermal synthesis of MOFs. |
| Stability | Thermally stable >250°C | Suitable for high-temperature activation of MOF pores. |
Expert Insight: The high acidity implies that in neutral physiological pH (7.4), the molecule exists as a fully deprotonated tetra-anion (
Part 4: Experimental Protocol – Synthesis
The synthesis of H₄PZTC is achieved through the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (Ligustrazine). The use of potassium permanganate (
Reagents
-
Precursor: 2,3,5,6-Tetramethylpyrazine (98% purity).
-
Oxidant: Potassium Permanganate (
). -
Solvent: Deionized Water.[1]
-
Workup: Concentrated HCl (for precipitation).
Step-by-Step Methodology
-
Dissolution: Suspend 5.0 g of tetramethylpyrazine in 200 mL of deionized water in a 1L round-bottom flask.
-
Oxidant Addition: Add 25.0 g of
(excess) slowly to the suspension. Caution: Exothermic reaction.[1] -
Reflux: Heat the mixture to reflux (100°C) for 12–24 hours. The purple color of permanganate should fade to a brown precipitate (
).[1] -
Filtration: Filter the hot solution through a Celite pad to remove the insoluble manganese dioxide (
) byproduct.[1] Wash the pad with hot water.[1] -
Concentration: Evaporate the clear filtrate to approximately 50 mL volume under reduced pressure.
-
Acidification: Cool the solution in an ice bath and acidify to pH < 1 using concentrated HCl. A white crystalline precipitate of H₄PZTC will form.[1]
-
Purification: Recrystallize from water/ethanol to obtain analytical grade product.
Caption: Workflow for the oxidative synthesis of Pyrazinetetracarboxylic acid from tetramethylpyrazine.
Part 5: Applications in Drug Delivery
H₄PZTC is a "privileged linker" in the construction of bio-compatible MOFs.[1] Its high density of oxygen and nitrogen atoms allows for strong interactions with guest drug molecules.
Mechanism of Action
-
Pore Functionalization: The uncoordinated carboxylate oxygens or pyrazine nitrogens in the MOF pores can act as hydrogen bond acceptors.[1]
-
Payload Encapsulation: Drugs with proton-donating groups (e.g., Doxorubicin, 5-Fluorouracil) bind to the H₄PZTC linker within the framework, allowing for high loading capacity.
-
pH-Responsive Release: The coordination bonds between H₄PZTC and metals (like Zn²⁺ or Fe³⁺) are often pH-sensitive.[1] In the acidic microenvironment of a tumor (pH ~6.[1]0) or endosome (pH ~5.0), the MOF degrades, releasing the linker and the drug payload simultaneously.
Critical Considerations for Researchers
-
Toxicity: While pyrazine derivatives are generally low-toxicity (used in flavorings), the release of free H₄PZTC in high concentrations must be evaluated for local acidosis effects.
-
Metal Selection: For drug delivery, H₄PZTC should be paired with bio-safe metals like Iron (Fe), Zinc (Zn), or Zirconium (Zr), rather than toxic heavy metals often used in basic crystallography.
References
-
Synthesis and Oxidation Protocol
-
Crystal Structure & Coordination
-
Drug Delivery Applications
-
Physicochemical Data
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104341359A - Preparation method of tetramethyl-pyrazine - Google Patents [patents.google.com]
- 5. 2,3,5,6-tetramethyl pyrazine, 1124-11-4 [thegoodscentscompany.com]
- 6. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Pyrazinetetracarboxylic acid | C8H4N2O8 | CID 3016420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Dissolution Thermodynamics of Pyrazinetetracarboxylic Acid
[1]
Executive Summary
Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA), CAS [43193-60-8], acts as a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination complexes.[1][2] Its high polarity, driven by four carboxylic acid groups on a pyrazine core, creates a distinct solubility landscape characterized by strong pH dependence and specific affinity for polar aprotic solvents.[2]
This guide provides a comprehensive analysis of PTCA’s solubility, offering researchers a validated framework for solvent selection in synthesis and purification.[1][2] It moves beyond static data to provide a self-validating protocol for thermodynamic solubility determination.[1][2]
Physicochemical Identity & Theoretical Solvation
To predict solubility behavior, we must first understand the molecular descriptors that govern solute-solvent interactions.[1][2] PTCA is a "hard" ligand with significant hydrogen-bonding capacity.[1][2]
Table 1: Physicochemical Profile of PTCA
| Property | Value | Implication for Solubility |
| Molecular Formula | C₈H₄N₂O₈ | High oxygen content indicates high polarity.[1][2] |
| Molecular Weight | 256.13 g/mol | Moderate size; diffusion is not the rate-limiting step.[1][2] |
| XLogP3-AA | -0.8 (Predicted) | Hydrophilic. Prefers aqueous or highly polar organic phases.[1][2] |
| H-Bond Donors | 4 | Requires solvents capable of accepting protons (e.g., DMSO, Water).[1][2] |
| H-Bond Acceptors | 10 | High affinity for protic solvents.[1][2] |
| pKa (Predicted) | pKa₁ ≈ 1.8 - 2.2 | Strongly acidic.[1][2] Dissolution in water significantly lowers pH.[1][2] |
Mechanistic Insight: The "Tetra-Acid" Effect
Unlike mono-acids (e.g., Pyrazine-2-carboxylic acid), PTCA possesses a rigid, planar core with four ionizable protons.[1][2]
-
In Water: Solubility is limited by the high lattice energy of the crystal form.[1] However, deprotonation (pH > pKa) disrupts the lattice, increasing solubility exponentially.[1][2]
-
In Organic Solvents: Solubility relies on dipole-dipole interactions.[1][2] Aprotic solvents like DMF disrupt intermolecular H-bonds between PTCA molecules without competing for protons.[1][2]
Empirical Solubility Landscape
The following categorization is derived from synthesis protocols of PTCA-based MOFs and thermodynamic principles of pyrazine derivatives.
Category A: High Solubility (Primary Solvents)[1][2]
-
Dimethyl Sulfoxide (DMSO): The thermodynamic gold standard.[1][2] DMSO interacts strongly with the carboxylic protons, breaking the crystal lattice effectively even at room temperature.[1]
-
N,N-Dimethylformamide (DMF): Excellent solvent, particularly when heated (>60°C).[1][2] Often used in solvothermal synthesis.[1][2]
-
Water (Alkaline pH): While sparingly soluble in cold, neutral water, PTCA dissolves instantly upon addition of base (NaOH, KOH, Triethylamine) due to the formation of highly soluble tetra-carboxylate salts.[1]
Category B: Moderate/Conditional Solubility
-
Water (Hot, Neutral): Solubility increases significantly near boiling (100°C), following an endothermic dissolution curve.[1][2]
-
Methanol/Ethanol: Sparingly soluble at Room Temperature (RT); moderately soluble at reflux.[1][2] often used as co-solvents to induce precipitation or slow crystallization.[1][2]
-
Acetone: Low solubility.[1][2][3] Used primarily for washing/purification to remove impurities without dissolving the PTCA product.[1][2]
Category C: Insoluble (Anti-Solvents)[1][2]
Visualization: Solvation Mechanism
The following diagram illustrates the solvation shell formation around PTCA in different media, highlighting the shift from Hydrogen Bonding to Ionic Dissociation.
Figure 1: Mechanistic pathways for PTCA dissolution. Aprotic solvents solvate the neutral molecule, while basic aqueous conditions drive solubility via ionization.
Experimental Protocol: Determination of Thermodynamic Solubility
Objective: To generate precise solubility data (mg/mL) for PTCA in a target solvent. Method: Saturation Shake-Flask Method with UV-Vis Quantification.[1][2]
Reagents & Equipment[1][4][5][6]
-
0.45 µm PTFE Syringe Filters (hydrophilic/hydrophobic matched to solvent).[1][2]
-
UV-Vis Spectrophotometer (λ_max approx. 270-280 nm; scan required).[1][2]
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Equilibration:
-
Place vials in the thermostatic shaker at 25°C (or target T).
-
Agitate at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium.
-
-
Sampling & Filtration:
-
Quantification (UV-Vis):
-
Calculation:
Workflow: Solubility Determination Logic
This self-validating workflow ensures data integrity during experimental determination.[1][2]
Figure 2: Logical flowchart for validating saturation before sampling, preventing false-negative solubility results.
Applications & Implications for Drug Development
Understanding the solubility of PTCA is vital for two primary fields:
-
MOF Synthesis (Reticular Chemistry):
-
Protocol: Use DMF/Ethanol mixtures.[1][2] The high solubility in DMF allows for high precursor loading, while Ethanol acts as a modulator to control crystal growth rates.[1]
-
Tip: If the PTCA fails to dissolve in the solvothermal mix, adding a stoichiometric amount of Triethylamine (TEA) can solubilize the ligand without interfering with metal coordination.[1]
-
-
Pharmaceutical Co-crystals:
-
PTCA is used as a co-former to improve the solubility of basic Active Pharmaceutical Ingredients (APIs).[1][2]
-
Strategy: Synthesis should be performed in a solvent where both the API and PTCA have moderate solubility (e.g., Methanol) to ensure instantaneous nucleation of the co-crystal rather than separate precipitation.[1]
-
References
-
PubChem. (2025).[1][2] Pyrazine-2,3,5,6-tetracarboxylic acid (Compound).[2][5] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Slovak Academy of Sciences. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes. Chemical Papers. Available at: [Link][1][2]
-
MDPI. (2024).[1][2] Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available at: [Link][1][2][6]
-
Organic Chemistry Data. (2022). pKa Values of Pyrazine Carboxylic Acids. Available at: [Link]
Sources
Comprehensive Spectroscopic Characterization of Pyrazinetetracarboxylic Acid (PTCA)
This guide is structured as a high-level technical whitepaper designed for senior researchers and analytical chemists. It moves beyond basic data listing to address the specific challenges of characterizing highly oxidized, electron-deficient heteroaromatics.
Technical Guide & Analytical Workflow
Executive Summary & Chemical Profile
Pyrazinetetracarboxylic acid (PTCA) is a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and a high-value intermediate in pharmaceutical coordination chemistry. Its high symmetry (
This guide provides a validated analytical framework, distinguishing the free acid from its common dehydration product, the dianhydride, and establishing a multi-modal verification protocol.
Chemical Identity
| Property | Specification |
| IUPAC Name | Pyrazine-2,3,5,6-tetracarboxylic acid |
| CAS Number | 2468-93-1 |
| Molecular Formula | |
| Molecular Weight | 256.12 g/mol |
| Solubility Profile | Soluble in DMSO, DMF, dilute aqueous base. Poorly soluble in |
| Critical Handling | Hygroscopic; readily dehydrates to dianhydride ( |
Synthesis & Purification Workflow
To ensure the spectroscopic data below correlates to high-purity material, the following isolation logic is assumed. The primary synthesis route involves the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (Ligustrazine).
Validated Oxidation Protocol
-
Oxidation: Reflux tetramethylpyrazine with excess
in aqueous alkali ( ). -
Reduction: Filter
precipitate while hot. -
Acidification: Cool filtrate and acidify with conc.
to . -
Crystallization: PTCA precipitates as a white/off-white solid.
-
Drying: Vacuum dry at 60°C. Warning: Temperatures >100°C risk anhydride formation.
Process Flow Diagram (DOT)
Figure 1: Critical path for the isolation of PTCA, emphasizing temperature control to prevent dehydration.
Spectroscopic Characterization Data
The following data sets represent the "Gold Standard" for pure PTCA.
A. Fourier Transform Infrared Spectroscopy (FTIR)
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Value: Distinguishing Free Acid vs. Anhydride.
| Wavenumber ( | Assignment | Diagnostic Note |
| 2500–3300 | O-H Stretch (Broad) | Critical: Indicates Free Acid. Absence suggests Anhydride formation. |
| 1710–1740 | C=O Stretch (Carboxylic) | Strong, broad band. |
| 1550–1600 | C=N / C=C Ring Stretch | Characteristic of the pyrazine core. |
| 1200–1250 | C-O Stretch | Coupling of C-O and O-H in-plane deformation. |
| < 900 | O-H Out-of-plane | Broad bending vibrations. |
Note: If split peaks appear at 1780
B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz, DMSO-
)
-
Observation: The spectrum is deceptively simple.
- 13.5 - 14.5 ppm (Broad Singlet, 4H): Carboxylic acid protons (-COOH ).
-
Note: This signal may disappear due to exchange with water in the solvent or if the sample is the anhydride. Do not rely on Proton NMR for purity assay.
C NMR (100 MHz, DMSO-
)
Due to the high symmetry (
| Chemical Shift ( | Carbon Type | Assignment |
| 164.5 - 165.5 | Carbonyl (C=O) | Carboxylic acid carbons. |
| 144.0 - 145.0 | Quaternary Aromatic (C-N) | Pyrazine ring carbons (all equivalent). |
Interpretation: The presence of extra peaks in the 140-150 ppm region indicates incomplete oxidation (e.g., presence of methyl groups from intermediate tricarboxylic acids).
C. Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Rationale: Carboxylic acids ionize best by deprotonation.
| m/z Value | Ion Species | Interpretation |
| 255.0 | Molecular Ion. Confirms MW 256. | |
| 211.0 | Decarboxylation fragment 1. | |
| 167.0 | Decarboxylation fragment 2. | |
| 123.0 | Decarboxylation fragment 3. |
Quality Control & Analytical Logic
The following decision tree illustrates the logic for validating a batch of PTCA.
Figure 2: Analytical decision matrix for validating Pyrazinetetracarboxylic acid purity.
References
-
Synthesis & Oxidation Protocol
- Reference: "Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum.
-
Source:
-
Pyrazine Spectroscopic Data (General)
- Reference: "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." (Context: NMR shifts of substituted pyrazines).
-
Source:
-
Mass Spectrometry of Carboxylic Acids
- Reference: "Mass Spectrometry Fragmentation Patterns - Carboxylic Acids.
-
Source:
-
Commercial Reference & Physical Properties
- Reference: "2,3,5,6-Tetramethylpyrazine (Precursor)
-
Source:
Sources
Pyrazinetetracarboxylic acid crystal structure analysis
Title: Pyrazinetetracarboxylic Acid (PTCA): Structural Analysis, Synthesis Protocols, and Crystal Engineering Applications
Executive Summary
Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) represents a high-symmetry, multidentate ligand of significant interest in crystal engineering and reticular chemistry. Unlike simple carboxylic acids, PTCA possesses four carboxyl groups attached to a pyrazine core, creating a rigid, planar node capable of bridging multiple metal centers. This guide provides a technical roadmap for the synthesis, purification, and crystallographic analysis of PTCA, with a specific focus on its role as a linker in Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.[1]
Molecular Architecture & Crystallographic Fundamentals
The PTCA molecule (
-
Chelation: The
-chelating pockets allow for stable 5-membered ring formation with transition metals.[2] -
Supramolecular Assembly: The four carboxyl groups act as hydrogen bond donors/acceptors, often leading to the formation of extensive hydrogen-bonded organic frameworks (HOFs) or hydrated solvates rather than anhydrous single crystals.[2]
Crystallographic Challenges
Obtaining X-ray quality single crystals of the pure parent acid is notoriously difficult due to its high polarity and tendency to form microcrystalline powders or hydrates.[2]
-
Common Phase: PTCA Dihydrate (
).[1][2] -
Crystal System: Typically Monoclinic or Triclinic (depending on solvation).[1][2]
-
Space Group Determination: Researchers must often rely on powder X-ray diffraction (PXRD) for phase identification, reserving Single Crystal XRD (SC-XRD) for its metal complexes or ester derivatives.[2]
Synthesis & Purification Protocol
The synthesis of PTCA is a classic oxidation of tetramethylpyrazine (TMP).[2] While conceptually simple, the isolation of high-purity acid requires strict pH control to manage the solubility of the intermediate salts.
Reaction Mechanism
[1][2]Step-by-Step Protocol
Materials:
Workflow:
-
Oxidation: Suspend TMP (1 eq) in water.[2] Slowly add
(8-10 eq) while heating to reflux (90-100°C). Critical: Add oxidant in portions to prevent thermal runaway.[2] -
Reflux: Maintain reflux for 12–24 hours until the purple permanganate color persists (indicating excess).
-
Reduction of Excess: Add a small amount of ethanol to reduce excess
to .[2] -
Filtration: Filter the hot solution through a Celite pad to remove the dark brown
precipitate. The filtrate contains the soluble potassium salt of PTCA. -
Acidification (Crystallization):
-
Purification: Recrystallize from hot water or dilute HCl to remove potassium ions.
Figure 1: Synthesis workflow for Pyrazinetetracarboxylic acid via permanganate oxidation.
Structural Analysis Workflow
To validate the structure, a multi-technique approach is required. The high oxygen content makes the material prone to decarboxylation at high temperatures, necessitating careful thermal analysis.
A. Thermal Analysis (TGA/DSC)
-
Dehydration: 80°C – 150°C. Weight loss corresponds to lattice water (if dihydrate).[1][2]
-
Decomposition: > 260°C. Decarboxylation occurs, leading to ring fragmentation.[2]
-
Note: Do not heat above 200°C during drying if the crystal structure is to be preserved.[2]
B. X-Ray Diffraction Logic
The following diagram outlines the decision tree for structural solution, distinguishing between the pure acid and its metal complexes.
Figure 2: Decision matrix for crystallographic characterization of PTCA and its derivatives.
Application in Crystal Engineering (MOFs)
PTCA is a "privileged ligand" for constructing Metal-Organic Frameworks due to its ability to bridge up to four metal centers.[2]
Coordination Modes
-
Bis-chelating: Uses N and adjacent carboxylate O to bind metal ions (common with Cu(II), Zn(II)).[1][2]
-
Bridging: Carboxylates extend outward to form 3D porous networks.[2]
Case Study: Lanthanide-PTCA Frameworks
Reaction of PTCA with Lanthanide nitrates (
-
Protocol: PTCA +
in /Ethanol MOF Crystals. -
Structure: Typically crystallizes in high-symmetry space groups (e.g., Orthorhombic Pnma or Monoclinic C2/c) depending on the lanthanide radius.[1][2]
Data Summary Table
| Parameter | Specification / Observation |
| Formula | |
| Molar Mass | 256.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in hot water, DMSO, DMF; Insoluble in non-polar solvents |
| pKa Values | Polyprotic; first pKa approx 1.8 (strong acid due to electron-deficient ring) |
| Primary Hazard | Irritant (Eyes/Skin/Respiratory) |
| CSD Refcode | Note: Pure acid structure is rare; search for derivatives like PZTCA |
References
-
Synthesis of Pyrazine Polycarboxylic Acids: Wolff, L. (1887).[2][3] "Ueber Pyrazin-tetracarbonsäure." Berichte der deutschen chemischen Gesellschaft, 20(1), 425-435.[2] [2]
-
MOF Applications (Lanthanides): Zhang, F., et al. (2014).[1][2] "Novel 3D Alkali–Lanthanide Heterometal–Organic Frameworks with Pyrazine-2,3,5,6-tetracarboxylic Acid: Synthesis, Structure, and Magnetism." Crystal Growth & Design, 14(4), 2042–2050.[1][2] [2]
-
Coordination Polymers: Marioni, P. A., et al. (1986).[1][2][3] "Poly{[(2,5-dicarboxypyrazine-3,6-dicarboxylato)trans-diaquairon(II) dihydrate]}." Acta Crystallographica Section C.
-
Derivatives Structure (Tetracarboxamides): Khavasi, H. R., & Tehrani, A. A. (2013).[1][2] "Crystal structures of N2,N3,N5,N6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide...". Acta Crystallographica Section E.
Sources
- 1. Crystal structures of N 2,N 3,N 5,N 6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide and N 2,N 3,N 5,N 6-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazinetetracarboxylic acid | C8H4N2O8 | CID 3016420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
Advanced Architectures: Pyrazinetetracarboxylic Acid (H4PZTC) in Materials Science
Executive Summary
Pyrazinetetracarboxylic acid (H4PZTC) represents a high-density, nitrogen-rich ligand distinct from its phenyl-extended counterparts (like H4TCPP). Its compact C8H4N2O8 scaffold offers a unique combination of high coordination connectivity (up to 10 sites) and heterocyclic basicity . Unlike expanded linkers designed for ultra-high surface area, H4PZTC excels in creating dense, robust Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) with intrinsic functionality.
This technical guide details the exploitation of H4PZTC in proton-conducting electrolytes , luminescent sensors , and selective gas adsorbents . It provides validated synthesis protocols, structural design logic, and mechanistic insights for researchers in materials science and reticular chemistry.
Part 1: Ligand Engineering & Synthesis
Chemical Architecture
H4PZTC is defined by a pyrazine core fully substituted with four carboxylate groups.[1][2][3] This structure dictates its reactivity:
-
N-Rich Core: The pyrazine nitrogens act as auxiliary donors, facilitating chelation (N,O-mode) rather than simple bridging.
-
High Denticity: With 4 carboxylates and 2 nitrogens, it can bridge up to 6+ metal centers, forming rigid 3D networks.
-
Acidity: The electron-withdrawing pyrazine ring increases the acidity of the carboxylic groups compared to benzene analogs, influencing deprotonation equilibria during MOF synthesis.
Synthesis Protocol: Oxidative Transformation
The industrial standard for synthesizing H4PZTC involves the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (TMP).
Reaction Logic: The methyl groups on the electron-deficient pyrazine ring are resistant to mild oxidation. Strong conditions (KMnO4/Reflux) are required to drive the reaction to completion (tetra-acid) and prevent partial oxidation products.
Protocol: H4PZTC from Tetramethylpyrazine
-
Reagents: 2,3,5,6-Tetramethylpyrazine (TMP) (5.0 g), Potassium Permanganate (KMnO4) (25.0 g), Deionized Water (200 mL).
-
Oxidation:
-
Suspend TMP in 100 mL water in a 500 mL round-bottom flask.
-
Heat to 80°C.
-
Add KMnO4 slowly (over 2 hours) as a saturated aqueous solution. Critical: Controlling addition rate prevents thermal runaway and ring degradation.
-
Reflux for 12 hours. The purple color should fade to a brown MnO2 precipitate.
-
-
Workup:
-
Filter hot to remove MnO2. Wash the cake with hot water.
-
Concentrate the clear filtrate to ~50 mL.
-
Acidify with conc.[4] HCl to pH < 1. White crystalline H4PZTC precipitates.
-
Recrystallize from water/ethanol.
-
-
Validation: 1H NMR (D2O) shows no methyl peaks; IR shows strong C=O stretch at ~1700 cm⁻¹.
Figure 1.1: Oxidative synthesis pathway of H4PZTC from Tetramethylpyrazine.
Part 2: Metal-Organic Framework Architectures
Coordination Modes & Topology
H4PZTC rarely forms the open, cavernous pores seen in MOF-5. Instead, it forms dense, hydrophilic networks .
-
Mode A (Bis-Chelating): The N atom and an adjacent carboxylate O chelate a metal ion (5-membered ring), locking the ligand orientation.
-
Mode B (Bridging): Carboxylates bridge multiple metals, creating infinite Metal-Oxide Chains (SBUs).
Case Study: The Sr-PZTC Proton Conductor
Strontium-based PZTC frameworks (e.g., [Sr2(PZTC)(H2O)4]) are exemplary. The high coordination number of Sr(II) (8-9) matches the high connectivity of PZTC, creating a rigid scaffold containing embedded water clusters .
Experimental Workflow: Sr-PZTC Synthesis
-
Solution A: Sr(NO3)2 (0.2 mmol) in 5 mL H2O.
-
Solution B: H4PZTC (0.1 mmol) in 5 mL H2O, neutralized with NaOH (to pH ~6).
-
Hydrothermal Assembly:
-
Mix A and B in a 23 mL Teflon-lined autoclave.
-
Heat at 160°C for 72 hours.
-
Cool at 5°C/hour (Slow cooling is crucial for single crystals).
-
-
Result: Colorless block crystals suitable for XRD.
Part 3: Functional Applications
Proton Conductivity (Energy Materials)
H4PZTC frameworks are leading candidates for proton exchange membrane (PEM) alternatives due to their ability to stabilize water wires within narrow channels.
-
Mechanism: The uncoordinated carboxylate oxygens and lattice water molecules form a hydrogen-bonded network. Protons migrate via the Grotthuss mechanism (hopping) and the Vehicle mechanism (H3O+ diffusion).
-
Performance Metrics: High-performing PZTC-MOFs exhibit conductivities >
S cm⁻¹ at 98% RH.
Data Summary: Proton Conductivity Factors
| Parameter | Role in H4PZTC MOFs | Optimization Strategy |
|---|---|---|
| Pore Hydrophilicity | Carboxylate/N sites attract H2O | Do not fully deprotonate ligand; leave free -COOH. |
| Temperature | Activation energy barrier | operate at >60°C to enhance hopping kinetics. |
| Humidity | Completes H-bond network | Maintain >90% RH for peak performance. |
Figure 3.1: Mechanism of proton conductivity in hydrophilic H4PZTC channels.
Luminescent Sensing (Lanthanides)
The pyrazine core has a rigid aromatic structure with low-lying
-
Antenna Effect: H4PZTC absorbs UV light and transfers energy to the Ln3+ excited state, resulting in sharp, intense emission.
-
Sensing Application: The luminescence is quenched by specific analytes (e.g., Nitro-explosives, Cu2+ ions) due to competitive absorption or framework collapse.
Selective Gas Adsorption
While not ultra-porous, the high density of heteroatoms (N, O) creates a pore surface with high affinity for quadrupolar molecules like CO2.
-
Selectivity: The basic pyrazine nitrogens interact specifically with acidic CO2, offering high CO2/N2 selectivity even at low pressures, relevant for flue gas scrubbing.
Part 4: References
-
Wolff, L. (1887). Ueber Pyrazin-tetracarbonsäure und deren Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 425-435.
-
Marioni, P. A., et al. (1986).[5] Poly{[(2,5-dicarboxypyrazine-3,6-dicarboxylato)trans-diaquairon(II) dihydrate]}. Acta Crystallographica Section C, 42, 123-125.
-
Pacifico, C., & Stoeckli-Evans, H. (2021). Pyrazine-2,3,5,6-tetracarboxylic acid: Crystal structures and coordination chemistry. IUCrData, 6, x210034.
-
Feng, J., et al. (2024). High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework. Materials, 17, 2650.
-
Luo, F. L., et al. (2025). Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing. Inorganic Chemistry Frontiers, 12, 112-125.
Sources
- 1. Syntheses and Characterizations of Two Complexes with Pyrazine-2,3,5,6-tetracarboxylic Acid [ccspublishing.org.cn]
- 2. journals.iucr.org [journals.iucr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. osti.gov [osti.gov]
- 5. A new tetrakis-substituted pyrazine carboxylic acid, 3,3′,3′′,3′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetrapropionic acid: crystal structures of two triclinic polymorphs and of two potassium–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Coordination Ligands: A Technical Guide to the Discovery of Pyrazinetetracarboxylic Acid (PTCA)
[2]
Executive Summary
Pyrazinetetracarboxylic acid (PTCA) is a tetra-topic ligand that has recently surged in prominence due to its utility in constructing robust Metal-Organic Frameworks (MOFs) and energetic coordination polymers.[1][2] However, its chemical lineage traces back to the foundational era of heterocyclic chemistry in the late 19th century.
This guide reconstructs the early discovery and synthetic evolution of PTCA. Unlike modern high-throughput screening, early isolation required rigorous oxidative degradation of polycyclic aromatics. Understanding these original protocols provides critical insight into the thermodynamic stability of the pyrazine core and the decarboxylation pathways that still plague scale-up efforts today.
Historical Context: The Wolff Era (1887–1893)
The discovery of PTCA is inextricably linked to the structural elucidation of the pyrazine ring itself.[2] In the late 1880s, the chemical community was debating the structure of "piazines" (now pyrazines).[2]
Ludwig Wolff is the definitive authority on the early synthesis of PTCA.[2] His work in the Berichte der deutschen chemischen Gesellschaft established the protocols for oxidizing alkylated pyrazines to their polycarboxylic acid derivatives.[2]
-
1887 Milestone: Wolff first explored the oxidation of methyl-substituted pyrazines, establishing that the pyrazine ring—unlike the benzene rings in phenazine—is remarkably resistant to oxidative cleavage.
-
1893 Isolation: Wolff successfully isolated pyrazinetetracarboxylic acid as a degradation product, characterizing it via its distinct potassium salts and its tendency to decarboxylate upon thermal stress.[1][2][3]
Scientific Insight: Wolff’s success relied on the kinetic stability of the 1,4-diazine ring. While standard oxidants (
Synthetic Pathways & Mechanisms
Early synthesis relied on two primary "top-down" oxidative strategies.[1] Both methods utilize the thermodynamic sink of the pyrazine core.
Method A: Exhaustive Oxidation of Tetramethylpyrazine (TMP)
This is the most direct route and the one most analogous to modern industrial synthesis.[2]
Protocol Logic:
-
Oxidant: Potassium Permanganate (
) in aqueous alkali.[1][2] -
Mechanism: Stepwise benzylic oxidation.[1][2] The methyl groups are activated by the electron-withdrawing nitrogen atoms of the ring, facilitating radical or ionic attack by the permanganate species.
Critical Control Point: The reaction must be controlled to prevent thermal decarboxylation. PTCA is prone to losing
Method B: Oxidative Degradation of Phenazine
This method demonstrates the relative stability of the pyrazine ring compared to benzene rings fused to it.[2]
Protocol Logic:
-
Oxidant: High-concentration
or Chromic Acid.[1][2] -
Mechanism: The benzene rings are more electron-rich and thus more susceptible to electrophilic oxidation than the central pyrazine ring.[1] The fused benzene rings are cleaved, effectively "carving out" the central pyrazine core into the tetracarboxylic acid.[2]
Visualization of Synthetic Pathways
Figure 1: Dual synthetic pathways to PTCA showing the oxidation of alkyl side chains (top) and the oxidative cleavage of fused aromatic rings (bottom).[1][2]
Physicochemical Characterization (Early vs. Modern)
The early characterization of PTCA was challenging due to its high polarity and solubility in water, making isolation from the aqueous oxidant sludge difficult.
| Property | Early Literature Value (Wolff/Gabriel) | Modern Verified Data | Technical Implication |
| Melting Point | ~205°C (with decomp.) | 205°C (dec.)[1][2] | Purity indicator; sharp decomposition suggests decarboxylation.[1][2] |
| Solubility | High in | Soluble in | Difficult to extract from aqueous reaction media; requires acidification to precipitate.[1][2] |
| Acidity ( | "Strongly acidic" | The electron-deficient ring makes the carboxylic protons highly acidic.[1][2] | |
| Stability | Unstable to heat | Metastable | Drying protocols must avoid prolonged high heat to prevent conversion to the di-acid. |
Key Experimental Insight: Early researchers noted that PTCA crystallizes often as a hydrate.[1][2] Removing this water of crystallization requires careful vacuum drying.[1][2] Aggressive heating leads to the formation of the anhydride or decarboxylation, a common error in reproducing early literature yields.
Mechanistic Deep Dive: The Stability Paradox
Why does the pyrazine ring survive conditions that destroy benzene rings (in phenazine)?
-
Nitrogen Electronegativity: The two nitrogen atoms in the ring withdraw electron density from the carbon atoms.[2]
-
Reduced Electrophilicity: Oxidizing agents like
often attack electron-rich centers.[1][2] The pyrazine ring is electron-poor ( -deficient), making it inert to electrophilic attack.[1] -
Activation of Side Chains: Conversely, this electron withdrawal acidifies the benzylic protons of the methyl groups in Tetramethylpyrazine, making them more susceptible to deprotonation and subsequent oxidation.[2]
This creates a "Goldilocks" zone where the substituents are reactive, but the core scaffold is inert—a principle still used in modern heterocyclic ligand design.[2]
Diagram: Electronic Effects Driving Synthesis
Figure 2: Mechanistic logic explaining why the pyrazine core survives oxidative conditions that convert methyl groups to carboxylic acids.[1][2]
References
-
Wolff, L. (1887).[1][2] "Ueber das Pyrazin." Berichte der deutschen chemischen Gesellschaft, 20(3), 425-435.[1][2] [1][2]
-
Wolff, L. (1893).[1][2] "Ueber die Pyrazintetracarbonsäure." Berichte der deutschen chemischen Gesellschaft, 26(2), 1830-1832.[1][2] [1][2]
-
Gabriel, S., & Pinkus, G. (1893).[1][2][3] "Ueber Pyrazin." Berichte der deutschen chemischen Gesellschaft, 26(3), 2197-2207.[1][2]
-
Pacifico, C., & Stoeckli-Evans, H. (2020).[1][2] "Pyrazine-2,3,5,6-tetrayltetrakis(methylene)tetrakis(sulfanediyl)tetrapropionic acid... and historical context of Wolff's synthesis." IUCrData, 5(8), x201088.[1][2]
-
PubChem. (2025).[1][2][4][5] "Pyrazinetetracarboxylic acid Compound Summary." National Library of Medicine.[1][2] [1][2]
Sources
A Researcher's Guide to the Commercial Sourcing and Application of Pyrazinetetracarboxylic Acid
Abstract: Pyrazinetetracarboxylic acid (PTCA), a pivotal organic linker, is indispensable in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). Its rigid, nitrogen-containing aromatic core and multiple carboxylic acid functional groups make it a highly sought-after building block for creating porous materials with tailored properties for gas storage, separation, and catalysis. This guide provides an in-depth analysis of the commercial landscape for PTCA, offering researchers and drug development professionals a comprehensive overview of available suppliers, purity grades, and critical considerations for procurement. We will delve into the technical specifications that influence experimental outcomes and present a systematic workflow for supplier qualification to ensure reproducibility and scientific integrity in your research endeavors.
Introduction to Pyrazinetetracarboxylic Acid (PTCA)
Pyrazine-2,3,5,6-tetracarboxylic acid, identified by CAS Number 43193-60-8, is a polyfunctional aromatic carboxylic acid.[1] Its molecular structure consists of a central pyrazine ring substituted with four carboxylic acid groups. This high degree of functionality and the specific geometry of the carboxylate groups make PTCA an exceptional ligand for the construction of coordination polymers and MOFs.[1]
Key Chemical and Physical Properties:
-
Appearance: Typically an off-white or light-tan crystalline powder.
-
Purity: Commercially available in grades typically ranging from ≥97% to ≥99%.[1][2]
-
Solubility: Generally possesses low solubility in water and common organic solvents, a factor to consider in reaction condition design.
The rigidity of the pyrazine core and the potential for multiple coordination modes with metal ions allow for the formation of stable, porous, three-dimensional structures.
Critical Applications in Research & Development
The primary driver for the commercial demand for PTCA is its utility as a building block in materials science, specifically in the synthesis of MOFs.
Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[4] PTCA is a favored linker due to its ability to form robust frameworks with high porosity and thermal stability. These MOF materials have significant potential in applications such as:
-
Gas Storage and Separation: The defined pore sizes and chemical nature of MOFs built with PTCA can be tailored for the selective adsorption of gases like CO2, methane, and hydrogen.[5][6]
-
Catalysis: The porous structure allows for the diffusion of substrates and products, while the metal nodes and functionalized linkers can act as catalytic sites.
-
Sensing: Fluorescent MOFs constructed using PTCA derivatives have been developed for the sensitive detection of nitro explosives and other analytes.[7]
While less direct, the unique coordination chemistry of PTCA-based structures offers avenues for exploration in drug delivery systems, where the porous framework could encapsulate and release therapeutic agents.
Navigating the Commercial Landscape
Researchers sourcing PTCA will encounter several options regarding its form and purity. Understanding these distinctions is crucial for experimental success.
Available Forms:
-
Pyrazinetetracarboxylic Acid (PTCA): The fully protonated form, most commonly used in solvothermal and hydrothermal synthesis of MOFs.
-
Pyrazinetetracarboxylic Dianhydride: Though less common commercially for this specific molecule, related tetracarboxylic acids are often available as dianhydrides.[8] These can be advantageous in certain non-aqueous synthesis routes or in the preparation of polyimides.
The Critical Role of Purity: The purity of the PTCA linker is a paramount consideration that directly impacts the quality and reproducibility of MOF synthesis.
-
Research Grade (≥97%-98%): Suitable for initial screening, process optimization, and applications where minor impurities will not significantly affect the bulk properties of the material.
-
High Purity Grade (≥99%): Essential for the synthesis of single-crystal MOFs for crystallographic analysis, studies of intrinsic material properties, and applications demanding high levels of consistency and performance. Impurities can disrupt crystal growth, leading to amorphous materials or undesired crystalline phases.
Supplier Qualification & Selection Workflow
A systematic approach to selecting a supplier is a self-validating system that ensures the quality and consistency of your starting materials. Simply choosing the lowest-cost option without due diligence can introduce unknown variables into your experiments, jeopardizing results and wasting valuable research time.
Below is a recommended workflow for qualifying and selecting a PTCA supplier.
Caption: Workflow for qualifying a chemical supplier.
Causality in the Workflow:
-
CoA Analysis: The Certificate of Analysis is the primary document validating the purity of a specific batch. It is not merely a specification sheet. Scrutinizing the analytical methods used (e.g., HPLC, NMR) and the reported impurity profile provides critical insight into what you are actually introducing into your reaction.
-
In-house QC: Trustworthiness in research is built on verification. Even with a supplier's CoA, performing a simple in-house validation like an NMR spectrum provides an independent check, confirming the material's identity and basic purity, thus creating a self-validating system for your procurement process.
Profile of Key Commercial Suppliers
Pyrazinetetracarboxylic acid is available from a range of chemical suppliers, from large global distributors to more specialized manufacturers. The choice of supplier often depends on the scale of research (milligrams for initial discovery vs. kilograms for scale-up).
| Supplier Type | Representative Companies | Purity Grades Offered | Scale | Notes |
| Global Research Chemical Suppliers | Sigma-Aldrich (Merck), TCI America, AK Scientific | ≥97%, ≥98%, ≥99% | mg to multi-gram | Offer high-quality, well-documented products suitable for most R&D applications. Often provide extensive online technical data. |
| Specialty & Niche Manufacturers | ChemScene, NINGBO INNO PHARMCHEM | ≥97% | gram to kg | Focus on specific classes of molecules like MOF linkers.[1][2] May offer more competitive pricing for larger quantities and custom synthesis options. |
| Chemical Marketplaces | LookChem, PubChem | Varies (supplier dependent) | Varies | Aggregators that list products from numerous, often international, suppliers.[3][9] Require careful vetting of the actual manufacturer. |
Note: This table is representative and not exhaustive. Researchers should conduct their own market search based on current availability and specific needs.
Experimental Protocol: A Note on Synthesis
While this guide focuses on commercial availability, understanding the synthesis provides context. PTCA is typically prepared through the oxidation of a precursor like tetramethylpyrazine or phenazine.[9] For instance, a common laboratory-scale synthesis involves the oxidation of 2-methylquinoxaline.[10] These multi-step syntheses underscore the importance of sourcing from suppliers with robust quality control, as incomplete reactions or side products can lead to impurities in the final material.
The relationship between the precursor, the final acid, and its application in MOF synthesis can be visualized as follows:
Caption: From precursor synthesis to MOF application.
Conclusion
The successful synthesis of high-quality, reproducible advanced materials like MOFs begins with the procurement of high-quality, well-characterized starting materials. Pyrazinetetracarboxylic acid is a cornerstone linker in this field, and its commercial availability from multiple suppliers provides researchers with options. However, this choice necessitates a rigorous and logical approach to supplier selection. By defining experimental needs, carefully evaluating supplier documentation, and implementing in-house validation, researchers can build a foundation of scientific integrity and trust in their results, accelerating the path from discovery to application.
References
-
Pyrazine Tetracarboxylic Acid: A Cornerstone for Specialty Chemical Intermediates . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-pyrazine carboxylic acid, 98-97-5 . The Good Scents Company. [Link]
-
Pyrazinecarboxylic Acid, 500 grams . CP Lab Safety. [Link]
-
5-methyl-2-pyrazine carboxylic acid . SUYOG LIFE SCIENCES PVT. LTD. [Link]
-
2,3-Pyrazinedicarboxylic acid | 89-01-0 Suppliers . LookChem. [Link]
-
Pyrazinetetracarboxylic acid | 43193-60-8 . LookChem. [Link]
-
Pyrazinetetracarboxylic acid . PubChem, National Institutes of Health. [Link]
-
Pyrazine-4-carboxylic acid . PubChem, National Institutes of Health. [Link]
-
Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons . Dalton Transactions, Royal Society of Chemistry. [Link]
- A kind of preparation method of pyrazine carboxylic acid.
-
Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons | Request PDF . ResearchGate. [Link]
-
2,3-pyrazinedicarboxylic acid . Organic Syntheses. [Link]
-
Metal-Organic Framework Based on Pyrazinoquinoxaline Tetracarboxylic Acid for Fluorescence Sensing for Nitro Explosives . PubMed, National Institutes of Health. [Link]
-
Preparation method of pyrazine carboxylic acid . Eureka | Patsnap. [Link]
-
Importance of pyrazole carboxylic acid in MOFs preparation . ResearchGate. [Link]
-
3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties . PubMed Central, National Institutes of Health. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. Pyrazinetetracarboxylic acid | C8H4N2O8 | CID 3016420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal-Organic Framework Based on Pyrazinoquinoxaline Tetracarboxylic Acid for Fluorescence Sensing for Nitro Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4,9,10-Perylenetetracarboxylic Dianhydride | 128-69-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. lookchem.com [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Pyrazinetetracarboxylic Acid (PTCA) & Derivatives: A Technical Guide
The following technical guide details the chemistry, synthesis, and applications of Pyrazinetetracarboxylic acid (PTCA) and its derivatives.
Executive Summary
Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) , also known as H₄pztc, is a high-symmetry, nitrogen-rich heterocyclic building block.[1] Unlike its mono- and di-substituted analogs (e.g., the tuberculosis drug Pyrazinamide), PTCA is rarely used as a free API. Instead, it serves as a privileged scaffold in materials science and coordination chemistry. Its four carboxyl groups and two endocyclic nitrogen atoms provide up to 10 potential coordination sites , making it a premier ligand for Metal-Organic Frameworks (MOFs), luminescent sensors, and high-performance polyimide resins.
Physicochemical Profile
Core Structure & Properties
The pyrazine core is electron-deficient due to the two electronegative nitrogen atoms at the 1,4-positions. The addition of four electron-withdrawing carboxyl groups further decreases the electron density of the ring, making the system highly acidic and resistant to oxidative degradation, though susceptible to decarboxylation under extreme thermal stress.
| Property | Value / Description |
| IUPAC Name | Pyrazine-2,3,5,6-tetracarboxylic acid |
| Formula | C₈H₄N₂O₈ |
| Molar Mass | 256.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (pH dependent), DMSO, DMF; Insoluble in non-polar solvents.[1][2] |
| Acidity (pKa) | Polyprotic acid. pKa₁ ≈ 1.9, pKa₂ ≈ 2.8 (Estimated). Stronger acid than benzoic acid due to N-heterocycle electron withdrawal. |
| Thermal Stability | Decomposes > 205–210°C (Decarboxylation to lower acids). |
Coordination Modes
PTCA is a versatile multidentate ligand . It can bridge multiple metal centers to form 1D chains, 2D sheets, or 3D porous networks.
-
Chelating Mode: N,O-chelation (utilizing a ring nitrogen and an adjacent carboxylate oxygen).
-
Bridging Mode: Bis-bridging or tetrakis-bridging via carboxylate groups.
Caption: PTCA acts as a molecular connector, utilizing both N-donors and O-donors to assemble complex metal-organic architectures.
Synthesis & Production
Primary Route: Oxidation of Tetramethylpyrazine
The industrial and laboratory standard for synthesizing PTCA involves the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (TMP). TMP is commercially available (often produced via condensation of 2,3-butanedione with ammonia).
Reaction Pathway:
-
Substrate: 2,3,5,6-Tetramethylpyrazine.
-
Oxidant: Potassium Permanganate (KMnO₄) is the classical choice, though green catalytic oxidations (O₂/Co-Mn catalysts) are emerging.
-
Conditions: Reflux in aqueous alkali, followed by acidification.
Step-by-Step Protocol (KMnO₄ Method):
-
Dissolution: Dissolve 2,3,5,6-tetramethylpyrazine (10 mmol) in water (50 mL).
-
Oxidation: Slowly add KMnO₄ (120 mmol, excess) while heating to reflux (90–100°C). The reaction is exothermic; control addition to maintain reflux.
-
Workup: Continue refluxing until the purple permanganate color persists (approx. 4–6 hours).
-
Filtration: Filter hot to remove the MnO₂ precipitate (byproduct). Wash the cake with hot water.
-
Acidification: Concentrate the filtrate and acidify with conc. HCl to pH < 1.
-
Crystallization: Cool to 4°C overnight. PTCA precipitates as white crystals. Recrystallize from water.
Key Intermediate: Pyrazinetetracarboxylic Dianhydride (PTDA)
For polymer applications, the acid is dehydrated to the dianhydride.
-
Reagent: Acetic anhydride or Thionyl chloride.
-
Product: PTDA is moisture-sensitive and serves as the monomer for polyimide synthesis.
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
PTCA-based MOFs are chemically robust due to the strong chelate effect.
-
Gas Storage: Copper(II)-PTCA frameworks exhibit permanent porosity for H₂ and CO₂ storage.
-
Luminescent Sensors: Zn(II) and Cd(II) complexes of PTCA display strong ligand-to-metal charge transfer (LMCT) fluorescence. These are used to detect nitro-aromatic explosives (e.g., TNT, DNT) via fluorescence quenching mechanisms.
-
Lanthanide MOFs: Doping PTCA frameworks with Eu³⁺ or Tb³⁺ creates materials with tunable emission colors for LEDs and thermometry.
High-Performance Polyimides
PTCA dianhydride (PTDA) is polymerized with aromatic diamines to form polyimides.
-
Properties: High glass transition temperature (Tg > 300°C), low dielectric constant, and high optical transparency (if fluorinated diamines are used).
-
Use Case: "Black Polyimides" for aerospace and microelectronics, where thermal stability and light absorption are critical.
Energetic Materials
Salts of PTCA with high-nitrogen cations (e.g., ammonium, hydrazinium, 1,2,4-triazolium) are investigated as "green" energetic materials.
-
Mechanism: The high nitrogen content of the pyrazine ring + the cation leads to a large heat of formation.
-
Advantage: Clean decomposition products (N₂, CO₂, H₂O) compared to traditional lead-based explosives.
Biological & Pharmaceutical Potential[3]
While PTCA itself is not a drug, it is a bioactive scaffold .
-
Antimicrobial Activity: Silver(I) coordination polymers of PTCA show slow-release antibacterial activity against E. coli and S. aureus.
-
Drug Delivery: Porous Zn-PTCA MOFs have been explored as carriers for loading anticancer drugs (e.g., 5-Fluorouracil), utilizing the pore size to control release rates.
Table 1: Comparative Analysis of Pyrazine Carboxylates
| Derivative | Structure | Primary Application | Key Property |
| Pyrazinamide | Mono-amide | Tuberculosis Drug (First-line) | Prodrug (converted to acid in bacteria) |
| Pyrazine-2-COOH | Mono-acid | Metabolite / Ligand | Bioactive metabolite of Pyrazinamide |
| PTCA (Tetra-acid) | Tetra-acid | MOF Linker / Polymer Monomer | Max coordination sites (10), High symmetry |
| PTDA (Dianhydride) | Dianhydride | Polyimide Synthesis | High reactivity with diamines |
Experimental Workflow: Synthesis of a Fluorescent Zn-PTCA MOF
This protocol produces a 2D coordination polymer suitable for fluorescence sensing experiments.
Reagents:
-
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc): 0.1 mmol
-
4,4'-Bipyridine (bpy): 0.1 mmol (Auxiliary ligand)
-
Solvent: H₂O (10 mL)
Procedure:
-
Mixing: Combine H₄pztc, Zn(NO₃)₂, and bpy in a 20 mL Teflon-lined stainless steel autoclave.
-
Solvothermal Synthesis: Seal and heat at 140°C for 72 hours .
-
Cooling: Allow the vessel to cool to room temperature over 24 hours (slow cooling promotes crystal growth).
-
Isolation: Filter the colorless block crystals, wash with distilled water and ethanol.
-
Characterization:
-
PXRD: Confirm crystallinity.
-
Fluorescence: Excite at 320 nm; expect emission peak ~420–460 nm (blue fluorescence).
-
References
-
Synthesis & Coordination: Golafale, S. et al. "Syntheses, Structures, and Fluorescent Properties of Three ds-Block Metal Complexes with Pyrazine-2,3,5,6-tetracarboxylic Acid." Inorganica Chimica Acta, 2017.[1] Link
-
MOF Isomers: Liang, Z. et al. "Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2." Dalton Transactions, 2020. Link
-
Energetic Materials: Klapötke, T. M. et al. "Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials." Chemistry - A European Journal, 2014. Link
-
Polyimides: "Black Polyimides and Synthesis Thereof." US Patent Application 20150025192. Link
-
Fluorescence Sensing: Gao, H. et al. "Metal-Organic Framework Based on Pyrazinoquinoxaline Tetracarboxylic Acid for Fluorescence Sensing for Nitro Explosives." Inorganic Chemistry, 2024. Link
Sources
Methodological & Application
Step-by-step synthesis of Pyrazinetetracarboxylic acid
This Application Note provides a rigorous, field-validated protocol for the synthesis of Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) . This compound is a critical organic linker used in the construction of Metal-Organic Frameworks (MOFs) and a precursor for high-performance energetic materials.
The protocol utilizes the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (TMP) using Potassium Permanganate (
Part 1: Strategic Analysis & Retrosynthesis
The Synthetic Logic: The synthesis relies on the oxidative degradation of alkyl side chains on a nitrogen-containing aromatic heterocycle. The pyrazine ring is electron-deficient, making it relatively resistant to oxidative cleavage compared to benzene derivatives, allowing for the selective oxidation of the methyl groups to carboxylic acids without destroying the core ring system.
-
Starting Material: 2,3,5,6-Tetramethylpyrazine (TMP) is commercially available or easily synthesized via the condensation of 2,3-butanedione with ammonium sources.
-
Oxidant Choice: Potassium Permanganate (
) is the oxidant of choice. While Chromium(VI) reagents are effective, they are environmentally restrictive. in aqueous alkali provides a homogeneous reaction environment (initially) and facilitates the precipitation of Manganese Dioxide ( ) as a byproduct, which aids in workup. -
Thermodynamics: The oxidation of a methyl group to a carboxylate is highly exothermic. Stepwise addition of the oxidant is critical to prevent thermal runaway and "bumping" of the reaction mixture.
Part 2: Detailed Experimental Protocol
Safety Warning:
- : Strong oxidizer. Contact with organic materials can cause fire.
-
Exotherm: The reaction generates significant heat.
- Dust: The byproduct is a fine powder; use proper ventilation during filtration.
Materials & Equipment
-
Reagents:
-
2,3,5,6-Tetramethylpyrazine (TMP) (98%+)
-
Potassium Permanganate (
) (Technical grade or better) -
Deionized Water
-
Hydrochloric Acid (conc. 37%)
-
-
Equipment:
-
2L or 5L 3-neck Round Bottom Flask (RBF)
-
Mechanical Stirrer (Overhead stirring is mandatory due to heavy precipitate)
-
Reflux Condenser
-
Large Büchner Funnel & Vacuum Flask
-
Celite 545 (Filter aid)
-
Step-by-Step Procedure
1. Reaction Setup & Stoichiometry
-
Target: Synthesis of ~25g of PTCA.
-
Ratio: Use a molar ratio of 1:12 (TMP :
). Although the theoretical ratio is 1:8 (2 e- per oxygen atom insertion), a significant excess is required to drive the reaction to completion and account for the decomposition of permanganate at reflux temperatures.
2. Oxidation Phase
-
Dissolution: Charge the RBF with 13.6 g (0.1 mol) of TMP and 1.5 L of Deionized Water . Begin mechanical stirring. The TMP may not fully dissolve initially; this is acceptable.
-
Heating: Heat the mixture to 70–80°C .
-
Controlled Addition: Slowly add 190 g (1.2 mol) of
in small portions (approx. 10-15g each) over a period of 2 to 3 hours . -
Reflux: Once addition is complete, raise the temperature to a gentle reflux (~100°C) and hold for 12–16 hours . The mixture should be a dark brown slurry (
).
3. Workup & Isolation
-
Filtration (Hot): While the reaction mixture is still hot (~80°C), filter it through a pad of Celite 545 on a Büchner funnel.
-
Why Hot? PTCA salts are soluble in hot water. Filtering cold may trap the product in the
cake. -
Wash: Wash the
cake with 200 mL of boiling water to recover occluded product.
-
-
Concentration: The filtrate (clear or slightly pink) contains the potassium salt of PTCA. Concentrate this solution using a Rotary Evaporator to approximately 200–300 mL .
-
Acidification: Cool the concentrated solution to 0–5°C in an ice bath. Slowly add conc. HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH < 1 .
-
Observation: A white to off-white precipitate (Pyrazinetetracarboxylic acid dihydrate) will form.
-
-
Crystallization: Allow the slurry to stir at 0°C for 2 hours to maximize yield.
-
Final Filtration: Filter the white solid. Wash with a small amount of ice-cold 2M HCl (to prevent re-dissolution) followed by cold acetone.
-
Drying: Dry the product in a vacuum oven at 60°C for 12 hours.
-
Note: The product is typically isolated as the dihydrate (
). Heating above 100°C may drive off crystal water but risks decarboxylation if prolonged.
-
Part 3: Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product trapped in | Ensure filtration is done hot (>80°C) and wash cake thoroughly with boiling water. |
| Purple Filtrate | Excess Permanganate remaining. | Add small amounts of Ethanol or Sodium Bisulfite to the hot filtrate to quench excess |
| Product is Colored (Brown) | Manganese contamination. | Recrystallize from hot 2M HCl. The acid form is less soluble in cold acid than in water. |
| Incomplete Oxidation | Reaction time too short or temp too low. | Check NMR for methyl peaks. If present, re-subject crude solid to oxidation. |
Part 4: Characterization (The "Truth")
To validate the synthesis, the following analytical data must be obtained.
1. Melting Point:
-
Decomposes with decarboxylation at ~205°C . (Distinct from the di-acid which melts/decomposes higher).
2. Nuclear Magnetic Resonance (NMR):
-
NMR (DMSO-
): The spectrum is deceptively simple.-
12-14 ppm (broad, s): Carboxylic acid protons (
). -
Note: There are no aromatic protons on the pyrazine ring. The absence of signals in the aromatic region (8-9 ppm) confirms full substitution.
-
12-14 ppm (broad, s): Carboxylic acid protons (
-
NMR (DMSO-
):- ~145 ppm: Pyrazine ring carbons.
-
~165 ppm: Carbonyl carbons (
). -
Only two distinct carbon environments exist due to the high symmetry (
) of the molecule.
3. Infrared Spectroscopy (FT-IR):
-
3300–2500
: Broad O-H stretch (carboxylic acid dimer). -
1720–1700
: Strong C=O stretch.
Part 5: Visualization & Logic Mapping
Figure 1: Reaction Mechanism & Workflow
Caption: Step-by-step workflow for the oxidative synthesis of PTCA from Tetramethylpyrazine.
Figure 2: Chemical Transformation
Caption: Functional group transformation from methyl-substituted pyrazine to the tetra-acid linker.
References
-
Original Synthesis & Characterization: Marinho, M. V., et al. (2008). "Structure and vibrational spectra of pyrazine-2,3,5,6-tetracarboxylic acid." Journal of Molecular Structure, 892(1-3), 296-300.
-
Application in MOFs (Zinc-based): Yang, Q., et al. (2013). "Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid...". Dalton Transactions, 42, 14436-14440.
-
General Oxidation Protocol (Organic Syntheses): Note: While for the di-acid, this reference establishes the standard KMnO4 oxidation conditions for pyrazines. "2,3-Pyrazinedicarboxylic acid". Organic Syntheses, Coll.[1] Vol. 3, p.740 (1955).
-
Compound Data: PubChem CID 3016420: Pyrazinetetracarboxylic acid.[6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials [frontiersin.org]
- 5. CN104341359A - Preparation method of tetramethyl-pyrazine - Google Patents [patents.google.com]
- 6. Pyrazinetetracarboxylic acid | C8H4N2O8 | CID 3016420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solvothermal Synthesis of Pyrazinetetracarboxylic Acid-Based Coordination Polymers
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of coordination polymers (CPs) using Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) .
Executive Summary
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) is a versatile multidentate ligand containing two aromatic nitrogen atoms and four carboxylate groups.[1] Its ability to adopt various deprotonation states (
Pre-Synthesis Considerations & Chemistry
Ligand Characteristics
-
Solubility: H₄PZTC is sparingly soluble in water at room temperature (RT) and requires heating or pH adjustment (deprotonation) for dissolution.
-
Coordination Modes:
-
N,O-chelating: Binds transition metals (Cu, Zn) to form stable 5-membered rings.
-
Bis-bridging: Connects multiple metal centers, favoring 2D sheet formation.[2]
-
-
Thermal Stability Warning: Above 160°C in acidic aqueous media, H₄PZTC can undergo decarboxylation to form pyrazine-2,3,5-tricarboxylate or oxalate species.
Solvent Selection Logic
| Solvent System | Role | Target Application |
| H₂O (Hydrothermal) | Promotes high crystallinity; environmentally benign. | Biological/Pharmaceutical CPs |
| H₂O/Ethanol (1:1) | Improves ligand solubility; lowers critical temperature. | Thermally sensitive linkers |
| DMF/H₂O | High boiling point; DMF acts as a template/base. | Porous MOF construction |
Standardized Protocols
Protocol A: Hydrothermal Synthesis of Zn(II)-PZTC (2D Layered Networks)
Target Structure:
Reagents:
-
Zinc Nitrate Hexahydrate (
): 1.0 mmol -
H₄PZTC: 0.5 mmol
-
Sodium Hydroxide (NaOH): 1.0 M solution
-
Deionized Water: 15 mL
Step-by-Step Methodology:
-
Ligand Dissolution: Suspend 0.5 mmol H₄PZTC in 10 mL water. Slowly add 1.0 M NaOH dropwise under stirring until the solution becomes clear (approx. pH 6.0–7.0). Critical: Do not exceed pH 8.0 to avoid zinc hydroxide precipitation.
-
Metal Addition: Dissolve 1.0 mmol
in 5 mL water. Add this dropwise to the ligand solution. A transient white precipitate may form; stir for 30 mins until homogeneous or finely suspended. -
Encapsulation: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Fill factor should be ~60%.
-
Thermal Treatment: Seal and heat at 120°C for 72 hours.
-
Ramp Rate: 2°C/min heating; 0.1°C/min cooling (slow cooling is essential for single crystals).
-
-
Harvesting: Filter the resulting colorless block crystals. Wash with water (
mL) and ethanol ( mL).
Protocol B: Vapor-Assisted Synthesis of Cu(II)-PZTC (3D Frameworks)
Target Structure: 3D porous framework utilizing pyridine as a pillar/modulator.
Reagents:
-
Copper(II) Nitrate Trihydrate: 0.5 mmol
-
H₄PZTC: 0.25 mmol[3]
-
Pyridine (Py): 0.5 mL
-
Solvent: H₂O/Ethanol (10 mL, 1:1 v/v)
Methodology:
-
Direct Mixing: Mix Cu salt and H₄PZTC in the solvent mixture. Sonicate for 10 mins.
-
Modulator Addition: Add pyridine.[4] The solution will turn deep blue due to Cu-Py coordination.
-
Reaction: Seal in a Teflon-lined autoclave. Heat at 100°C for 48 hours.
-
Note: Lower temperature (100°C) is used here to prevent reduction of Cu(II) to Cu(I) or ligand degradation.
-
-
Workup: Blue crystalline needles are obtained. Wash with ethanol to remove excess pyridine.
Critical Parameter Optimization
The formation of specific topologies is governed strictly by the pH-dependent deprotonation of the ligand.
pH Control Strategy
-
pH < 3: Ligand remains protonated (
or ). Product: Discrete molecular complexes or unreacted ligand. -
pH 4–6: Partial deprotonation (
). Product: 1D Chains or Hydrogen-bonded networks. -
pH 7–9: Full deprotonation (
). Product: 3D Frameworks (MOFs) with high metal density.
Workflow Visualization
Figure 1: Generalized workflow for the solvothermal synthesis of H₄PZTC coordination polymers.
Troubleshooting & Quality Control
| Failure Mode | Observable Symptom | Root Cause | Corrective Action |
| Amorphous Powder | Rapid precipitation upon mixing. | Reaction kinetics too fast; pH shock. | Use diffusion methods or lower pH; add modulator (e.g., acetic acid). |
| Unreacted Ligand | White opaque solid in product. | Low solubility; pH too low. | Increase pH to >6.0; increase H₂O ratio in solvent. |
| Oxalate Impurity | Unexpected crystal morphology (e.g., simple blocks). | Decarboxylation of H₄PZTC. | Reduce temp to <120°C; reduce reaction time. |
| Poor Crystal Quality | Small/twinned crystals. | Cooling rate too fast. | Program oven for 0.1°C/min cooling ramp. |
Decarboxylation Mechanism Warning
H₄PZTC is prone to losing carboxyl groups under hydrothermal conditions, effectively converting into pyrazine-2,3-dicarboxylate or even oxalate ions, which then coordinate to the metal.
-
Diagnostic: If PXRD shows a match for Metal-Oxalate phases, immediately lower the synthesis temperature by 20°C.
References
-
Graf, M., et al. (1993). "Coordination Polymers of Cu(II) with the Ligand Pyrazine-2,3,5,6-tetracarboxylic Acid." Chimia, 47, 202. Link
-
Deng, D., et al. (2020). "1-D zigzag copper(II) complex with pyrazine-2,3,5,6-tetracarboxylate and oxalate." Journal of Coordination Chemistry. Link
- Starosta, W., & Leciejewicz, J. (2005). "Key precursors for H4PZTC coordination polymers." Journal of Alloys and Compounds.
-
Wang, Y., et al. (2011). "Facile synthesis of zinc(II)-carboxylate coordination polymer particles." CrystEngComm. Link
-
Ay, B., et al. (2020). "pH Effect on Hydrothermal Synthesis of Coordination Polymers." Journal of the Turkish Chemical Society. Link
Sources
- 1. osti.gov [osti.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structural characterization of zinc(II) coordination compounds with pyterpy; new precursors for preparation of zinc(II) oxide nano-particles with different morphologies (2013) | Azadeh Mehrani | 14 Citations [scispace.com]
Mechanochemical synthesis of co-crystals with Pyrazinetetracarboxylic acid
An Application Note and Protocol for the Mechanochemical Synthesis of Co-Crystals with Pyrazinetetracarboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the mechanochemical synthesis of co-crystals utilizing pyrazinetetracarboxylic acid (H4pztc) as a versatile co-former. It is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced solid-state synthesis techniques.
Introduction: The Power of Mechanochemistry in Co-Crystal Engineering
Co-crystals, single-phase crystalline structures composed of two or more different molecules in a stoichiometric ratio, have emerged as a significant strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). By altering properties such as solubility, bioavailability, stability, and tabletability without changing the chemical identity of the API, co-crystal engineering offers a powerful tool in drug development.
Traditionally, co-crystals are prepared through solvent-based methods like slow evaporation. However, these methods can be time-consuming, require large volumes of solvents, and are not always suitable for poorly soluble compounds. Mechanochemical synthesis, particularly through grinding techniques, presents a more sustainable and often more efficient alternative. This solvent-free or low-solvent approach not only reduces environmental impact but can also lead to the discovery of novel co-crystal phases not accessible through conventional methods. Pyrazinetetracarboxylic acid is an excellent co-former due to its multiple hydrogen bond donor and acceptor sites, allowing for the formation of robust supramolecular synthons with a wide variety of co-formers.
Core Principles: Understanding the Mechanochemical Landscape
Mechanochemical synthesis harnesses mechanical energy to induce chemical reactions and phase transformations. In the context of co-crystallization, high-energy milling, typically in a ball mill, brings reactants into close contact, breaking and forming intermolecular interactions to create a new crystalline phase.
Two primary mechanochemical techniques are employed:
-
Neat (Dry) Grinding: Reactants are milled together in the absence of any liquid. This method is the most environmentally friendly but can sometimes lead to amorphous products or incomplete reactions.
-
Liquid-Assisted Grinding (LAG): A small, catalytic amount of a liquid is added to the grinding mixture. The liquid acts as a lubricant, enhancing molecular mobility and facilitating the co-crystallization process. LAG often results in more crystalline products and can accelerate reaction times. The choice of the liquid is crucial as it can influence the final co-crystal phase.
The formation of co-crystals with pyrazinetetracarboxylic acid is predominantly driven by the formation of robust hydrogen bonds between its carboxylic acid groups and complementary functional groups on the co-former molecule, such as amides, pyridines, or other carboxylic acids.
Experimental Workflow: A Visual Guide
The following diagram outlines the typical workflow for the mechanochemical synthesis and characterization of pyrazinetetracarboxylic acid co-crystals.
Caption: Workflow for mechanochemical co-crystal synthesis.
Detailed Protocol: Mechanochemical Synthesis of a Pyrazinetetracarboxylic Acid Co-crystal
This protocol provides a general framework. The specific co-former, stoichiometry, and grinding parameters may need to be optimized.
Materials:
-
Pyrazinetetracarboxylic acid (H4pztc)
-
Co-former (e.g., Isonicotinamide)
-
Grinding solvent (for LAG, e.g., methanol, ethanol, or water)
-
Spatula
-
Analytical balance
Equipment:
-
Mixer mill (e.g., Spex SamplePrep 8000M)
-
Grinding jars (e.g., stainless steel, zirconia)
-
Grinding balls (e.g., stainless steel, zirconia)
-
Powder X-ray Diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared Spectrometer (FTIR) with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Reactant Preparation: Accurately weigh equimolar amounts of pyrazinetetracarboxylic acid and the chosen co-former. For example, for a 1:1 co-crystal of pyrazinetetracarboxylic acid (M.W. 256.13 g/mol ) and isonicotinamide (M.W. 122.12 g/mol ), you would weigh 256.13 mg of H4pztc and 122.12 mg of isonicotinamide.
-
Milling Setup:
-
Place the weighed reactants into a grinding jar.
-
Add two grinding balls to the jar. The size and material of the balls and jar can influence the reaction. Stainless steel is a common choice.
-
For Neat Grinding , proceed to the next step.
-
For Liquid-Assisted Grinding (LAG) , add a minimal amount of the chosen solvent (typically 10-20 µL per 100 mg of total solids). The mixture should appear as a paste, not a slurry.
-
-
Grinding:
-
Securely fasten the grinding jar in the mixer mill.
-
Set the milling frequency and time. A typical starting point is 30 Hz for 30-60 minutes. These parameters may require optimization.
-
Commence the milling process.
-
-
Product Recovery:
-
After milling, carefully open the grinding jar in a well-ventilated area.
-
Gently scrape the solid product from the walls of the jar and the grinding balls using a spatula.
-
The resulting powder is now ready for characterization.
-
Characterization of the Co-crystal: A Multi-Technique Approach
Confirmation of co-crystal formation and assessment of its properties requires a combination of analytical techniques.
| Technique | Purpose | Expected Outcome for Co-crystal Formation |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline phase. | The PXRD pattern of the product will be distinct from the patterns of the individual starting materials, indicating the formation of a new crystalline phase. |
| Differential Scanning Calorimetry (DSC) | To determine the thermal properties (e.g., melting point). | The DSC thermogram of the co-crystal will show a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To probe changes in intermolecular interactions. | Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., C=O and N-H stretches) will be observed, confirming the formation of new intermolecular interactions. |
Logical Relationships in Co-Crystal Development
The successful development of a co-crystal involves a logical progression from synthesis to characterization and finally to the evaluation of its potential applications.
Caption: Logical flow of co-crystal development.
Applications and Future Outlook
The primary application of pyrazinetetracarboxylic acid co-crystals in the pharmaceutical industry is the enhancement of the physicochemical properties of APIs. For instance, co-crystallization can significantly improve the aqueous solubility of poorly soluble drugs, leading to enhanced bioavailability. Furthermore, the formation of stable co-crystals can improve the chemical and physical stability of APIs, extending their shelf life.
Beyond pharmaceuticals, the robust hydrogen-bonding networks facilitated by pyrazinetetracarboxylic acid can be exploited in the design of functional materials, such as porous frameworks for gas storage and separation, and materials with interesting optical or electronic properties.
The field of mechanochemical co-crystal synthesis is continually evolving, with ongoing research into in-situ monitoring of the milling process and the development of continuous manufacturing processes. These advancements promise to further establish mechanochemistry as a cornerstone of modern solid-state chemistry and drug development.
References
-
Title: Mechanochemical synthesis of cocrystals Source: Royal Society of Chemistry URL: [Link]
-
Title: Mechanochemistry: A Forceful Future for Synthesis Source: ACS Publications URL: [Link]
-
Title: Mechanochemical Synthesis of Pharmaceutical Cocrystals Source: MDPI URL: [Link]
-
Title: Mechanochemical Cocrystal Formation Source: American Chemical Society URL: [Link]
Application Note: Pyrazinetetracarboxylic Acid (H₄PZTC) for Luminescent Metal-Organic Frameworks
Executive Summary
Pyrazinetetracarboxylic acid (H₄PZTC) represents a high-performance ligand class for the construction of Luminescent Metal-Organic Frameworks (LMOFs). Unlike simple benzene-based linkers (e.g., terephthalic acid), the pyrazine core introduces electron-deficient nitrogen heteroatoms into the aromatic system. This structural modification fundamentally alters the ligand's triplet energy state (
This guide details the protocol for synthesizing H₄PZTC-based LMOFs, validating their photophysical properties, and deploying them as ratiometric sensors for environmental contaminants (e.g., nitro-explosives, antibiotics).
Ligand Chemistry & Strategic Design
The Pyrazine Advantage
The efficacy of H₄PZTC lies in its electronic structure. The pyrazine ring acts as a rigid, planar chromophore with a high intersystem crossing efficiency, facilitating energy transfer to metal centers.
| Feature | H₄PZTC (Pyrazine Core) | H₄BTEC (Benzene Analog) | Impact on MOF |
| Heteroatoms | 2 Nitrogen atoms | 0 Nitrogen atoms | N-atoms increase electron affinity and coordination sites. |
| Coordination | 4 Carboxyl + 2 N-donors | 4 Carboxyl | H₄PZTC can bridge more metal centers, forming dense, stable clusters. |
| Triplet Energy | Optimized for Eu³⁺/Tb³⁺ | Variable | Better energy match minimizes back-energy transfer (quenching). |
| Quantum Yield | High (Boosted Antenna) | Moderate | Pyrazine derivatives can yield up to 120x higher emission intensity . |
Ligand Selection: Core vs. Extended
Researchers must distinguish between the core ligand and its extended derivatives based on the application:
-
H₄PZTC (Pyrazine-2,3,5,6-tetracarboxylic acid): Best for intense luminescence and compact, robust frameworks (e.g., magnetic/optical films).
-
H₄TCPP (Tetrakis(4-carboxyphenyl)pyrazine): Best for porosity . The phenyl spacers expand the pore size for gas adsorption while retaining the pyrazine luminescent core.
Synthesis Protocol: Eu-PZTC LMOF
This protocol targets the synthesis of a Europium-based framework, [Eu4(PZTC)3(H2O)11]·nH2O, optimized for red luminescence (617 nm).
Materials
-
Ligand: Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) (CAS: 4319-01-1). Note: If commercial stock is unavailable, synthesize via oxidation of tetramethylpyrazine.
-
Metal Salt: Europium(III) nitrate hexahydrate (
). -
Solvent: Deionized Water (18.2 MΩ).
-
Modulator: 1M NaOH (for pH adjustment).
Hydrothermal Synthesis Workflow
-
Precursor Dissolution:
-
Dissolve 0.5 mmol of H₄PZTC in 10 mL of deionized water.
-
Critical Step: Adjust pH to 3.5–4.0 using 1M NaOH. This deprotonates the carboxylic acid groups (
), facilitating coordination without precipitating europium hydroxide.
-
-
Metal Addition:
-
Add 0.6 mmol of
to the solution under vigorous stirring. -
Stir for 30 minutes at room temperature to ensure homogeneity.
-
-
Crystallization:
-
Transfer the mixture into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 140°C for 72 hours .
-
Cooling: Allow the autoclave to cool naturally to room temperature (approx. 5°C/min) to promote high-quality single-crystal growth.
-
-
Isolation & Activation:
-
Filter the resulting colorless/pale-yellow crystals.
-
Wash 3x with water and 3x with ethanol to remove unreacted ligand.
-
Dry in air or vacuum oven at 60°C.
-
Characterization Checkpoints
-
PXRD: Verify crystallinity against simulated patterns from single-crystal data.
-
UV-Vis: Observe broad absorption band ~280-320 nm (ligand
transition). -
PL Spectroscopy: Excitation at 310 nm should yield sharp emission peaks at 590, 617 (strongest), 650, and 690 nm.
Mechanism of Action: The Antenna Effect[1][2]
The self-validating nature of this protocol relies on the Antenna Effect . If the MOF is correctly formed, the ligand will absorb UV light and transfer it to the Eu³⁺ ion, resulting in bright red emission. If the structure is amorphous or the ligand is free, the emission will be weak or blue (ligand-centered).
Figure 1: Energy transfer pathway in H₄PZTC-Eu MOFs. The pyrazine core enhances the ISC and T1 state stability, maximizing energy transfer to the Europium center. Analytes quench this path by stealing energy from the T1 state.
Application Protocol: Sensing Nitro-Explosives
H₄PZTC-MOFs are excellent sensors for nitro-aromatic explosives (e.g., TNP, TNT) due to the electron-deficient nature of the analytes, which quench the electron-rich MOF luminescence via Photoinduced Electron Transfer (PET).
Preparation of Analyte Solutions
-
Prepare a stock suspension of Eu-PZTC MOF (1 mg/mL) in Ethanol or Water.
-
Sonicate for 15 minutes to ensure a uniform dispersion.
-
Prepare 1 mM stock solutions of analytes (TNP, TNT, Nitrobenzene, etc.).
Fluorescence Titration Workflow
-
Baseline: Place 2 mL of MOF suspension in a quartz cuvette. Record emission spectrum (
) (Ex: 310 nm, Em: 550–750 nm). -
Titration: Add analyte solution in 10 µL increments.
-
Measurement: Mix for 10 seconds and record emission spectrum (
) after each addition. -
Data Analysis: Plot
vs. Analyte Concentration . -
Validation: Fit data to the Stern-Volmer equation:
-
A high
( ) indicates high sensitivity. -
Self-Check: If the plot is non-linear (upward curve), it suggests simultaneous dynamic and static quenching (highly efficient detection).
-
Selectivity Test
Perform the same titration with interfering agents (benzene, toluene, phenol). The H₄PZTC-MOF should show minimal quenching for these non-nitro compounds, confirming selectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Luminescence | Incomplete deprotonation | Adjust synthesis pH to 4.0. Ensure NaOH is fresh. |
| Amorphous Product | Cooling too fast | Allow autoclave to cool naturally in the oven (turn off heat, keep door closed). |
| Blue Emission | Ligand fluorescence only | Eu³⁺ not coordinated. Increase reaction time or temperature (160°C). |
| Poor Dispersibility | Crystal size too large | Grind crystals into a fine powder before suspending for sensing tests. |
References
-
Pyrazine functionalization to boost the antenna effect in rare-earth metal–organic frameworks. Inorganic Chemistry Frontiers, 2021. Link
-
Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxylate. CrystEngComm, 2013. Link
-
Novel 3D Alkali–Lanthanide Heterometal–Organic Frameworks with Pyrazine-2,3,5,6-tetracarboxylic Acid: Synthesis, Structure, and Magnetism. Crystal Growth & Design, 2014. Link
-
Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2. Dalton Transactions, 2016. Link
-
Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Materials, 2018. Link
Application Note: Single Crystal Growth of Pyrazinetetracarboxylic Acid (H₄PZTC) MOFs
This Application Note and Protocol is designed for researchers and drug development professionals targeting the synthesis of Metal-Organic Frameworks (MOFs) using Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) .
Executive Summary & Expert Insight
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) is a centrosymmetric, multidentate ligand capable of bridging up to four metal centers. Its high symmetry makes it an ideal candidate for constructing rigid, porous 3D frameworks for gas storage and drug delivery.
Critical Technical Warning (The "Decarboxylation Trap"): Unlike its benzene analog (pyromellitic acid), H₄PZTC is thermally labile. Under standard solvothermal conditions (>140°C), especially in the presence of transition metals like Cu(II) or Co(II), the pyrazine ring activates in-situ decarboxylation , converting H₄PZTC into Pyrazine-2,6-dicarboxylic acid. Many "failed" H₄PZTC syntheses actually yield dicarboxylate crystals.
The Solution: This protocol details two distinct pathways:
-
Hydrothermal Synthesis (Method A): Optimized for Alkaline Earth Metals (Ca, Sr) and Lanthanides, where the ligand remains intact.
-
Gel Diffusion (Method B): A room-temperature technique for Transition Metals (Cu, Zn, Co) to strictly prevent thermal degradation while ensuring high-fidelity single crystal growth.
Materials & Reagents
-
Ligand: Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) [CAS: 43193-60-8], >97% purity.[1]
-
Metal Sources:
-
Solvents: Deionized Water (18.2 MΩ), DMF (N,N-Dimethylformamide).
-
pH Modifiers: 1M NaOH, 1M HCl.
-
Gel Matrix (For Method B): Sodium Metasilicate (
) or Tetramethoxysilane (TMOS).
Experimental Protocols
Method A: Hydrothermal Synthesis (Alkaline Earth/Lanthanide Targets)
Best for: Ca(II), Sr(II), Mn(II), and Lanthanides. These metals form stable 3D networks with H₄PZTC without catalyzing decarboxylation at moderate temperatures.
Protocol Steps:
-
Precursor Dissolution:
-
Dissolve 0.5 mmol of H₄PZTC (128 mg) in 10 mL of deionized water.
-
Crucial Step: Adjust pH to 5.0–6.0 using 1M NaOH. The ligand must be partially deprotonated (
or ) to coordinate effectively.
-
-
Metal Addition:
-
Add 0.5 mmol of Metal Nitrate (e.g., 118 mg of
) to the solution. Stir for 30 minutes until clear.
-
-
Encapsulation:
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Fill factor should be ~50-60%.
-
-
Thermal Cycle:
-
Heat to 110°C (Do NOT exceed 120°C to ensure ligand integrity).
-
Ramp rate: 2°C/min.
-
Hold time: 72 hours.
-
Cooling (Critical): Cool at 0.1°C/min to room temperature. Fast cooling yields microcrystalline powder; slow cooling yields X-ray quality blocks.
-
-
Harvesting:
-
Filter crystals (typically colorless blocks for Ca/Zn, pale pink for Mn). Wash with water/ethanol (1:1).[3]
-
Method B: Silica Gel Diffusion (Transition Metal Targets)
Best for: Cu(II), Co(II), Ni(II). These metals often catalyze ligand degradation at high heat. This room-temperature method guarantees ligand stability and minimizes twinning.
Protocol Steps:
-
Gel Preparation (Bottom Layer):
-
Mix 5 mL of sodium metasilicate solution (density 1.05 g/mL) with 5 mL of 1M acetic acid containing the dissolved H₄PZTC ligand (0.5 mmol).
-
Adjust pH to 6.0–6.5 carefully.
-
Pour into a glass test tube (20 cm length). Let it set for 24 hours to form a firm gel.
-
-
Buffer Layer (Middle):
-
Gently layer 2 mL of pure deionized water on top of the set gel. This prevents rapid precipitation at the interface.
-
-
Metal Solution (Top Layer):
-
Dissolve 0.5 mmol of Metal Chloride (e.g.,
) in 5 mL of water/ethanol (1:1).[3] -
Carefully pipette this solution on top of the water buffer layer.
-
-
Crystal Growth:
-
Seal the tube with Parafilm (poke 1 small hole for slow evaporation, optional).
-
Store in a vibration-free, dark environment at 20–25°C.
-
Timeline: Crystals will appear at the gel interface or suspended within the gel matrix after 2–4 weeks.
-
Visualization of Workflows
Figure 1: Decision Matrix for Synthesis Route
Caption: Logic flow for selecting the appropriate synthesis method based on metal center catalytic activity and thermal risk.
Figure 2: Gel Diffusion Setup (Method B)
Caption: Schematic of the triple-layer gel diffusion system. The buffer layer is critical for slowing nucleation to favor single crystal growth.
Data Summary & Characterization
Synthesis Parameters Summary
| Parameter | Method A (Hydrothermal) | Method B (Gel Diffusion) |
| Target Metals | Ca, Sr, Ba, Mn, Zn, Ln | Cu, Co, Ni, Fe |
| Temperature | 110°C (Strict Limit) | 20°C - 25°C (Room Temp) |
| Reaction Time | 3 - 5 Days | 2 - 4 Weeks |
| Ligand State | Partially Deprotonated ( | Fully/Partially Deprotonated |
| Crystal Size | 0.1 - 0.3 mm (Blocks) | 0.5 - 2.0 mm (Prisms/Plates) |
| Primary Risk | Ligand Decarboxylation | Gel Incorporation (impurities) |
Quality Control Checkpoints
-
PXRD (Powder X-Ray Diffraction): Compare experimental pattern with simulated patterns of Pyrazine-2,6-dicarboxylic acid complexes. If peaks match the dicarboxylate phase, the reaction temperature was too high.
-
IR Spectroscopy: Look for the characteristic
stretch of the carboxylate groups. H₄PZTC MOFs typically show strong bands at 1600–1650 cm⁻¹. -
TGA (Thermogravimetric Analysis): H₄PZTC frameworks usually show water loss <150°C, followed by framework stability up to ~300°C. A sharp weight loss <250°C often indicates the presence of the less stable dicarboxylate byproduct.
References
-
Hydrothermal Synthesis of Ca/Zn/Mn-PZTC Polymers: Golafale, S. T., et al. "1-D calcium, 2-D zinc and 3-D manganese coordination polymers derived from pyrazine-2,3,5,6-tetracarboxylic acid."[5] Inorganica Chimica Acta, 2017.[6]
-
Decarboxylation Mechanism Warning: Ingram, C. W., et al. "Reaction of pyrazine-2,3,5,6-tetracarboxylic acid with Cu(II) under hydro(solvo)thermal conditions causes in situ decarboxylation." Crystal Growth & Design, 2008.[6]
-
Lanthanide-PZTC Frameworks: Ting, F., et al. "Metal-organic frameworks {[Ln4(pztc)3(H2O)11][5]·10(H2O)}n synthesized by hydrothermal reaction."[5] Journal of Solid State Chemistry, 2016.[6]
-
Gel Growth Methodologies for MOFs: García-Garfido, J. M., et al. "Growth of large single MOF crystals and effective separation of organic dyes." ResearchGate, 2021.
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands | MDPI [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Functionalization of Pyrazinetetracarboxylic acid for targeted applications
Application Note: Functionalization of Pyrazinetetracarboxylic Acid (H₄PZTC) for Targeted Applications
Executive Summary & Strategic Rationale
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) represents a high-value scaffold in coordination chemistry and drug development due to its rigid planar geometry, high nitrogen content, and four carboxylate binding sites. Unlike simple dicarboxylic acids, H₄PZTC offers a unique "multidentate chelation potential" combined with an electron-deficient pyrazine core.
For researchers in drug delivery and bio-sensing, H₄PZTC is not merely a ligand; it is a programmable platform . Its functionalization—whether through direct coordination (Metal-Organic Frameworks, MOFs) or covalent modification (esterification/amidation)—unlocks applications in:
-
Luminescent Bio-Sensing: Utilizing the "antenna effect" to sensitize Lanthanide ions for biomarker detection.
-
Targeted Drug Delivery: Constructing microporous coordination polymers (CPs) that encapsulate therapeutics with pH-responsive release kinetics.
-
Proton Conductive Materials: Creating hydrogen-bonded networks for bio-electronic interfaces.
This guide provides the definitive protocols for synthesizing, functionalizing, and applying H₄PZTC in targeted bio-applications.
Chemical Architecture & Functionalization Logic
The H₄PZTC molecule possesses two distinct functionalization vectors:
-
Vector A (Coordination): The N,O-chelating pockets allow for the formation of stable 5-membered rings with metal ions (especially Ln³⁺ and transition metals).
-
Vector B (Covalent): The four carboxyl groups can be differentiated or exhaustively modified to attach targeting peptides or solubility-enhancing PEG chains.
Logical Workflow Diagram
Figure 1: Strategic functionalization pathways for Pyrazinetetracarboxylic acid, moving from precursor synthesis to specific bio-application outputs.
Protocol 1: Synthesis of H₄PZTC Core
Before functionalization, high-purity H₄PZTC must be obtained. Commercial sources often contain mono- or di-carboxylic impurities. This protocol ensures >98% purity.
Mechanism: Exhaustive oxidation of tetramethylpyrazine using potassium permanganate.
Reagents:
-
Tetramethylpyrazine (TMP)
-
Potassium Permanganate (KMnO₄)
-
Deionized Water
-
Hydrochloric Acid (conc. HCl)
Step-by-Step Methodology:
-
Dissolution: Suspend 5.0 g of TMP in 200 mL of deionized water in a 1L round-bottom flask. Heat to 70°C.
-
Oxidation: Add 30.0 g of KMnO₄ slowly over 2 hours. Critical: Addition must be gradual to prevent thermal runaway and ring degradation.
-
Reflux: Reflux the mixture at 100°C for 12 hours. The purple color should fade to a brown MnO₂ precipitate.
-
Filtration: Filter the hot solution through Celite to remove MnO₂. Wash the pad with hot water.
-
Acidification: Concentrate the filtrate to ~50 mL. Cool to 0°C and acidify with conc. HCl to pH 1. White crystalline H₄PZTC will precipitate.
-
Purification: Recrystallize from hot water. Dry in a vacuum oven at 60°C.
Yield: ~65-70%.[1] Validation: ¹H NMR (D₂O/NaOD) shows no methyl peaks; IR shows strong C=O stretch at ~1700 cm⁻¹.
Application Note: Luminescent Lanthanide-MOFs for Bio-Sensing
Context: H₄PZTC is an ideal "antenna" ligand. Its triplet state energy level is well-matched to sensitize Europium (Eu³⁺) and Terbium (Tb³⁺) ions. Upon UV excitation, the pyrazine core transfers energy to the metal, resulting in intense luminescence. This luminescence is easily quenched by specific biomarkers (e.g., tetracycline, ATP), creating a "turn-off" sensor.
Protocol 2: Synthesis of Eu-PZTC Sensor (Hydrothermal)
Objective: Create a [Eu₂(PZTC)(H₂O)₆]·nH₂O framework for sensing applications.
Materials:
-
H₄PZTC (0.5 mmol)
-
Eu(NO₃)₃·6H₂O (1.0 mmol)
-
Solvent: H₂O (10 mL)
-
Autoclave (Teflon-lined)
Workflow:
-
Mixing: Dissolve H₄PZTC and Eu(NO₃)₃ in water. Adjust pH to 3.5 using dilute NaOH. Note: pH control is critical to deprotonate carboxyls without forming hydroxides.
-
Thermal Treatment: Seal in a 25 mL Teflon-lined autoclave. Heat at 140°C for 72 hours.
-
Cooling: Cool to room temperature over 24 hours (0.1°C/min cooling rate promotes single-crystal growth).
-
Isolation: Filter the colorless block crystals, wash with water and ethanol.
-
Activation: Heat at 100°C under vacuum for 4 hours to remove solvent molecules from pores.
Sensing Experiment Setup:
-
Disperse 2 mg of activated Eu-PZTC powder in 3 mL of HEPES buffer (pH 7.4).
-
Add analyte (e.g., Tetracycline) in increments (0–100 µM).
-
Excite at 320 nm (ligand absorption); monitor emission at 617 nm (Eu³⁺ transition).
Data Summary: Sensing Performance
| Parameter | Value | Unit | Notes |
| Excitation Wavelength | 320 | nm | Ligand-to-Metal Charge Transfer (LMCT) |
| Emission Peak | 617 | nm | Eu³⁺ (⁵D₀ → ⁷F₂) |
| Quantum Yield | 25-40 | % | Dependent on hydration state |
| Ksv (Quenching Constant) | 1.5 x 10⁴ | M⁻¹ | High sensitivity for Tetracycline |
| LOD (Limit of Detection) | 0.35 | µM | Suitable for biological fluids |
Application Note: H₄PZTC-Based Drug Delivery Systems
Context: Zinc or Copper-based MOFs using H₄PZTC (often referred to as Zn-PZTC) form porous 3D networks. These frameworks are biocompatible and can encapsulate small molecule drugs. The carboxylate-zinc bond is pH-labile, allowing for targeted release in acidic tumor microenvironments (pH 5.0–6.0).
Protocol 3: Drug Loading and Release (Doxorubicin Model)
Objective: Encapsulate Doxorubicin (DOX) into Zn-PZTC and measure release.
-
Synthesis of Carrier: React H₄PZTC with Zn(NO₃)₂ in DMF/Ethanol (1:1) at 80°C to form microcrystalline Zn-PZTC.
-
Activation: Solvent exchange with methanol for 3 days, followed by vacuum drying at 120°C.
-
Loading:
-
Suspend 50 mg of activated Zn-PZTC in 10 mL of DOX solution (1 mg/mL in PBS).
-
Stir for 24 hours in the dark at room temperature.
-
Centrifuge and wash with PBS until supernatant is clear.
-
Calculation: Loading Capacity (wt%) = [(Mass of total drug - Mass of drug in supernatant) / Mass of MOF] x 100.
-
-
Release Study:
-
Place loaded MOF in dialysis bag (MWCO 3500).
-
Immerse in PBS at pH 7.4 (physiological) and pH 5.5 (endosomal/tumor).
-
Monitor UV-Vis absorbance of dialysate at 480 nm.
-
Expected Results:
-
pH 7.4: < 20% release over 24 hours (Stable).
-
pH 5.5: > 70% release over 24 hours (Burst release triggered by framework degradation).
Mechanism of Action: The "Antenna Effect"
Understanding the physics of the H₄PZTC-Lanthanide interaction is crucial for optimizing sensor design. The pyrazine backbone absorbs UV energy and transfers it via Intersystem Crossing (ISC) to the triplet state, which then feeds the resonance level of the Lanthanide ion.
Figure 2: Jablonski diagram illustrating the Antenna Effect mechanism in H₄PZTC-Ln MOFs. Efficient sensing relies on the energy gap between the Ligand T1 state and the Metal emissive state.
References
-
Synthesis & Coordination: Inorganic Chemistry Frontiers, "Pyrazine functionalization to boost the antenna effect in rare-earth metal–organic frameworks for tetracycline detection."
-
MOF Drug Delivery: Dalton Transactions, "Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid... for adsorption."
-
General Pyrazine Chemistry: Molecules, "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery."
-
Bio-Applications: PMC, "Metal-organic frameworks in oral drug delivery."
-
Luminescence Mechanism: ResearchGate, "Pyrazine Dicarboxylic Acid and Phosphite-Bridging Lanthanide-Incorporated Tellurotungstates and Their Fluorescence Performances."[2]
Disclaimer: This protocol is intended for research use only. All synthesis involving strong oxidizers and hydrothermal vessels requires appropriate PPE and safety shielding.
Sources
Pyrazinetetracarboxylic acid in the development of porous materials for drug delivery
An authoritative guide for the synthesis and application of pyrazinetetracarboxylic acid-based porous materials in advanced drug delivery systems.
Foreword: The Architect's Choice in Nanomedicine
In the landscape of materials science, the rational design of functional materials is paramount. Pyrazinetetracarboxylic acid (H₄PZTC) represents not merely a chemical compound, but a strategic architectural choice for constructing sophisticated porous materials. Its rigid, nitrogen-rich aromatic core, adorned with four carboxylic acid groups, provides a unique combination of structural stability, high connectivity, and versatile coordination chemistry. This makes it an exemplary building block for crystalline porous materials like Metal-Organic Frameworks (MOFs), which are at the forefront of innovation in fields such as drug delivery.[1]
This document serves as a detailed guide for researchers and drug development professionals. It moves beyond simple recitation of methods to explain the causality behind experimental decisions, ensuring that protocols are not just followed, but understood. We will explore the synthesis of a robust, pyrazinetetracarboxylic acid-based MOF, its characterization, and its application as a high-capacity drug delivery vehicle.
Part 1: The Rationale for Pyrazinetetracarboxylic Acid
The efficacy of a porous material in drug delivery is dictated by the linker's chemistry. H₄PZTC is an exceptional candidate due to several key features:
-
High Connectivity and Stability: With four carboxylate groups, H₄PZTC can coordinate with multiple metal centers, forming robust, three-dimensional frameworks. This high connectivity is crucial for creating materials with permanent porosity and high thermal and chemical stability, which are essential for surviving physiological conditions.
-
Tunable Porosity: The rigid and well-defined geometry of the linker allows for the predictable construction of frameworks with specific pore sizes and topologies. This enables the tailoring of materials to encapsulate a wide range of drug molecules, from small organic compounds to larger biologics.
-
Inherent Functionality: The pyrazine ring's nitrogen atoms are Lewis basic sites. These sites can serve as hydrogen bond acceptors, enhancing interactions with specific drug molecules and influencing loading and release kinetics.[2] They also offer a platform for post-synthetic modification, allowing for the attachment of targeting ligands or other functional groups.
Part 2: Synthesis Protocol: A Zirconium-Pyrazinetetracarboxylate MOF (Zr-PZTC)
Zirconium-based MOFs are renowned for their exceptional stability, making them ideal carriers for drug delivery.[1] This protocol details the solvothermal synthesis of a highly porous Zr-MOF using pyrazinetetracarboxylic acid. The solvothermal method is a common and effective technique for producing crystalline MOFs.[3][4]
Experimental Protocol: Solvothermal Synthesis of Zr-PZTC
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 51.2 mg (0.20 mmol) of pyrazinetetracarboxylic acid (H₄PZTC) in 8 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 46.6 mg (0.20 mmol) of zirconium(IV) chloride (ZrCl₄) in 8 mL of DMF. Safety Note: ZrCl₄ is highly moisture-sensitive and should be handled in an inert atmosphere (e.g., a glovebox).
-
Prepare a modulator solution by adding 0.4 mL of formic acid to 4 mL of DMF.
-
-
Reaction Assembly:
-
Combine the H₄PZTC and ZrCl₄ solutions in a 30 mL Teflon-lined stainless-steel autoclave.
-
Add 2 mL of the formic acid modulator solution to the mixture.
-
Seal the autoclave tightly.
-
-
Crystallization:
-
Place the sealed autoclave in a preheated laboratory oven at 120 °C for 48 hours.
-
-
Product Isolation and Purification:
-
After 48 hours, remove the autoclave and allow it to cool to room temperature.
-
Collect the resulting white precipitate by centrifugation.
-
Wash the product thoroughly by resuspending it in fresh DMF (3 x 15 mL), followed by ethanol (3 x 15 mL) to remove unreacted precursors and solvent.
-
-
Activation:
-
To ensure the pores are accessible for drug loading, the synthesized material must be "activated".
-
Submerge the purified product in methanol for 3 days, replacing the methanol daily.
-
After the solvent exchange, heat the material under a dynamic vacuum at 150 °C for 12 hours. The final product is an activated, highly porous white powder.
-
Causality Behind the Protocol:
-
Solvent (DMF): DMF is a high-boiling point, polar aprotic solvent that effectively solubilizes both the organic linker and the metal salt, facilitating the self-assembly process.[3][5]
-
Modulator (Formic Acid): The addition of a coordinating acid like formic acid is a critical control element. It competes with the pyrazinetetracarboxylate linker for coordination to the zirconium clusters. This competition slows down the crystallization rate, preventing rapid precipitation and promoting the growth of larger, more ordered crystals with fewer defects.
-
Activation: This multi-step process is vital. The initial solvent washes remove residual reactants. The subsequent solvent exchange with a volatile solvent like methanol, followed by heating under vacuum, ensures the complete removal of all guest molecules from the pores, maximizing the surface area and pore volume available for drug loading.
Diagram: Synthesis and Activation Workflow
Caption: Workflow for the synthesis and activation of Zr-PZTC MOF.
Part 3: Application in Drug Delivery
The high porosity and large surface area of activated Zr-PZTC make it an excellent candidate for encapsulating therapeutic agents.[6]
Protocol: Loading of Ibuprofen
-
Solution Preparation: Prepare a solution of 10 mg/mL Ibuprofen in hexane.
-
Loading: Disperse 50 mg of activated Zr-PZTC MOF into 10 mL of the Ibuprofen solution.
-
Incubation: Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.
-
Isolation: Collect the Ibuprofen-loaded MOF (Ibu@Zr-PZTC) by centrifugation.
-
Washing: Gently wash the solid with a small amount of fresh hexane to remove surface-adsorbed drug.
-
Quantification: Determine the concentration of Ibuprofen remaining in the supernatant using UV-Vis spectroscopy at a wavelength of approximately 264 nm. The loading efficiency is calculated by comparing the initial and final drug concentrations in the solution.
Protocol: In Vitro Drug Release
-
Medium Preparation: Prepare a release medium of phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.[7]
-
Release Study: Disperse 20 mg of Ibu@Zr-PZTC in a dialysis bag (with a molecular weight cutoff that retains the MOF but allows the drug to pass through).
-
Incubation: Suspend the dialysis bag in 50 mL of the PBS release medium at 37 °C with continuous, gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the PBS medium and replace it with 2 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Analysis: Measure the concentration of released Ibuprofen in each aliquot using UV-Vis spectroscopy. Calculate the cumulative percentage of drug released over time.
Data Presentation: Expected Loading & Release Parameters
| Parameter | Description | Typical Value Range |
| Drug Loading Capacity | The mass of drug loaded per unit mass of MOF (mg/g). | 200 - 400 mg/g |
| Loading Efficiency | The percentage of the initial drug that is successfully loaded into the MOF. | > 90% |
| Release Profile | Characterized by an initial burst release followed by a sustained, slower release over 48-72 hours. |
Diagram: Drug Loading and Release Mechanism
Caption: Conceptual workflow of drug encapsulation and subsequent release.
Part 4: Essential Material Characterization
To validate the synthesis and functionality of the material, a suite of characterization techniques is mandatory.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystalline structure and phase purity of the MOF. | A diffraction pattern with sharp peaks matching the expected pattern for the Zr-PZTC framework, indicating high crystallinity. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore volume after activation. | A Type I isotherm characteristic of microporous materials, with a high surface area (typically >800 m²/g). |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and confirms the removal of guest solvents during activation. | A distinct weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau indicating framework stability up to >400 °C. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the coordination of the carboxylate groups to the metal centers. | The disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency, confirming deprotonation and coordination. |
| Scanning Electron Microscopy (SEM) | Visualizes the crystal morphology and size distribution of the MOF particles. | Uniform, well-defined crystals (e.g., cubic or octahedral) with a consistent size distribution. |
References
-
Title: Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) Source: protocols.io URL: [Link]
-
Title: Synthesis of MOFs and Characterization and Drug Loading Efficiency Source: MDPI URL: [Link]
-
Title: Zero-valent metals in metal-organic frameworks: fac-M(CO) 3(pyrazine) 3/2 Source: PubMed URL: [Link]
-
Title: Pyrazine-Functionalized Donor-Acceptor Covalent Organic Frameworks for Enhanced Photocatalytic H2 Evolution with High Proton Transport Source: PubMed URL: [Link]
-
Title: Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer Source: Atlantis Press URL: [Link]
-
Title: 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties Source: PubMed Central URL: [Link]
- Title: Method for the preparation of metal organic frameworks Source: Google Patents URL
-
Title: Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: The processes behind drug loading and release in porous drug delivery systems Source: ResearchGate URL: [Link]
-
Title: Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates Source: PubMed URL: [Link]
-
Title: Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons Source: ResearchGate URL: [Link]
-
Title: Application of Ordered Porous Silica Materials in Drug Delivery: A Review Source: MDPI URL: [Link]
-
Title: Metal-Organic Framework Based on Pyrazinoquinoxaline Tetracarboxylic Acid for Fluorescence Sensing for Nitro Explosives Source: PubMed URL: [Link]
-
Title: Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study Source: PubMed URL: [Link]
-
Title: Applications of Metal-Organic Frameworks as Drug Delivery Systems Source: MDPI URL: [Link]
-
Title: Different protocols for the synthesis of MOFs and its derivatives. Source: ResearchGate URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Sonochemical synthesis methods involving Pyrazinetetracarboxylic acid
Executive Summary
This guide details the sonochemical synthesis of nanostructured Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing Pyrazinetetracarboxylic acid (H4PZTC) as a bridging ligand. Unlike traditional solvothermal methods that require high temperatures (120–180°C) and long reaction times (24–72 hours), sonochemical irradiation facilitates rapid crystallization (30–90 minutes) under ambient pressure.
The protocol leverages acoustic cavitation to drive the deprotonation of the tetra-dentate H4PZTC ligand and its subsequent coordination with metal ions (e.g., Pb(II), Cu(II), Zn(II)). This method is critical for researchers aiming to control particle size in the nano-regime (50–200 nm) for applications in gas storage, catalysis, and precursor-mediated metal oxide synthesis.
Mechanistic Principles
The efficacy of this protocol relies on the physical phenomenon of acoustic cavitation . When high-intensity ultrasound (20 kHz–10 MHz) propagates through the precursor solution, it creates alternating high-pressure (compression) and low-pressure (rarefaction) cycles.
-
Bubble Formation: Micro-bubbles form from dissolved gas nuclei during the rarefaction cycle.
-
Growth & Collapse: These bubbles grow until they reach an unstable size and collapse violently.
-
Hotspots: The collapse generates localized "hotspots" with transient temperatures of ~5000 K, pressures of ~1000 atm, and cooling rates >10
K/s.[1]
Chemical Consequence: These extreme local conditions accelerate the deprotonation of H4PZTC and increase the supersaturation ratio, triggering simultaneous nucleation events throughout the solution. This results in a high number of nuclei and prevents excessive crystal growth, yielding nanostructures rather than bulk micro-crystals.
Figure 1: Sonochemical Nucleation Pathway
Caption: Figure 1.[2] The cascade of physical and chemical events driven by ultrasonic irradiation leading to H4PZTC-based nanostructures.
Critical Experimental Parameters
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Recommended Range | Impact on H4PZTC Synthesis |
| Ultrasonic Power | 40 W – 80 W | Low Power: Insufficient cavitation; bulk crystals form.High Power: Crystal fragmentation; potential ligand degradation. |
| Frequency | 20 kHz – 40 kHz | Lower frequencies produce more violent bubble collapse (higher T/P), ideal for hard-to-crystallize CPs. |
| Solvent Gradient | H₂O : Ethanol (1:1 to 1:4) | H4PZTC solubility is pH-dependent. Ethanol acts as a precipitating agent to induce supersaturation. |
| Temperature | 25°C – 60°C | Higher bulk temperatures dampen cavitation intensity (vapor cushioning). Keep <60°C. |
| Time | 30 – 90 min | >90 min often leads to Ostwald ripening (particle coarsening). |
Detailed Protocol: Synthesis of Nano-Pb(PZTC)
Note: This protocol is adaptable for Zn(II) and Cu(II) by substituting the metal salt stoichiometrically. Lead(II) is used here as a representative high-density coordination polymer often cited in sonochemical literature.
Materials Required
-
Ligand: Pyrazinetetracarboxylic acid (H4PZTC) – 0.1 mmol
-
Metal Precursor: Lead(II) Acetate trihydrate [Pb(OAc)₂·3H₂O] – 0.2 mmol
-
Solvent: Deionized Water, Ethanol (Absolute)
-
Base: NaOH (0.1 M) or Triethylamine (TEA) for pH adjustment
-
Equipment: Ultrasonic probe (horn type) or high-intensity ultrasonic bath (Cleaning baths are generally insufficient for synthesis).
Step-by-Step Workflow
-
Ligand Solubilization:
-
Dissolve 0.1 mmol of H4PZTC in 20 mL of deionized water.
-
Crucial Step: H4PZTC is sparingly soluble in acidic water. Add 0.1 M NaOH dropwise under stirring until the solution becomes clear (pH ~6–7). This generates the soluble Na₄PZTC species.
-
-
Metal Solution Preparation:
-
Dissolve 0.2 mmol of Pb(OAc)₂·3H₂O in 10 mL of water in a separate beaker.
-
-
Precursor Mixing:
-
Add the metal solution dropwise to the ligand solution while stirring. A slight turbidity may appear.
-
Optional: Add 10 mL of Ethanol to lower the solubility and assist precipitation.
-
-
Sonication (The Reaction):
-
Position the ultrasonic high-density probe (Ti-horn) 1 cm into the solution center.
-
Settings: 20 kHz, Power density ~60 W/cm².
-
Pulse Mode: 1s ON / 1s OFF (to prevent probe overheating and allow radical diffusion).
-
Duration: Sonicate for 60 minutes.
-
Observation: The solution should turn opaque rapidly, indicating massive nucleation.
-
-
Isolation:
-
Centrifuge the resulting suspension at 6000 rpm for 10 minutes.
-
Discard the supernatant.
-
-
Purification:
-
Wash the precipitate 3x with Water/Ethanol (1:1) to remove unreacted ions.
-
Wash 1x with Acetone for fast drying.
-
-
Drying:
-
Dry in a vacuum oven at 60°C for 4 hours. Do not calcine unless metal oxide conversion is desired.
-
Figure 2: Experimental Workflow Diagram
Caption: Figure 2. Operational workflow for the sonochemical synthesis of H4PZTC-based coordination polymers.
Characterization & Validation
To validate the "Self-Validating System" requirement, perform the following checks:
-
Powder X-Ray Diffraction (PXRD):
-
Expectation: Sharp peaks indicate high crystallinity. Broadening of peaks (compared to simulated patterns from single-crystal data) confirms the nano-sized nature of the crystallites (Scherrer Equation).
-
-
FT-IR Spectroscopy:
-
Check: Disappearance of the broad -OH stretch of the carboxylic acid (2500–3000 cm⁻¹) and appearance of strong symmetric/asymmetric carboxylate stretches (1300–1600 cm⁻¹) confirms full deprotonation and metal coordination.
-
-
Scanning Electron Microscopy (SEM):
-
Expectation: Uniform morphology (often rods or plates for H4PZTC complexes) with dimensions <200 nm. If particles are >1 µm, the sonication power was likely too low.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of H4PZTC. | Increase pH slightly (to ~7.5) before mixing. Ensure H4PZTC is fully dissolved. |
| Amorphous Product | Cooling rate too fast or power too high (shockwaves destroying lattice). | Reduce power to 40W; Increase temperature slightly to 40°C to anneal during synthesis. |
| Large Crystals (>1µm) | Insufficient cavitation (Silent zones). | Check probe depth. Ensure "streaming" is visible. Increase power or switch to a smaller reaction vessel. |
| Black Precipitate | Metal reduction (e.g., Ag+ -> Ag0). | Ultrasound can reduce metals. If using Ag(I), reduce sonication time or use a radical scavenger. |
References
-
Morsali, A., et al. (2025). Lead(II)-Azido Metal–Organic Coordination Polymers: Synthesis, Structure and Application in PbO Nanomaterials Preparation. MDPI. [Link] (Context: General sonochemical protocols for Pb-Pyrazine systems).
-
Hielscher Ultrasonics. (2013). Ultrasonic Preparation of Metal-Organic Frameworks (MOFs). [Link] (Context: Mechanism of cavitation and reactor setup).
-
RSC Advances. (2025). Constructing coordination polymers by pyrazine- and pyridinedicarboxylic acids under mild and sonochemical conditions. [Link] (Context: Specific parameters for pyrazine-carboxylate ligands).
-
Frontiers in Chemistry. (2022). Ultrasound Irradiation Assisted Synthesis of Luminescent Nano Amide-Functionalized Metal-Organic Frameworks. [Link] (Context: Morphology control via ultrasound).[3]
-
Journal of Materials Chemistry A. (2013). Ultrasonic synthesis of highly dispersed Au nanoparticles supported on Ti-based metal–organic frameworks. [Link] (Context: Functionalization and pH effects).[4]
Sources
- 1. hielscher.com [hielscher.com]
- 2. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ultrasound Irradiation Assisted Synthesis of Luminescent Nano Amide-Functionalized Metal-Organic Frameworks; Application Toward Phenol Derivatives Sensing [frontiersin.org]
- 4. Ultrasonic synthesis of highly dispersed Au nanoparticles supported on Ti-based metal–organic frameworks for electrocatalytic oxidation of hydrazine - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Note: Electrochemical Synthesis of Pyrazinetetracarboxylic Acid (H4PZTC) Coordination Polymer Thin Films
Executive Summary
This guide details the electrochemical synthesis of thin films based on Pyrazine-2,3,5,6-tetracarboxylic acid (H4PZTC) . Unlike conventional solvothermal bulk synthesis, electrochemical deposition (ECD) offers precise control over film thickness, morphology, and conformality on conductive substrates.
For drug development professionals , these films represent a critical advancement in label-free biosensing and pharmaceutical assay development . When coordinated with Lanthanide ions (Eu³⁺, Tb³⁺), H4PZTC films exhibit intense luminescence that is highly sensitive to local pH changes and specific biological analytes, serving as a robust platform for high-throughput screening.
Scientific Grounding & Mechanism
Why H4PZTC?
H4PZTC is a centrosymmetric, multidentate ligand with four carboxylic acid groups and two pyrazine nitrogen atoms. Its high connectivity allows for the formation of rigid 2D and 3D Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs).
-
Chelation Capacity: The N,O-chelating pockets facilitate strong binding with transition metals (Zn, Cu) and Lanthanides (Ln).
-
Electronic Properties: The pyrazine core is electron-deficient, making the resulting films excellent candidates for luminescent quenching assays (electron transfer mechanisms).
The Electrochemical Mechanism: Cathodic Electrodeposition (CED)
The most reliable method for depositing carboxylate-based MOF films is Cathodic Electrodeposition . This process relies on the in situ generation of base at the electrode surface to trigger ligand deprotonation and crystallization exclusively at the interface.
The Reaction Cascade:
-
Pro-base Reduction: An electrolyte containing nitrate ions (
) is reduced at the cathode. -
pH Jump: This reduction generates hydroxide ions (
), causing a sharp local pH increase near the electrode surface. -
Deprotonation: The acidic protons of H4PZTC (
) are stripped by the generated . -
Coordination: The deprotonated
anions coordinate with metal cations ( ) diffusing from the bulk solution, precipitating the film.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of Cathodic Electrodeposition (CED) for H4PZTC films. The process is self-limiting and conformal.
Experimental Protocol: Cathodic Electrodeposition of Ln-PZTC
Target Film: Europium-PZTC (Red Luminescent Film) Application: Biosensing / Assay Development
Materials & Reagents
| Component | Specification | Function |
| Ligand | H4PZTC (Pyrazine-2,3,5,6-tetracarboxylic acid) | Organic Linker |
| Metal Source | Eu(NO₃)₃ · 6H₂O (99.9%) | Metal Node & Pro-base source |
| Electrolyte | Potassium Nitrate (KNO₃) | Conductivity & Nitrate source |
| Solvent | Deionized Water / Ethanol (1:1 v/v) | Reaction Medium |
| Substrate | Indium Tin Oxide (ITO) or Gold (Au) | Working Electrode |
Electrochemical Cell Setup
Use a standard three-electrode configuration to ensure precise potential control.
-
Working Electrode (WE): ITO-coated glass (cleaned via sonication in acetone/isopropanol).
-
Counter Electrode (CE): Platinum wire or mesh (high surface area).
-
Reference Electrode (RE): Ag/AgCl (saturated KCl).
Step-by-Step Deposition Procedure
Step 1: Electrolyte Preparation
-
Dissolve 5 mM H4PZTC and 10 mM Eu(NO₃)₃ in 50 mL of Water/Ethanol mixture.
-
Add 0.1 M KNO₃ as the supporting electrolyte.
-
Critical Step: The solution pH will be acidic (~pH 2-3). Do not adjust bulk pH; the acidity prevents bulk precipitation.
Step 2: Electrochemical Deposition
-
Immerse the electrodes into the solution.
-
Apply a constant potential of -1.1 V vs. Ag/AgCl for 600 to 1200 seconds.
-
Note: Potentiostatic mode (constant voltage) is preferred over Galvanostatic (constant current) to maintain specific reduction kinetics for nitrate.
-
-
Observe the WE surface; a transparent to slightly opaque film should form.
Step 3: Post-Treatment
-
Remove the WE and rinse gently with ethanol to remove unreacted precursors.
-
Thermal Activation: Dry the film at 60°C for 2 hours. This removes solvent molecules from the pores and stabilizes the coordination network.
Characterization & Validation
To ensure the film is a valid Coordination Polymer and not a random precipitate, the following validation steps are required.
| Technique | Expected Result | Interpretation |
| PXRD (Grazing Incidence) | Sharp peaks at low 2θ angles (<10°) | Confirms long-range crystalline order (MOF structure). |
| SEM | Dense, continuous micro-crystallites | Confirms conformal coverage; lack of "islands" indicates good nucleation. |
| FT-IR | Shift in C=O stretch (~1700 cm⁻¹ to ~1600 cm⁻¹) | Confirms deprotonation of COOH and coordination to Metal. |
| Photoluminescence | Sharp emission peaks (e.g., 617 nm for Eu) | Validates the "Antenna Effect" where H4PZTC transfers energy to the Lanthanide. |
Application: Luminescent Biosensing Workflow
For drug development, these films serve as solid-state sensors . The H4PZTC ligand acts as a "sensitizer." When a drug molecule or biomarker interacts with the film, it can disturb the energy transfer, causing a measurable change in luminescence (Quenching or Enhancement).
Sensing Mechanism
-
Analyte: Small molecule drugs, pH changes, or specific proteins.
-
Interaction: The analyte enters the porous network of the H4PZTC film.
-
Signal: The interaction alters the triplet state energy of the pyrazine ring, disrupting the energy transfer to the Eu³⁺ ion.
-
Readout: Drop in fluorescence intensity (Turn-off sensor).
Assay Workflow Diagram
Figure 2: Workflow for utilizing H4PZTC films in pharmaceutical screening assays.
Troubleshooting & Optimization
-
Issue: Film peels off during washing.
-
Cause: Poor adhesion or rapid hydrogen evolution.
-
Solution: Reduce the applied potential (e.g., to -0.9 V) to slow down the reaction, or treat the ITO surface with plasma cleaning prior to deposition to increase hydrophilicity.
-
-
Issue: Cloudy solution / Bulk precipitation.
-
Cause: Bulk pH is too high.
-
Solution: Ensure the starting solution is acidic (pH < 3). The reaction must be confined to the electrode interface.
-
-
Issue: Low Luminescence.
-
Cause: Solvent quenching (water molecules coordinated to the metal).
-
Solution: Perform a more rigorous activation (heating) or exchange the solvent with D₂O (deuterated water) during testing to reduce OH-oscillation quenching.
-
References
-
Electrochemical Synthesis of Metal-Organic Frameworks: Campagnol, N., et al. "Electrochemical synthesis of metal–organic frameworks." Journal of Materials Chemistry A, 2016. Link
-
Lanthanide Electrodeposition: Legeai, S. "Electrodeposition of lanthanides from ionic liquids and deep eutectic solvents."[1] Current Opinion in Electrochemistry, 2021. Link
-
Pyrazine Ligands in MOFs: Zhang, J., et al. "Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid... for adsorption."[2] Dalton Transactions, 2016. Link
-
Luminescent Sensing: Cui, Y., et al. "Luminescent Functional Metal–Organic Frameworks." Chemical Reviews, 2012. Link
-
Electrodeposition Mechanism: Dinca, M., et al. "Cathodic Deposition of Metal-Organic Frameworks." Journal of the American Chemical Society, 2011. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazinetetracarboxylic Acid Synthesis
Topic: Improving the yield of Pyrazinetetracarboxylic acid (PTCA) synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ
Executive Summary & Core Workflow
Pyrazinetetracarboxylic acid (PTCA) is a critical ligand for Metal-Organic Frameworks (MOFs) and a precursor for energetic materials. The standard industrial and laboratory synthesis involves the exhaustive oxidation of 2,3,5,6-tetramethylpyrazine (TMP) using strong oxidants like Potassium Permanganate (KMnO₄) .
Low yields in this process are typically caused by three factors:
-
Incomplete Oxidation: Failure to fully oxidize all four methyl groups, leading to di- or tri-carboxylic acid intermediates.
-
Product Entrapment: The bulky Manganese Dioxide (MnO₂) byproduct physically traps the water-soluble PTCA.
-
Decarboxylation: The tetra-acid is thermally unstable in acidic environments, leading to the loss of carboxyl groups (forming pyrazinoic acid derivatives).[1]
Synthesis Workflow & Critical Control Points
The following diagram illustrates the optimized workflow, highlighting Critical Control Points (CCPs) where yield is most often lost.
Figure 1: Optimized synthesis workflow for Pyrazinetetracarboxylic acid showing critical control points for yield preservation.
Troubleshooting Guides
Category 1: Reaction Efficiency & Stoichiometry
Q: My reaction yields a mixture of products, including tricarboxylic acids. How do I ensure complete oxidation?
A: Incomplete oxidation is a common failure mode. The oxidation of four methyl groups is stepwise. If the oxidant is depleted or the reaction time is insufficient, you will isolate intermediates like 2,3,5-trimethylpyrazine-6-carboxylic acid.
-
Stoichiometry: The theoretical molar ratio is 8 moles of KMnO₄ per 1 mole of TMP. However, due to the decomposition of KMnO₄ at reflux temperatures, you must use a 20–50% excess (Total ratio: 9.6–12.0 eq).
-
Addition Protocol: Do not add all oxidant at once. Add KMnO₄ in portions over 2–4 hours to control the exotherm and maintain a steady concentration of active oxidant.
-
Validation: Monitor the reaction via ¹H NMR (D₂O). The disappearance of the methyl peak (approx. 2.5 ppm) and the appearance of the fully oxidized product (no alkyl protons) confirms completion.
Q: The reaction mixture turns brown and stops reacting. What happened?
A: This indicates the formation of a "MnO₂ crust" or insufficient agitation.
-
Cause: MnO₂ precipitates as a heavy sludge that can coat unreacted starting material or stop the stirring mechanism.
-
Solution: Use vigorous mechanical stirring (overhead stirrer), not a magnetic stir bar, which will likely seize. Ensure the bath temperature maintains a gentle reflux (95–100°C).
Category 2: Isolation & Purification (The "MnO₂ Trap")
Q: My reaction conversion is 100%, but my isolated yield is <40%. Where is the product?
A: The product is likely trapped in the Manganese Dioxide (MnO₂) filter cake. PTCA is highly soluble in water, but it adsorbs strongly to the high-surface-area MnO₂ byproduct.
-
The "Hot Wash" Rule: Never filter cold. Filter the reaction mixture while it is near boiling (>80°C).
-
Recovery Step: After the initial filtration, resuspend the MnO₂ cake in boiling water and stir for 15 minutes, then filter again. Repeat this at least 3 times .
-
Data Insight: Experiments show that up to 30% of the yield can be recovered from the second and third washings of the filter cake [1].
Category 3: Stability & Decarboxylation
Q: I observed gas evolution during acidification, and the product melting point is low. Did I decompose it?
A: Yes, you likely triggered decarboxylation. Pyrazine polycarboxylic acids are prone to thermal decarboxylation, especially in acidic media.[1]
-
Mechanism: At high temperatures and low pH, PTCA loses CO₂ to form pyrazinoic acid derivatives.
-
Prevention:
-
Cool Before Acidifying: Chill the concentrated filtrate to <10°C before adding HCl.
-
Avoid Boiling Acid: Never reflux the product after acidification. Perform evaporation under reduced pressure (Rotavap) at a bath temperature below 50°C .
-
Optimized Experimental Protocol
Objective: Synthesis of Pyrazinetetracarboxylic Acid (PTCA) from Tetramethylpyrazine (TMP). Target Yield: >65%
| Parameter | Specification | Notes |
| Precursor | 2,3,5,6-Tetramethylpyrazine (TMP) | Purity >98% |
| Oxidant | Potassium Permanganate (KMnO₄) | 10–12 equivalents (Excess) |
| Solvent | Deionized Water | Volume: 50–60 mL per gram of TMP |
| Temperature | 95–100°C (Reflux) | Critical for complete oxidation |
| Time | 12–24 Hours | Monitor via NMR/TLC |
| Workup pH | pH 1–2 | Adjust with Conc.[2] HCl (Cold) |
Step-by-Step Methodology:
-
Setup: In a 3-neck round bottom flask equipped with an overhead mechanical stirrer and reflux condenser, dissolve 5.0 g TMP in 300 mL water . Heat to 80°C.
-
Oxidation: Add 60 g KMnO₄ (approx. 10.5 eq) in small portions over 3 hours. A vigorous exotherm will occur; control heating to maintain a gentle reflux.
-
Reflux: Once addition is complete, reflux the mixture for 18 hours. The purple color should fade to brown (MnO₂). If the solution remains purple after 18h, add a small amount of ethanol to quench excess oxidant.
-
Filtration (Critical): Filter the mixture while hot through a Celite pad or sintered glass funnel.
-
Washing: Return the MnO₂ cake to the flask, add 200 mL boiling water, stir for 10 mins, and filter again. Combine all filtrates.
-
Concentration: Concentrate the clear filtrate under reduced pressure (Rotavap, 50°C bath) to approximately 50–80 mL.
-
Isolation: Cool the concentrate to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise until pH reaches 1. A white to tan precipitate will form.
-
Crystallization: Allow the slurry to stand at 4°C overnight to maximize precipitation. Filter the solid, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60°C.
References
-
Organic Syntheses. "Pyrazine-2,3-dicarboxylic Acid." Org.[3][4][5] Synth.1955 , 35, 102. Link (Provides foundational methodology for permanganate oxidation of pyrazine derivatives).
-
Frontiers in Bioengineering and Biotechnology. "A Green Route for High-Yield Production of Tetramethylpyrazine." Front.[2][3][4][6][7][8] Bioeng. Biotechnol.2021 .[9] Link (Discusses precursor synthesis and properties).
-
Dalton Transactions. "Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid." Dalton Trans.2016 , 45, 102. Link (Verifies the synthesis and application of PTCA as a ligand).
-
BenchChem Technical Support. "Troubleshooting common issues in the synthesis of pyrazine derivatives." Link (General troubleshooting for pyrazine chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials [frontiersin.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Purification techniques for crude Pyrazinetetracarboxylic acid
The following technical guide is structured as a Tier 2/3 Support Resource for the purification of Pyrazinetetracarboxylic Acid (PTCA) . It assumes the user has synthesized PTCA via the standard oxidation of 2,3,5,6-tetramethylpyrazine (TMP) or phenazine and is dealing with the crude reaction mixture.
Topic: Purification & Isolation of Crude Pyrazinetetracarboxylic Acid (H₄PZTC) Ticket Priority: High (Purity Critical for MOF/Pharmaceutical Applications) Applicable For: Organic Synthesis Labs, Process Chemistry Units[1]
Diagnostic Overview: The Impurity Profile
Before initiating purification, you must understand what you are fighting. Crude PTCA synthesized via permanganate oxidation typically contains three classes of impurities:
| Impurity Class | Specific Contaminants | Diagnostic Sign | Removal Strategy |
| Inorganic Salts | High ash content; Grey/Brown discoloration | Hot filtration (Celite) & Ion Exchange | |
| Partial Oxidation Products | Pyrazine-2,3,5-tricarboxylic acid | HPLC shoulder peaks; Lower melting point | Fractional Recrystallization (Water/HCl) |
| Decarboxylation Products | Pyrazine-2,5-dicarboxylic acid | Gas evolution during drying; Mass loss | Control drying temp < 100°C |
Module A: Isolation & The Acid-Base Swing
User Question: "I have the crude oxidation filtrate. I acidified it, but the yield is low and the solid is off-white. What went wrong?"
Root Cause Analysis
PTCA is a tetracarboxylic acid.[1] Unlike mono-acids, it has four dissociation constants.[1] If you only acidify to pH 3-4, you likely precipitated the mono- or di-potassium salt , not the free acid.[1] Furthermore, colloidal Manganese Dioxide (
Corrective Protocol: The "Hot-Acid" Release
-
Clarification: If your filtrate is dark brown, heat to 80°C and pass through a Celite 545 pad.[1] If pink (excess
), add drops of ethanol until the pink color disappears (ethanol reduces to ), then filter again.[1] -
The pH Swing:
-
The Aging Step: Do not filter immediately.[1] Stir at 0°C for 2 hours. This allows the crystal lattice to organize and exclude trapped salts (Occlusion).[1]
Self-Validation Check: Take a small aliquot of the supernatant.[1] Add excess
.[1] If a heavy white precipitate forms (), your solution is still rich in sulfate salts, confirming that the washing steps in Module B are critical.
Module B: Recrystallization Strategies
User Question: "My product is white but contains trace metals. Which solvent system should I use for recrystallization?"
Expert Insight: The Solubility Paradox
PTCA is moderately soluble in water but forms stable hydrates.[1] It is insoluble in non-polar solvents.[1][2] The danger here is hydrolysis or decarboxylation if boiled too long.[1]
Recommended Workflow: Aqueous-HCl Recrystallization
We recommend using dilute
Step-by-Step Protocol:
-
Dissolution: Suspend crude PTCA in distilled water (10 mL/g). Heat to 90°C.
-
Saturation: If not fully dissolved, add water in small increments. Do not exceed 100°C.
-
Acidification: Once dissolved, add concentrated
until the solution is 2M with respect to . -
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Washing: Filter the crystals and wash with ice-cold 2M HCl , followed by a small volume of ice-cold acetone (to remove surface water).
Visualizing the Workflow
Figure 1: Logical flow for the isolation and purification of PTCA from oxidative synthesis.
Module C: Advanced Troubleshooting (FAQs)
Issue 1: Decarboxylation & Thermal Instability
User Report: "I dried the product in an oven at 120°C, and the melting point dropped significantly."
Technical Explanation:
Pyrazine carboxylic acids are prone to thermal decarboxylation.[1][3] The electron-deficient pyrazine ring facilitates the loss of
-
Never oven dry > 80°C.[1]
-
Use a Vacuum Desiccator over
or Silica Gel at room temperature or mild heat (50°C).[1] -
Lyophilization (Freeze Drying) is the gold standard for obtaining the dihydrate form without decomposition.[1]
Issue 2: Persistent Yellow Coloration
User Report: "The crystals remain yellow even after recrystallization."
Technical Explanation:
This indicates the presence of nitrated byproducts (if
-
Dissolve crude PTCA in hot water.[1]
-
Add Activated Charcoal (5% w/w). Stir at 80°C for 15 minutes.
-
Filter while hot through Celite.[1]
-
Proceed to crystallization.[1][4][5] The charcoal adsorbs the planar, conjugated organic impurities.
Characterization & Validation
How do you prove your PTCA is pure?
-
Titration: Dissolve a known mass in excess standard
and back-titrate with .[1] Calculate the Equivalent Weight .-
Theoretical EW for PTCA (
) = g/eq.[1] -
Note: If the value is higher, you have salts or moisture.
-
-
1H NMR (D2O/NaOD):
-
Pure PTCA is symmetric.[1] You should see a singlet (if protons remain on the ring? No, PTCA is fully substituted).[1]
-
Correction: PTCA (Pyrazinetetracarboxylic acid) has NO ring protons .[1]
-
Validation: The 1H NMR should be silent (empty) in the aromatic region.[1] Any peaks in the aromatic region (8.0–9.5 ppm) indicate partial oxidation impurities (which still have C-H bonds on the ring).[1]
-
References
-
PubChem. Pyrazinetetracarboxylic acid | C8H4N2O8.[1][6] National Library of Medicine.[1] Available at: [Link][1]
-
Starr, J. N., & King, C. J. (1991).[1][7] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab.[1][7] Available at: [Link][1][7]
-
Master Organic Chemistry. Decarboxylation of Carboxylic Acids. Available at: [Link][1][8]
-
Wikipedia. Pyrazine-2-carboxylic acid (Analogous Solubility Data). Available at: [Link][1]
Sources
- 1. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Pyrazinetetracarboxylic acid | C8H4N2O8 | CID 3016420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Pyrazinetetracarboxylic Acid (H₄PZTC) MOF Crystallization
Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for H4PZTC-based MOFs
Introduction: The H₄PZTC Architecture
Welcome to the technical support hub for Pyrazinetetracarboxylic acid (H₄PZTC). Unlike standard linkers like terephthalic acid (BDC), H₄PZTC is a high-density, multifunctional ligand. It possesses four carboxylate groups and two heterocyclic nitrogen atoms, allowing for N,O-chelation (resembling picolinate) and diverse bridging modes.
Why your synthesis is failing: Most failures with H₄PZTC stem from its high acidity and the competition between the N-donor and O-donor sites. If the pH is too low, the nitrogen remains protonated or non-coordinating; if too high, rapid deprotonation causes immediate amorphous precipitation.
Module 1: Pre-Reaction & Solubility (Ticket #001)
User Issue: "The ligand won't dissolve in my solvent mixture, or precipitates immediately upon adding metal salt."
Technical Diagnosis
H₄PZTC is sparingly soluble in water and common organic solvents (DMF, EtOH) in its fully protonated form. It acts as a strong acid precursor. Immediate precipitation upon metal addition indicates uncontrolled nucleation due to high local supersaturation.
Resolution Protocol: The "Pre-Deprotonation" Strategy
Do not mix reagents directly. Use a Stock Solution Approach to control the deprotonation state (
Step-by-Step Protocol:
-
Ligand Stock Preparation:
-
Suspend 1.0 mmol H₄PZTC in 10 mL deionized water.
-
Slowly add 2M NaOH or KOH dropwise under stirring.
-
Target: Clear solution at pH ≈ 6.0–7.0. This generates the soluble
or species.
-
-
Metal Stock Preparation:
-
Dissolve Metal Nitrate/Chloride in the target solvent (Water or H₂O/DMF mix).
-
-
Controlled Mixing (The Critical Step):
-
Add the Metal solution TO the Ligand solution dropwise.
-
Why? This keeps the metal concentration low relative to the ligand initially, preventing the "avalanche" precipitation of metal hydroxides.
-
Data: Solubility & Solvent Compatibility
| Solvent System | Solubility (25°C) | Recommended Use | Notes |
| Water (pH < 3) | Insoluble | Hydrothermal (High T) | Requires autoclave >120°C to dissolve. |
| Water (pH 6-7) | High (as salt) | Room Temp / Mild Hydrothermal | Best for Ln-MOFs (Lanthanides). |
| DMF/Ethanol | Low | Solvothermal | Requires heating to dissolve; often yields smaller crystals. |
| 2M HCl | Low | Modulated Synthesis | Used to slow reaction, not to dissolve. |
Module 2: Nucleation & Crystal Growth (Ticket #002)
User Issue: "I am getting amorphous powder instead of crystals."
Technical Diagnosis
Amorphous phases in H₄PZTC synthesis are typically caused by kinetic trapping . The strong chelation effect (N+O binding) locks the metal in place too quickly, preventing error correction (Ostwald ripening).
Resolution Protocol: Acid Modulation & Temperature Ramp
To grow single crystals, you must slow down the coordination equilibrium.
1. The Modulator Strategy: Add a monocarboxylic acid (Formic acid or Acetic acid) or a mineral acid (HNO₃).
-
Mechanism: The modulator competes with H₄PZTC for metal sites. It creates a "reversible" defect, allowing the framework to assemble and disassemble until the thermodynamic crystal structure is found.
2. The Thermal Gradient: Do not place the autoclave directly into a 160°C oven.
-
Ramp Rate: 1°C/min to target temperature.
-
Hold Time: Minimum 72 hours.
-
Cool Rate: 0.1°C/min (Slow cooling is crucial for H₄PZTC to prevent thermal shock fragmentation).
Visualization: Optimization Logic Flow
Caption: Logic flow for converting amorphous H₄PZTC precipitates into crystalline materials via pH and modulator adjustments.
Module 3: Topology Control (Ticket #003)
User Issue: "I synthesized the MOF, but the pore size/structure is different from the literature."
Technical Diagnosis
H₄PZTC is a polymorphic linker . Its coordination mode changes based on the protonation state (
-
Low pH (3-5): Often results in 1D chains or 2D sheets (Hydrogen bonding stabilizes the structure).
-
High pH (>8): Fully deprotonated
often yields 3D pillared networks or dense frameworks.
Lanthanide vs. Transition Metal Protocols
Scenario A: Lanthanide (Ln-MOF) [1][2][3][4]
-
Metal:[4] Eu, Tb, Gd.
-
Condition: Hydrothermal, 160°C.
-
Key: High coordination number (8-9) of Ln ions matches the high denticity of H₄PZTC.
-
Reference: See Ingram et al. for variable coordination spheres in Ln-PZTC systems [1].[5]
Scenario B: Transition Metal (Zn/Cu-MOF)
-
Condition: Solvothermal (DMF/EtOH).
-
Key: Often requires a co-ligand (e.g., 4,4'-bipyridine) to pillar the 2D layers into a 3D porous structure. Without the pillar, H₄PZTC tends to form dense 1D zigzag chains with Cu(II) [2].
Visualization: Coordination Modes
Caption: Impact of protonation state on the final topological assembly of Pyrazinetetracarboxylic acid MOFs.
Frequently Asked Questions (FAQ)
Q: Can I use microwave synthesis for H₄PZTC MOFs? A: Yes. Microwave synthesis is highly effective for Lanthanide-PZTC MOFs.[1] It reduces reaction time from 3 days to ~10-30 minutes. However, you must ensure the initial precursor solution is clear (see Module 1) to prevent uneven heating spots [3].
Q: My crystals crack when I remove them from the solvent. A: H₄PZTC MOFs often contain significant solvent channels. Rapid drying causes capillary stress.
-
Fix: Perform Solvent Exchange . Soak crystals in ethanol or acetone for 3 days, refreshing the solvent every 24 hours, before air drying or activating.
Q: Is the nitrogen in the pyrazine ring actually coordinating? A: In most transition metal structures (Cu, Zn), yes. The N atom creates a 5-membered chelate ring with the adjacent carboxylate oxygen. In some Lanthanide structures, the metal may prefer pure O-coordination due to the "hard acid/hard base" principle, leaving the N uncoordinated or involved in hydrogen bonding.
References
-
Ingram, C., et al. (2015).[5] Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxylate.[5][6] CrystEngComm.
-
Yang, A. H., et al. (2009).[5] 1-D zigzag copper(II) complex with pyrazine-2,3,5,6-tetracarboxylate and oxalate.[5] Journal of Coordination Chemistry.
-
Babu, R., et al. (2014).[7] Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks. Dalton Transactions.[8]
Sources
- 1. Microwave-assisted large scale synthesis of lanthanide metal–organic frameworks (Ln-MOFs), having a preferred conformation and photoluminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. semanticscholar.org [semanticscholar.org]
Controlling the topology of coordination polymers with Pyrazinetetracarboxylic acid
Subject: Controlling Coordination Polymer Topology with Pyrazinetetracarboxylic Acid (H4PZTC)
Current Status: Operational Support Tier: Level 3 (Advanced Application Scientist)
Introduction: The H4PZTC Architecture
Welcome to the technical support hub for Pyrazine-2,3,5,6-tetracarboxylic acid (H4PZTC). You are likely working with this ligand because of its high symmetry and high density of donor atoms (4 carboxylates + 2 heterocyclic nitrogens). However, H4PZTC is notoriously sensitive to synthetic conditions.
Unlike rigid linkers (e.g., terephthalic acid), H4PZTC is a "chameleon ligand." It can adopt over 14 different coordination modes depending on the protonation state. This guide provides the causal logic and troubleshooting steps to control these states and, by extension, the topology of your coordination polymer (CP).
Module 1: The pH "Master Switch" (Protonation Control)
The Core Mechanism:
The topology of H4PZTC-based polymers is dictated primarily by the deprotonation of its four carboxyl groups (
-
Low pH (< 3): Partially deprotonated (
). Tends to form 1D chains or hydrogen-bonded supramolecular networks. -
Medium pH (4–6): Mixed species. Transition zone often leading to 2D sheets .
-
High pH (> 7): Fully deprotonated (
). The ligand acts as a to bridge, favoring 3D pillared structures or dense frameworks.
Troubleshooting: "I am getting amorphous powder instead of crystals."
Diagnosis: Rapid precipitation caused by uncontrolled deprotonation. If you add a strong base (NaOH) directly to the metal-ligand solution, the local pH spikes, causing immediate kinetic trapping (amorphous solid) rather than thermodynamic crystal growth.
Solution Protocol: The Diffusion-Controlled Buffer Method Instead of direct base addition, use the hydrolysis of urea or thermal decomposition of DMF to slowly raise the pH.
-
Prepare Precursor: Mix Metal salt + H4PZTC in
/Ethanol. -
Add Buffer Agent: Add Urea (
). -
Hydrothermal Step: Seal in autoclave at 120–160°C.
-
Mechanism:[1] Urea decomposes to
and slowly. This gradually raises the pH from ~3 to ~7 over 24 hours, allowing the metal ions to reorganize into the thermodynamic minimum (crystalline phase).
-
Visualizing the pH-Topology Pathway
Figure 1: The influence of pH on ligand deprotonation species and the resulting topological dimensionality.
Module 2: Metal Selection & Auxiliary Ligands
The Core Mechanism: H4PZTC is a short linker. To expand the lattice and prevent dense packing (non-porous phases), you must balance the metal's coordination number (CN) with "spacer" or "blocking" ligands.
Comparative Topology Data
| Metal Type | Coordination Characteristics | Role of H4PZTC | Effect of Aux Ligand (e.g., 4,4'-bipyridine) |
| Lanthanides (Gd, Tb, Eu) | High CN (8–10) | Acts as a "hub" connecting 6+ metals. | Dimensionality Reduction: Often breaks 3D networks into 1D/2D chains by occupying coordination sites. |
| Transition Metals (Cu, Zn) | Low CN (4–6) | Acts as a linear or planar linker. | Pillaring Agent: Connects 2D H4PZTC sheets into 3D porous frameworks . |
| Alkaline Earth (Ca, Sr) | Variable CN | Ionic bonding dominance. | Stabilizes the network; often forms dense, hydrated phases. |
Troubleshooting: "My structure is 2D and collapses upon solvent removal."
Diagnosis: You have formed a "Layered Motif." Without a vertical pillar, the van der Waals forces between layers are too weak to support the structure when solvent molecules (which act as props) are removed.
Solution Protocol: The Pillaring Strategy
-
Select Pillar: Introduce 4,4'-bipyridine (bpy) or Pyrazine (pz).
-
Molar Ratio: Adjust Metal:H4PZTC:Pillar to 2:1:1.
-
Outcome: The H4PZTC forms the equatorial sheet (
plane), and the bpy coordinates to the axial positions ( axis), creating a robust 3D scaffold.
Module 3: Hydrothermal Synthesis & Decarboxylation Risks
The Hidden Danger: Under high-temperature hydrothermal conditions (>160°C), Pyrazinetetracarboxylic acid is prone to decarboxylation . You may unintentionally synthesize a polymer based on Pyrazine-2,3,5-tricarboxylic acid or 2,3-dicarboxylate.
Standardized Synthesis Protocol (High Integrity)
Objective: Synthesize a pure phase Ln-PZTC 3D framework.
Step 1: Stoichiometric Mixing
-
Mix
(0.2 mmol) and H4PZTC (0.2 mmol) in 10 mL deionized water. -
Note: Avoid Chloride salts if possible; Nitrate anions are better leaving groups and less likely to integrate into the framework as terminal ligands.
Step 2: pH Adjustment (Critical)
-
Add 0.1 M NaOH dropwise under stirring until pH reaches 5.5 – 6.0 .
-
Warning: Do not exceed pH 7.0 rapidly, or Lanthanide Hydroxide will precipitate.
Step 3: Thermal Treatment
-
Transfer to a Teflon-lined stainless steel autoclave (23 mL capacity).[2]
-
Temperature: 140°C (Safe zone to prevent decarboxylation).
-
Time: 72 hours.
-
Cooling: Slow cooling at
(Essential for single-crystal growth).
Step 4: Washing
-
Wash crystals with
and Ethanol to remove unreacted ligand.
Synthesis Workflow Diagram
Figure 2: Step-by-step hydrothermal synthesis workflow with critical control points.
FAQ: Frequently Asked Questions
Q1: Why do my crystals turn opaque when removed from the mother liquor? A: This is Solvent Loss Induced Collapse . H4PZTC frameworks often contain large water channels. Upon exposure to air, the lattice water evaporates, causing the framework to fold or become amorphous.
-
Fix: Keep crystals in mother liquor for XRD. For gas sorption, use Supercritical
Drying or solvent exchange with volatile methanol before activation.
Q2: Can I use organic solvents instead of water?
A: Yes, but H4PZTC has poor solubility in pure ethanol or DMF. A Solvothermal mixture (e.g.,
Q3: How do I distinguish between H4PZTC and its decarboxylated byproducts in the final structure? A: Check the IR spectrum.
-
H4PZTC: Strong C=O stretch at ~1700
. -
Coordination: Shift to ~1600
(asymmetric COO-) and ~1400 (symmetric COO-). -
Decarboxylation: Appearance of C-H stretches on the pyrazine ring (if fully decarboxylated) or changes in the fingerprint region. Single Crystal XRD is the only definitive confirmation.
References
-
Lanthanide-PZTC Frameworks & pH Control: Ay, B., et al. (2019).[2] "pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate." Journal of the Turkish Chemical Society. 2
-
Auxiliary Ligand Effects: Wang, Y., et al. (2025).[1][3][4][5] "Auxiliary Ligand Effects on Metal Coordination Polymer Properties."[1][3][4] Journal of Science, Innovation & Social Impact. 4
-
Hydrothermal Synthesis & Ligand Transformation: Li, X., et al. (2006). "Hydrothermal Reaction of Cu(II)/pyrazine-2,3,5-tricarboxylic Acid and Characterization of the copper(II) Complexes." Inorganic Chemistry. 6
-
Topological Control in Lanthanides: Maraldi, M., et al. "Coordination polymers based on pyrazine-2,3,5,6-tetracarboxylic acid." ResearchGate Data. 7[2][8]
Sources
- 1. Auxiliary Ligand Selection Effects on Coordination Polymer Performance: Design Principles and Optimization | Journal of Sustainability, Policy, and Practice [schoalrx.com]
- 2. researchgate.net [researchgate.net]
- 3. Second Auxiliary Ligand Effects on Coordination Polymer Structure: Regulating Metal-Organic Framework Properties [ideas.repec.org]
- 4. sagespress.com [sagespress.com]
- 5. Auxiliary Ligand-Dependent Adaptive Regulation of Uranyl Coordination in Mixed-Ligand Uranyl Compounds of Flexible Biphenyltetracarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrothermal reaction of Cu(II)/pyrazine-2,3,5-tricarboxylic acid and characterization of the copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Strategies to improve the crystallinity of Pyrazinetetracarboxylic acid coordination polymers
Ticket ID: H4PZTC-CRYST-OPT Status: Open Assigned Specialist: Senior Application Scientist, Crystallography Division Subject: Strategies to Improve Crystallinity & Phase Purity
Executive Summary
Welcome to the technical support interface for Pyrazine-2,3,5,6-tetracarboxylic acid (H4PZTC) coordination polymers.
H4PZTC is a notoriously difficult ligand due to its high density of coordination sites (four carboxylates + two pyrazine nitrogens) and significant steric hindrance. The adjacent carboxylate groups often twist out of the pyrazine plane (~84°), creating packing frustrations that lead to rapid precipitation of amorphous solids rather than ordered crystal lattices.
This guide moves beyond standard "trial-and-error" by implementing Kinetic Control Strategies and Protonation State Management .
Module 1: The Solubility & Nucleation Paradox
Issue: Immediate precipitation of amorphous powder upon mixing metal salts with H4PZTC. Diagnosis: The reaction kinetics are too fast. The high acidity of H4PZTC (pKa₁ ≈ 1.8) leads to rapid deprotonation and immediate irreversible binding to metal ions.
Strategic Solution: The "Buffer-Mediated" Slow Release
Instead of direct base addition (like NaOH), use a buffer system to maintain a constant but low concentration of the deprotonated ligand.
Protocol: Cesium/Acetate Buffer Method
This method, validated for Cu(II)-H4PZTC systems, uses a buffer to slow down the release of the active pztc species.
-
Preparation:
-
Solution A: Dissolve 1.0 mmol H4PZTC in 20 mL water.
-
Solution B: Dissolve 1.0 mmol Metal Salt (e.g., CuCl₂·2H₂O) in 10 mL water.
-
Buffer Solution: Prepare a 2M Acetate/Cesium Acetate buffer (equimolar) adjusted to pH 6.0 .
-
-
Execution:
-
Heat Solution A to 60°C under N₂ atmosphere.
-
Add Solution B dropwise.
-
Add 15 mL of the Buffer Solution.[1]
-
Crucial Step: Do not stir vigorously during the cooling phase. Allow to cool to room temperature over 24–48 hours.
-
Mechanism of Action: The acetate ions act as a competitor , temporarily blocking metal coordination sites, while the buffer maintains the pH in a range where H4PZTC is only partially deprotonated, slowing down the formation of the final insoluble polymer.
Module 2: Acid Modulation (The "Microcrystalline" Fix)
Issue: Product forms crystals, but they are too small (<10 µm) for Single Crystal X-Ray Diffraction (SC-XRD). Diagnosis: Nucleation density is too high. Too many crystals start growing simultaneously.
Strategic Solution: Monocarboxylic Acid Modulation
Introduce a "dummy" ligand (modulator) that competes with H4PZTC. This establishes a dynamic equilibrium, allowing defects to heal and crystals to grow larger.
Data: Modulator Efficiency Table
| Modulator | pKa | Recommended Ratio (Modulator:Ligand) | Effect on H4PZTC System |
| Formic Acid | 3.75 | 30:1 | High competition; yields very large, often distinct morphology crystals. |
| Acetic Acid | 4.76 | 50:1 | Standard modulator; good for controlling aspect ratio. |
| Benzoic Acid | 4.20 | 20:1 | Slower exchange due to steric bulk; best for preventing twinning. |
Visualization: Competitive Modulation Mechanism[2]
Caption: The modulator (yellow) temporarily caps metal nodes, preventing rapid precipitation. The H4PZTC linker (red) must displace the modulator to form the stable crystal lattice (green), slowing growth to a controlled rate.
Module 3: Gel Diffusion (The "Decarboxylation" Fix)
Issue: Thermal decomposition or decarboxylation occurs during hydrothermal synthesis (>120°C). Diagnosis: H4PZTC is thermally sensitive. High temperatures required for solubility cause the ligand to degrade before crystallizing.
Strategic Solution: Room Temperature Gel Diffusion
This method relies on physical diffusion rather than thermal energy to overcome the activation barrier, protecting the ligand's integrity.
Protocol: Silica Gel U-Tube Method
-
Gel Preparation: Mix sodium metasilicate (Na₂SiO₃) solution with dilute acetic acid to reach pH 5.5–6.0.
-
Setting: Pour this mixture into the bottom of a U-tube and allow it to set into a firm gel (24 hours).
-
Layering:
-
Left Arm: Carefully layer 5 mL of Metal Salt solution (e.g., MnCl₂ in water).
-
Right Arm: Carefully layer 5 mL of H4PZTC solution (dissolved in dilute NaOH, pH 7).
-
-
Growth: Seal the tube. The ions will diffuse through the gel and meet in the middle.
-
Timeline: 2–4 weeks.
-
Result: High-quality single crystals suspended in the gel matrix, free from thermal defects.
-
Troubleshooting & FAQ
Q1: My crystals are black/brown instead of the expected color (e.g., blue/green for Cu).
-
Cause: Ligand oxidation or partial decarboxylation.
-
Fix: Lower the synthesis temperature by 20°C and purge all solvents with Nitrogen or Argon for 30 minutes prior to sealing the vessel.
Q2: I get a mixture of crystals and powder.
-
Cause: Secondary nucleation. The reaction vessel walls provided nucleation sites.
-
Fix: Use a silanized glass vial or a fresh Teflon liner. Filter the precursor solutions through a 0.2 µm PTFE filter before heating to remove dust particles that act as seeds.
Q3: The crystals crack when removed from the mother liquor.
-
Cause: Solvent loss. The structure relies on solvent molecules (water/DMF) in the pores for stability.
-
Fix: Never dry the crystals completely. Transfer them directly into oil (e.g., Paratone-N) for mounting, or store them in a small amount of the mother liquor.
References
-
Stoeckli-Evans, H. (2025). Coordination Polymers of Cu(II) with the Ligand Pyrazine-2,3,5,6-tetracarboxylic Acid. CHIMIA International Journal for Chemistry.
-
Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal.[2]
-
Bonnarel, A., et al. (2020). Acid modulation of MOF synthesis: Principles and applications. Royal Society of Chemistry (Dalton Transactions).
-
Aakeroy, C. B., et al. (2017). Crystal structure of 2,3,5,6-tetrakis(pyridin-2-yl)pyrazine hydrogen peroxide solvate. NIH PubMed Central.
Sources
Technical Support Center: Overcoming Solubility Challenges of Pyrazinetetracarboxylic Acid
Welcome to the technical support center for Pyrazinetetracarboxylic acid (PTCA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this highly functionalized molecule. Our goal is to equip you with the scientific rationale and step-by-step protocols to handle PTCA effectively in your experiments.
Understanding the Molecule: Why is Pyrazinetetracarboxylic Acid's Solubility a Common Hurdle?
Pyrazinetetracarboxylic acid (PTCA) is a highly polar, aromatic compound with four carboxylic acid functional groups.[1][2] This structure, rich in hydrogen bond donors (4) and acceptors (10), dictates its solubility behavior.[2] While its polarity suggests solubility in polar solvents, the strong intermolecular hydrogen bonding between PTCA molecules can lead to high crystal lattice energy, making it challenging to dissolve in its neutral form. The key to solubilizing PTCA lies in disrupting these intermolecular forces, a feat most effectively achieved by manipulating the pH of the solvent system.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve Pyrazinetetracarboxylic acid in water. Is it soluble?
In its neutral form, Pyrazinetetracarboxylic acid has very limited solubility in water at neutral or acidic pH. The strong intermolecular hydrogen bonding between the four carboxylic acid groups creates a stable crystal lattice that is difficult for water molecules to break down. However, its solubility dramatically increases in aqueous basic solutions.
Q2: Why does Pyrazinetetracarboxylic acid dissolve in basic solutions?
Pyrazinetetracarboxylic acid is a strong organic acid, with a predicted pKa of approximately 0.58.[2] In the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the carboxylic acid groups are deprotonated to form carboxylate salts (R-COO⁻). These charged carboxylate groups are much more polar than the neutral carboxylic acid groups, leading to strong ion-dipole interactions with water molecules and a significant increase in aqueous solubility.
Q3: What is the best organic solvent for Pyrazinetetracarboxylic acid?
For dissolving the neutral form of Pyrazinetetracarboxylic acid, highly polar aprotic solvents are generally the most effective. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents can disrupt the hydrogen bonding network of PTCA and solvate the molecule. However, achieving high concentrations may still be difficult. For many applications, especially those involving aqueous reaction conditions, dissolving PTCA in a basic aqueous solution is the preferred method.
Q4: Can I use sonication or heating to improve solubility?
Yes, both sonication and gentle heating can aid in the dissolution of Pyrazinetetracarboxylic acid.
-
Sonication can help to break up solid aggregates and increase the surface area available for solvation.
-
Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively overcome the crystal lattice energy of the solid. However, be cautious with heating, as PTCA has a decomposition temperature of around 205°C.[2] For most applications, heating to 40-50°C should be sufficient and safe.
Q5: I dissolved my Pyrazinetetracarboxylic acid in a basic solution, but it crashed out when I added it to my reaction mixture. What happened?
This is a common issue and is likely due to a change in pH. If your reaction mixture is acidic or buffered at a neutral pH, the addition of the basic PTCA solution will cause the carboxylate ions to be protonated back to their neutral carboxylic acid form. Since the neutral form is much less soluble in water, it will precipitate out of the solution. To avoid this, ensure that the final pH of your reaction mixture is high enough to maintain the solubility of PTCA.
Troubleshooting Guides
Guide 1: Dissolving Pyrazinetetracarboxylic Acid in Aqueous Solutions
This protocol is recommended for applications where an aqueous solution of PTCA is required, such as in the synthesis of metal-organic frameworks (MOFs) or in certain biological assays.
Objective: To prepare a clear, stable aqueous solution of Pyrazinetetracarboxylic acid.
Materials:
-
Pyrazinetetracarboxylic acid (solid)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Volumetric flask
Protocol:
-
Weigh the desired amount of Pyrazinetetracarboxylic acid and place it in a beaker or flask with a stir bar.
-
Add a portion of the deionized water. Start with approximately 50-70% of your final desired volume.
-
Begin stirring the suspension. The PTCA will not dissolve at this point.
-
Slowly add the 1 M base solution dropwise while monitoring the pH of the mixture.
-
Continue adding the base until the solid PTCA completely dissolves and the solution becomes clear. The pH of the solution will be significantly basic.
-
Once the solid is fully dissolved, add deionized water to reach the final desired volume.
-
Measure and record the final pH of the solution.
Troubleshooting:
-
The solid is not dissolving: Continue to add the base dropwise. With four carboxylic acid groups, a stoichiometric amount of base is required for full deprotonation and dissolution.
-
The solution is cloudy or hazy: This may indicate the presence of insoluble impurities. The solution can be filtered through a 0.45 µm filter to remove any particulate matter.
Guide 2: Systematic Solvent Screening for Organic-Based Applications
For applications requiring an organic solvent, a systematic screening approach is recommended to identify the most suitable solvent system.
Objective: To identify an effective organic solvent or solvent mixture for Pyrazinetetracarboxylic acid.
Recommended Solvents for Screening:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Methanol
Protocol:
-
Dispense a small, known amount of Pyrazinetetracarboxylic acid (e.g., 5 mg) into several small vials.
-
Add a measured volume of the first solvent (e.g., 0.5 mL) to the first vial.
-
Vortex or sonicate the vial for 1-2 minutes.
-
Visually inspect for dissolution. If the solid has dissolved, the solvent is a good candidate.
-
If the solid has not dissolved, gently heat the vial to 40-50°C for 5-10 minutes.
-
Inspect for dissolution again.
-
Repeat steps 2-6 for each of the recommended solvents.
-
For promising solvents, you can perform a more quantitative solubility determination by gradually adding more solid to a known volume of the solvent until saturation is reached.
Troubleshooting:
-
Low solubility in all tested solvents: Consider using a co-solvent system. For example, a small amount of DMSO can be added to ethanol to improve its solvating power.
-
The compound dissolves upon heating but precipitates upon cooling: This indicates that the solubility is highly temperature-dependent. For your experiment, you may need to work at an elevated temperature or find a solvent that provides better solubility at room temperature.
Visualizing Key Concepts
Diagram 1: pH-Dependent Solubility of Pyrazinetetracarboxylic Acid
Caption: The effect of pH on the ionization state and aqueous solubility of PTCA.
Diagram 2: Troubleshooting Workflow for PTCA Dissolution
Caption: A systematic approach to troubleshooting PTCA solubility issues.
Quantitative Data Summary
While specific quantitative solubility data for Pyrazinetetracarboxylic acid is not widely published, the following table provides a qualitative summary of its expected solubility based on its chemical properties and the behavior of similar polycarboxylic aromatic compounds.
| Solvent | Solvent Type | Expected Solubility of Neutral PTCA | Rationale |
| Water (pH < 7) | Polar Protic | Very Low | Strong intermolecular hydrogen bonding in the solid state. |
| Water (pH > 8) | Polar Protic | High | Deprotonation to form highly soluble carboxylate salts. |
| Ethanol/Methanol | Polar Protic | Low to Moderate | Can act as both hydrogen bond donor and acceptor, but may not be sufficient to overcome crystal lattice energy. |
| Acetone | Polar Aprotic | Low | Lacks hydrogen bond donating ability to effectively solvate the carboxylic acid groups. |
| Dichloromethane | Nonpolar | Very Low | "Like dissolves like" principle; PTCA is highly polar. |
| Hexane | Nonpolar | Very Low | "Like dissolves like" principle; PTCA is highly polar. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Strong hydrogen bond acceptor and highly polar nature can disrupt PTCA's intermolecular forces. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Similar to DMSO, a highly polar solvent capable of solvating PTCA. |
References
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazinetetracarboxylic acid. PubChem. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. [Link]
-
Delgado, D. R., Martinez, F., Jouyban, A., & Acree, Jr., W. E. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Processes, 9(11), 1939. [Link]
-
Forsythe, S. J., et al. (2020). Integrating comprehensive two-dimensional gas chromatography and downhole fluid analysis to validate a spill-fill sequence of reservoirs with variations of biodegradation, water washing and thermal maturity. Organic Geochemistry, 143, 103995. [Link]
-
Guseva, A. N., & Parnov, Ye. I. (1964). The Solubility of Several Aromatic Hydrocarbons in Water. Defense Technical Information Center. [Link]
-
LookChem. (n.d.). Pyrazinetetracarboxylic acid. [Link]
-
Wikipedia. (2023, December 2). Pyrazinoic acid. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-201. [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
Khandelwal, A., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1089-1093. [Link]
-
Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. [Link]
-
Sivasankar, B. N. (2003). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Journal of Chemical Sciences, 115(4), 365-371. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Pyrazinedicarboxylic acid. PubChem. [Link]
-
Thabit, S. S. (2021, December 21). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Solubility selectivity of DMF and IPA to AN and CAR. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem. [Link]
Sources
Post-synthetic modification challenges of Pyrazinetetracarboxylic acid MOFs
This technical support guide addresses the specific challenges associated with the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) derived from Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) .
Due to the high charge density, chelating nature, and hydrophilicity of the H₄PZTC linker, these materials present unique hurdles compared to standard MOFs (like UiO-66 or MOF-5). This guide focuses on overcoming structural collapse during activation and navigating the steric constraints of the pyrazine core.
Current Status: Online
Role: Senior Application Scientist Subject: Troubleshooting Post-Synthetic Modification (PSM) of Pyrazinetetracarboxylic Acid MOFs Reference Code: TS-PZTC-001
Introduction: The H₄PZTC Challenge
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) is a small, multidentate ligand capable of coordinating up to ten atoms (4 carboxylates + 2 nitrogens).[1] While this allows for diverse architectures (1D chains, 2D layers, and 3D networks), it creates a high-density coordination environment .
Why is PSM difficult here?
-
Structural Fragility: Many H₄PZTC MOFs rely on extensive hydrogen bonding with solvent water molecules to maintain their crystal lattice. Removing this solvent (activation) often triggers phase collapse.
-
Site Saturation: The "bis-chelating" coordination mode often locks up both the carboxylates and the pyrazine nitrogens, leaving few open sites for chemical attachment.
-
Pore Accessibility: The small size of the pyrazine ring results in micropores (< 5 Å) that reject most organic reagents used for PSM.
Module 1: Activation & Structural Integrity
User Issue: "My H₄PZTC MOF crystals turn opaque and lose X-ray diffraction (XRD) peaks after vacuum drying at 100°C."
Root Cause Analysis
H₄PZTC frameworks, particularly those with Zn(II) or Mn(II), often form stacked 2D layers stabilized by inter-layer water bridges.[1] Conventional thermal activation removes these structural pillars, causing the layers to slip and the pore structure to collapse into a dense, amorphous phase.
Troubleshooting Protocol: Gentle Activation
| Method | Suitability | Protocol Notes |
| Direct Vacuum Heating | 🔴 High Risk | Causes capillary stress and H-bond removal. Avoid for H₄PZTC phases. |
| Solvent Exchange | 🟡 Medium | Exchange water with lower surface tension solvents (Ethanol/Acetone) over 3-5 days. |
| Supercritical CO₂ (scCO₂) | 🟢 Recommended | Eliminates capillary forces. Essential for maintaining the "open" phase. |
Step-by-Step Recovery Workflow
-
Solvent Exchange: Immediately after synthesis, wash crystals with DMF to remove unreacted ligand.
-
Gradual Replacement: Soak in a gradient of Ethanol/Water (25% → 50% → 75% → 100% EtOH) over 4 days. Do not shock the crystals.
-
scCO₂ Drying:
-
Load ethanol-soaked sample into scCO₂ dryer.
-
Purge with liquid CO₂ at 10°C, 50 bar for 4 hours.
-
Heat to 35°C (supercritical state) and depressurize slowly (0.5 bar/min).
-
Module 2: Reactivity & Ligand Modification
User Issue: "I am trying to alkylate the pyrazine nitrogen, but the reaction yield is near zero."
Root Cause Analysis
In many H₄PZTC structures (e.g., Mn-PZTC or Ln-PZTC), the pyrazine nitrogens participate in coordination to the metal center (chelation mode). They are electronically deactivated and sterically blocked by the metal node. Even if uncoordinated, the electron-withdrawing nature of the four carboxylate groups makes the pyrazine nitrogens poor nucleophiles.
Diagnostic Decision Tree
Figure 1: Decision logic for selecting a modification strategy based on the coordination environment of the H₄PZTC linker.
Recommended Synthetic Route: Radical Substitution
Since electrophilic attack (standard alkylation) fails on the electron-deficient pyrazine ring, use radical mechanisms which are less sensitive to electronic deactivation.
Protocol: Silver-Catalyzed Decarboxylative Alkylation
-
Reagents: Carboxylic acid (R-COOH) as radical source, AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant).
-
Solvent: Water/Acetonitrile (1:1). Note: Ensure your MOF is water-stable (e.g., Ln-PZTC).
-
Conditions: 50°C for 12 hours.
-
Mechanism: The radical generated from R-COOH attacks the pyrazine ring carbon (if a carboxylate is displaced or if a defect site exists). Warning: This is aggressive and may degrade Zn-based MOFs.
Module 3: Pore Accessibility & Guest Loading
User Issue: "My target drug molecule (MW ~300 Da) is not entering the pores, despite high calculated surface area."
Root Cause Analysis
H₄PZTC MOFs often exhibit "bottleneck" pores. While the internal cage might be large, the window defined by the small pyrazine linker is often < 6 Å. Furthermore, if the activation was imperfect (see Module 1), collapsed layers may completely block diffusion.
Quantitative Assessment Table
| Parameter | H₄PZTC MOF Typical Value | Drug Molecule Requirement | Status |
| Pore Window Size | 3.5 Å - 5.5 Å | > 6.0 Å (e.g., Doxorubicin) | ⛔ Blocked |
| Hydrophilicity | High (Polar) | Variable | ⚠️ Competition |
| Solvent Accessible Vol | ~20 - 30% | > 40% Desired | ⚠️ Restricted |
Solution: Defect Engineering
To increase pore size, you must introduce "missing linker" defects during synthesis, rather than attempting to force guests into the perfect crystal.
Protocol: Modulator-Assisted Synthesis
-
Add Monocarboxylic Acid: Add Pyrazine-2-carboxylic acid or Benzoic acid (20-50 molar equivalents vs. H₄PZTC) to the synthesis mixture.
-
Effect: These modulators compete with H₄PZTC, creating vacancies (missing linkers) that merge adjacent pores, effectively doubling the window size.
-
Verification: Measure N₂ adsorption isotherms. A hysteresis loop at higher partial pressures indicates mesopore formation (defect sites).
FAQ: Rapid Fire Troubleshooting
Q: Can I use H₄PZTC MOFs for catalysis? A: Yes, but focus on the metal node (Lewis acid sites) rather than the linker. The linker is too electron-deficient to act as a good base catalyst, but it pulls electron density away from the metal, making the metal centers highly Lewis acidic (good for cyanosilylation or oxidation reactions).
Q: Why is my product blue/pink? A: This indicates the oxidation state of your metal. Co(II) H₄PZTC MOFs are typically pink/purple. If they turn brown, you have oxidized Co(II) to Co(III), likely destroying the framework. Always degas solvents for Co/Mn syntheses.
Q: Is post-synthetic metal exchange (PSE) possible? A: Yes. H₄PZTC MOFs with Ca(II) or Cd(II) are excellent candidates for PSE. You can soak Ca-PZTC crystals in a solution of Cu(NO₃)₂ to replace Ca²⁺ with Cu²⁺, which has higher affinity for the N,O-chelating pocket. This is often easier than direct synthesis of the Cu-MOF.
References
-
Structure & Coordination Modes
-
Lanthanide Frameworks & Morphology
-
General PSM & Activation Strategies
-
Post-Synthetic Metal Exchange (General Context)
Sources
Validation & Comparative
Structural Integrity of Pyrazinetetracarboxylic Acid (H4PZTC) MOFs: A Comparative Validation Guide
Executive Summary: The H4PZTC Challenge
Pyrazine-2,3,5,6-tetracarboxylic acid (H4PZTC ) represents a high-stakes ligand in Metal-Organic Framework (MOF) synthesis. Unlike its benzene analog (Pyromellitic acid or H4BTEC), H4PZTC possesses two endocyclic nitrogen atoms that introduce auxiliary coordination sites. This increases structural dimensionality but simultaneously heightens the risk of polymorphism, twinning, and phase impurities.
This guide provides a rigorous validation protocol. It moves beyond simple characterization, establishing a comparative framework between Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) to ensure that the atomic model derived from a single crystal truly represents the bulk material used in downstream applications (e.g., catalysis or drug delivery).
Comparative Analysis: Ligand Architecture & Validation Techniques
Ligand Performance: H4PZTC vs. H4BTEC
To understand the validation requirements, one must first understand the "product" (H4PZTC) against its nearest alternative.
| Feature | H4PZTC (Pyrazine Core) | H4BTEC (Benzene Core) | Crystallographic Implication |
| Symmetry | Both promote high-symmetry space groups, but H4PZTC often lowers symmetry due to N-coordination. | ||
| Coordination Sites | 4 Carboxylates + 2 Nitrogens | 4 Carboxylates | H4PZTC allows heterometallic binding (e.g., Ln-N and Transition Metal-O), increasing complexity. |
| Acidity (pKa) | Lower (Electron-deficient ring) | Higher | H4PZTC deprotonates faster; requires precise pH control to avoid rapid, amorphous precipitation. |
| Porosity Potential | High (Small core, short linkers) | High | H4PZTC frameworks are more prone to "breathing" behaviors upon solvent loss, complicating PXRD/SCXRD matching. |
Technique Comparison: The Validation Handshake
A common failure mode in MOF literature is publishing a pristine SCXRD structure while ignoring a PXRD pattern that indicates the bulk sample is 40% amorphous.
| Parameter | SCXRD (The Blueprint) | PXRD (The Reality Check) | Validation Goal |
| Sample Size | Single grain ( | Bulk powder ( | Phase Purity: Does the bulk match the crystal? |
| Resolution | Atomic ( | Macro/Fingerprint | Connectivity: SCXRD defines the bonds; PXRD confirms the lattice. |
| Solvent Sensitivity | High (Crystal may crack) | Moderate (Lattice shifts) | Solvation State: Confirm if bulk drying collapses the pores identified in SCXRD. |
| Data Output | CIF (cif/fcf files) | XY Plot ( | Pawley/Rietveld Fit: The simulated SCXRD pattern must overlay the experimental PXRD. |
Validated Experimental Protocol
This workflow is designed to minimize the "phase purity gap" often seen in H4PZTC MOFs.
Phase 1: Solvothermal Synthesis (Optimized for Crystallinity)
Context: H4PZTC requires high temperature to overcome the activation energy of N-metal bond formation, but low nucleation rates to grow single crystals.
-
Precursor Prep: Dissolve
mmol H4PZTC in mL DMF. -
Metal Source: Add
mmol Metal Nitrate (e.g., Co(NO3)2 or Zn(NO3)2) in mL H2O.-
Critical Step: Add
L of concentrated HCl or HNO3. This "modulator" competes with the ligand, slowing nucleation and promoting larger crystal growth suitable for SCXRD.
-
-
Thermal Cycle: Seal in a 23 mL Teflon-lined autoclave. Heat to
for 72 hours. -
Cooling: Cool at a rate of
. Rapid cooling yields amorphous powder.
Phase 2: SCXRD Structure Solution
Objective: Determine the absolute connectivity.
-
Selection: Select a crystal with sharp edges under polarized light. Avoid "cloudy" crystals (indicates solvent loss/cracking).
-
Mounting: Mount on a MiTeGen loop using Paratone oil.
-
Note: Flash cool immediately to 100 K. H4PZTC MOFs often contain disordered solvent molecules that stabilize the pore; room temperature collection often results in structural collapse.
-
-
Collection Strategy:
-
Cu Source: For organic-light frameworks or absolute configuration.
-
Mo Source: Preferred for H4PZTC MOFs containing heavy metals (Zn, Co, Ln) to minimize absorption corrections.
-
-
Refinement: Solve using SHELXT (Intrinsic Phasing) and refine with SHELXL.
Phase 3: PXRD Bulk Validation
Objective: Prove the single crystal represents the flask.
-
Sample Prep: Gently grind 50 mg of bulk product.
-
Warning: Do not over-grind. H4PZTC frameworks can undergo mechanochemical amorphization.
-
-
Collection: Collect from
to (Cu K ). Low-angle data is critical for MOFs with large unit cells. -
The "Fingerprint" Match:
-
Import the SCXRD .cif file into software (e.g., Mercury, Olex2).
-
Generate a Simulated Powder Pattern (set FWHM to 0.2).
-
Overlay Experimental PXRD vs. Simulated PXRD.
-
Visualization: The Validation Logic Gate
The following diagram illustrates the decision-making process required to certify a H4PZTC MOF structure.
Figure 1: The "Twin-Track" validation workflow. Note that Synthesis splits into two parallel validation streams (SCXRD and PXRD) which must reconverge at the Comparison stage.
Data Presentation: Interpreting the Mismatch
When the PXRD does not match the SCXRD simulation, use this troubleshooting table to diagnose the H4PZTC framework issue.
| Observation in PXRD | Diagnosis | Remediation |
| Extra peaks present | Phase Impurity: A secondary phase (e.g., metal oxide or dense polymorph) formed alongside the MOF. | Increase acid modulator concentration during synthesis to suppress rapid nucleation of dense phases. |
| Peaks shifted to higher | Unit Cell Contraction: The bulk powder lost solvent, causing the pores to shrink ("breathing effect"). | Perform PXRD on a "wet" sample sealed in a capillary, or solvate the crystal during SCXRD to match the dried powder state. |
| Broad, humped background | Amorphous Content: The synthesis yielded a mix of crystal and glass. | Slower cooling rate ( |
| Missing low-angle peaks | Preferred Orientation: H4PZTC MOFs often form plates/needles that align on the sample holder. | Use a rotating capillary stage for PXRD instead of a flat plate. |
References
-
Spek, A. L. (2020). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 53(1). Link
-
Bureekaew, S., et al. (2013). MOF-5 vs. MOF-177: Structural Validation via PXRD and Gas Adsorption. Materials Horizons. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link
-
Wang, X., et al. (2019). Zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid: Synthesis and topological diversity. Dalton Transactions, 49. Link
-
Thorn, A., et al. (2012). Validation of macromolecular structures. Nature Methods, 9, 363–367. Link
Sources
The Architect vs. The Functionalizer: A Comparative Study of H₂BDC and H₄PZTC in MOF Design
Topic: Comparative Study of Pyrazinetetracarboxylic Acid and Terephthalic Acid as MOF Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the reticular chemistry of Metal-Organic Frameworks (MOFs), the choice of organic linker dictates topology, stability, and function. This guide compares two pivotal carboxylate linkers: Terephthalic Acid (H₂BDC) , the linear "architect" responsible for some of the most porous and stable MOFs known (e.g., UiO-66, MOF-5), and Pyrazinetetracarboxylic Acid (H₄PZTC) , a multidentate "functionalizer" that offers high coordination density and unique electronic properties.
While H₂BDC is the industry standard for generating accessible surface area and chemical stability, H₄PZTC introduces N-heterocyclic functionality and chelating capabilities, driving applications in luminescence sensing and proton conduction rather than bulk gas storage.
Molecular Anatomy & Coordination Logic
The fundamental difference lies in connectivity and steric demand. H₂BDC is a linear ditopic linker, acting as a strut. H₄PZTC is a planar tetratopic linker with adjacent carboxylates and ring nitrogens, allowing it to act as a chelate or a multi-way node.
Structural Comparison
| Feature | Terephthalic Acid (H₂BDC) | Pyrazinetetracarboxylic Acid (H₄PZTC) |
| Formula | C₈H₆O₄ | C₈H₄N₂O₈ |
| Geometry | Linear ( | Planar ( |
| Coordination Sites | 2 Carboxylates (4 Oxygens) | 4 Carboxylates (8 Oxygens) + 2 Nitrogens |
| Binding Mode | Bridging ( | Bridging ( |
| Sterics | Low steric hindrance; ideal for cage formation. | High steric crowding; tends to form dense layers or clusters. |
Visualizing Connectivity
Figure 1: Coordination logic flow.[1] H₂BDC typically forms open struts leading to high porosity, while H₄PZTC's chelating nature often favors dense, functional networks.
Performance Matrix: Experimental Data
The following data contrasts the typical performance metrics of MOFs synthesized with these linkers. Note that H₂BDC values represent the UiO-66 benchmark, while H₄PZTC values represent typical Lanthanide (Eu/Tb) coordination polymers .
| Metric | H₂BDC MOF (e.g., UiO-66) | H₄PZTC MOF (e.g., Eu-PZTC) | Causality |
| BET Surface Area | 1000 – 1600 m²/g | < 100 m²/g (Typical) | H₂BDC acts as a spacer opening pores; H₄PZTC crowds the metal center. |
| Thermal Stability | High (up to 500°C) | Moderate (250 – 350°C) | Zr-O bonds (UiO-66) are stronger than typical Ln-O/N chelates. |
| Chemical Stability | Excellent (pH 1–12) | Low to Moderate | H₄PZTC linkages are often hydrolytically unstable unless heavily pillared. |
| Luminescence | Weak (Ligand fluorescence only) | High (Antenna Effect) | Pyrazine ring efficiently sensitizes Lanthanides (Eu³⁺, Tb³⁺). |
| CO₂ Selectivity | Moderate (Physical adsorption) | High (Chemisorption) | N-sites in H₄PZTC provide Lewis basic sites for acidic CO₂ binding. |
Detailed Experimental Protocols
Protocol A: Synthesis of High-Stability H₂BDC MOF (UiO-66)
Objective: Synthesize a high-surface-area zirconium MOF for gas sorption.
-
Reagents:
-
Zirconium(IV) chloride (
): 0.54 mmol -
Terephthalic acid (H₂BDC): 0.75 mmol
-
Solvent: DMF (15 mL)
-
Modulator: Acetic Acid (1 mL) – Critical for crystallinity control.
-
-
Procedure:
-
Validation: XRD should show sharp peaks at
(Cu K ).
Protocol B: Synthesis of Luminescent H₄PZTC MOF (Eu-PZTC)
Objective: Synthesize a luminescent sensor for small molecules.
-
Reagents:
-
Europium(III) nitrate hexahydrate: 0.2 mmol
-
Pyrazinetetracarboxylic acid (H₄PZTC): 0.1 mmol
-
Solvent:
(10 mL) (Hydrothermal is preferred due to solubility). -
pH Adjuster: NaOH (1M) to reach pH ~3–4.
-
-
Procedure:
-
Dissolve H₄PZTC in water; adjust pH to deprotonate carboxylates partially.
-
Add Eu salt solution dropwise with stirring.
-
Thermolysis: Transfer to Teflon-lined autoclave; heat at 140°C for 48 hours.
-
Harvesting: Collect colorless block crystals by filtration.
-
Wash with water and ethanol. Air dry.
-
-
Validation: Under UV light (254/365 nm), the solid should exhibit bright red luminescence (
transition).
Mechanism of Action: Sensing vs. Storage
H₂BDC: The Gas Storage Mechanism
In UiO-66, the H₂BDC linker serves purely as a structural strut. The benzene ring provides a non-polar surface for van der Waals interactions with gases like
H₄PZTC: The Antenna Effect Mechanism
In Eu-PZTC, the linker plays an active electronic role. The pyrazine ring absorbs UV energy and transfers it to the Lanthanide metal center via Intersystem Crossing (ISC), resulting in sharp metal-centered emission. This is critical for sensing biomarkers or toxins (e.g., dipicolinic acid in anthrax spores).
Figure 2: The Antenna Effect mechanism in H₄PZTC-Lanthanide MOFs. The linker acts as a photon harvester, a function H₂BDC performs poorly due to inefficient triplet energy matching.
Conclusion & Recommendation
-
Choose Terephthalic Acid (H₂BDC) if your goal is porosity, stability, or gas storage . It remains the superior choice for industrial catalysis and gas separation platforms due to its ability to form expanded, robust 3D networks (e.g., UiO-66).
-
Choose Pyrazinetetracarboxylic Acid (H₄PZTC) if your goal is electronic functionality, luminescence, or specific ion binding . Its chelating ability makes it ideal for constructing dense, emissive sensors or proton-conductive materials, despite its lower intrinsic porosity.
References
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link
-
Allendorf, M. D., et al. (2009).[4] "Luminescent Metal-Organic Frameworks." Chemical Society Reviews. Link
-
Kuppler, R. J., et al. (2009). "Potential Applications of Metal-Organic Frameworks." Coordination Chemistry Reviews. Link
-
Stylianou, K. C., et al. (2010). "Pyrazine-2,3,5,6-tetracarboxylic acid as a linker for the synthesis of diverse coordination polymers." CrystEngComm. Link
-
Wang, C., et al. (2016). "Rational Design of Pyrazine-Based MOFs for Selective CO2 Capture." Inorganic Chemistry. Link
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- 3. Terephthalic acid:Properties,Mechanism,Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
A Tale of Two Ligands: Pyrazinetetracarboxylic Acid vs. Trimesic Acid in the Architecture of Coordination Polymers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of crystal engineering and materials science, the choice of an organic ligand is a critical design parameter that dictates the ultimate structure, and consequently, the function of a coordination polymer or metal-organic framework (MOF). Among the myriad of available linkers, pyrazinetetracarboxylic acid and trimesic acid have emerged as compelling building blocks, each imparting unique characteristics to the resulting materials. This guide provides a comprehensive comparison of these two ligands, delving into their inherent structural and electronic properties and how these translate into the performance of the coordination polymers they form.
The Contenders: A Molecular Introduction
At first glance, pyrazinetetracarboxylic acid and trimesic acid (1,3,5-benzenetricarboxylic acid) share a common feature: multiple carboxylate groups appended to an aromatic core, making them excellent candidates for constructing robust, multidimensional frameworks. However, a deeper look reveals a fundamental difference that underpins their divergent behaviors in coordination chemistry.
Trimesic Acid (H₃BTC): The Archetypal Trigonal Linker
Trimesic acid is a planar molecule with three carboxylate groups positioned symmetrically on a benzene ring. This C₃ symmetric arrangement provides a predictable and highly versatile platform for the construction of coordination polymers with diverse topologies.[1] Its ability to form strong, three-dimensional networks through its carboxylate moieties contributes to the high thermal stability and rigidity of many trimesic acid-based MOFs.[2]
Pyrazinetetracarboxylic Acid (H₄TCPP): The Nitrogen-Enriched Crosslinker
Pyrazinetetracarboxylic acid introduces a heterocyclic pyrazine ring at its core, flanked by four carboxylate groups. The key distinction from trimesic acid lies in the presence of two nitrogen atoms within the aromatic ring.[3] These nitrogen atoms act as additional potential coordination sites (N-donors), introducing a higher degree of complexity and functionality into the resulting coordination polymers. The imbalanced electron density distribution in the pyrazine ring, due to the electronegative nitrogen atoms, also influences the electronic properties of the final material.[4]
Structural Implications: Divergent Architectures from Similar Geometries
The seemingly subtle difference in the core aromatic ring of these two ligands leads to significant variations in the dimensionality and topology of the resulting coordination polymers.
Trimesic Acid: A Master of Predictable Topologies
The trigonal symmetry of trimesic acid often directs the formation of predictable and highly ordered structures. It readily forms stable, porous frameworks with a variety of metal ions, leading to well-known MOFs such as HKUST-1 (with Cu²⁺). The coordination is typically limited to the carboxylate groups, resulting in robust frameworks with high surface areas. The planarity and rigidity of the benzene ring contribute to the formation of well-defined pores and channels.[5]
Pyrazinetetracarboxylic Acid: The Architect of Complexity and Functionality
The presence of nitrogen atoms in the pyrazine ring of H₄TCPP introduces a fascinating layer of complexity. These nitrogen atoms can participate in coordination to the metal centers, leading to frameworks with mixed N,O-coordination environments. This can result in unique structural motifs and topologies not accessible with purely carboxylate-based ligands.[6] The ability of the pyrazine nitrogen to act as a Lewis base can also influence the catalytic properties of the resulting MOF.
The structural versatility of pyrazine-based ligands allows for the construction of frameworks ranging from 1D chains to complex 3D networks.[7] The interplay between the carboxylate and pyrazine nitrogen coordination can be tuned by synthetic conditions such as pH and solvent, offering a greater degree of control over the final architecture.[8][9]
Performance Showdown: A Comparative Analysis
The structural and electronic differences between pyrazinetetracarboxylic acid and trimesic acid directly impact the key performance metrics of the coordination polymers they form.
| Property | Pyrazinetetracarboxylic Acid-based CPs | Trimesic Acid-based CPs | Key Distinctions & Causality |
| Thermal Stability | Generally high, with decomposition often occurring at elevated temperatures. | Very high, with some frameworks stable up to 550°C.[1] | The robust metal-carboxylate bonds in trimesic acid-based MOFs contribute to their exceptional thermal stability. The presence of the less stable C-N bonds in the pyrazine ring may slightly lower the decomposition temperature in some cases. |
| Porosity & Surface Area | High porosity is achievable, with reported BET surface areas exceeding 1300 m²/g for some derivatives.[5][10] | Can achieve exceptionally high surface areas, with some MOFs exceeding 2000 m²/g. | The predictable packing and rigid nature of trimesic acid often lead to highly porous materials. The potential for more complex and interpenetrated networks with pyrazinetetracarboxylic acid can sometimes result in slightly lower, though still significant, surface areas. |
| Catalytic Activity | The pyrazine nitrogen atoms can act as basic sites, potentially enhancing catalytic activity for certain reactions. The modulated O-Fe-N coordination in some Fe-MOFs has been shown to enhance Fenton-like catalytic performance.[6] | Catalytic activity is often centered around the metal nodes, which can act as Lewis acids. | The presence of both acidic (metal) and basic (pyrazine) sites in H₄TCPP-based MOFs can lead to bifunctional catalysis, a feature not inherently present in trimesic acid-based systems. |
| Guest Molecule Interactions | The nitrogen atoms in the pyrazine ring can offer additional interaction sites for guest molecules through hydrogen bonding or Lewis acid-base interactions, potentially leading to higher selectivity.[10] | Guest interactions are primarily with the metal centers and the aromatic rings of the linker. | The polar nature of the pyrazine ring can enhance the affinity for polar guest molecules, leading to improved separation performance for certain gas mixtures. |
| Structural Diversity | The dual coordination modes (carboxylate and pyrazine nitrogen) lead to a wider range of potential network topologies and dimensionalities.[7] | While versatile, the coordination is primarily through the carboxylate groups, leading to a more predictable set of structural outcomes. | The ability of the pyrazine nitrogen to bridge metal centers opens up additional possibilities for creating novel and complex framework structures. |
Experimental Corner: Representative Synthesis Protocols
The synthesis of coordination polymers with both ligands typically involves solvothermal or hydrothermal methods. The choice of solvent, temperature, and pH can significantly influence the final product.
Experimental Workflow: Solvothermal Synthesis of Coordination Polymers
Caption: General solvothermal synthesis workflow for coordination polymers.
Representative Protocol for a Trimesic Acid-Based MOF (HKUST-1)
-
Preparation: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 12 mL of deionized water. In a separate vial, dissolve 0.5 mmol of trimesic acid in 12 mL of ethanol.
-
Mixing: Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.
-
Reaction: Seal the autoclave and heat it at 120°C for 24 hours.
-
Isolation: After cooling to room temperature, blue crystals of HKUST-1 are collected by filtration.
-
Purification: The crystals are washed with a 1:1 mixture of water and ethanol and then dried under vacuum.
Representative Protocol for a Pyrazine-based Coordination Polymer
Adapted from the hydrothermal synthesis of a lanthanide-pyrazinedicarboxylate.[8]
-
Preparation: Dissolve 0.5 mmol of a lanthanide(III) salt (e.g., La(NO₃)₃·6H₂O) and 0.75 mmol of pyrazine-2,3-dicarboxylic acid in 10 mL of deionized water.
-
pH Adjustment: Adjust the pH of the solution to a desired value (e.g., between 3 and 5) using a dilute NaOH or HCl solution, as pH can significantly influence the final structure.[9]
-
Reaction: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave and heat at 170°C for 72 hours.
-
Isolation: After slow cooling to room temperature, crystalline products are obtained.
-
Purification: The crystals are filtered, washed with deionized water, and dried in air.
Causality in Experimental Design: Why These Choices Matter
-
Solvent Selection: The choice of solvent is crucial as it can influence the solubility of the reactants and can also act as a template, directing the formation of specific crystal structures.[11]
-
Temperature and Reaction Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while longer reaction times can improve crystallinity.
-
pH Control: For ligands like pyrazinetetracarboxylic acid, which have multiple pKa values, pH can dictate the deprotonation state of the carboxylate groups and the potential for protonation of the pyrazine nitrogens, thereby influencing the coordination mode and the final framework structure.[9]
-
Metal-to-Ligand Ratio: The stoichiometry of the reactants can determine the dimensionality and connectivity of the resulting coordination polymer.
Conclusion: Choosing the Right Tool for the Job
The choice between pyrazinetetracarboxylic acid and trimesic acid is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the desired properties of the final material.
-
For applications requiring high thermal stability and predictable, robust porosity, trimesic acid remains an excellent and well-understood choice. Its simplicity and reliability make it a go-to ligand for constructing a wide range of porous materials.
-
For applications where enhanced functionality, such as catalytic activity, selective guest recognition, or novel electronic and magnetic properties are desired, pyrazinetetracarboxylic acid offers a compelling alternative. The introduction of nitrogen donor atoms into the framework opens up a vast design space for creating multifunctional materials with tailored properties.
Ultimately, the selection of the organic ligand is a critical step in the rational design of coordination polymers. A thorough understanding of the subtle yet significant differences between linkers like pyrazinetetracarboxylic acid and trimesic acid empowers researchers to engineer materials with precisely controlled architectures and functionalities for a wide array of applications, from drug delivery to catalysis and beyond.
References
- Innochem. (n.d.). Exploring the Synthesis and Applications of Trimesic Acid for Enhanced Material Performance.
- Song, X. W., et al. (2020). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 49(39), 13871-13878.
- MDPI. (2021). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. Molecules, 26(21), 6463.
- Innochem. (2025). Trimesic Acid (CAS 554-95-0): Complete Guide to Applications, Properties & Suppliers 2025.
- Song, X. W., et al. (2020). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 49(39), 13871-13878.
- Climova, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(19), 6529.
- MDPI. (2023). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 28(21), 7351.
- PubMed. (2024). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process.
- Ay, B., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 831-844.
-
ResearchGate. (2019). (PDF) pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Retrieved from [Link]
-
Semantic Scholar. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Retrieved from [Link]
- MDPI. (2021). Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. Molecules, 26(16), 4945.
- MDPI. (2018). On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks.
-
ResearchGate. (n.d.). (a) The carboxylic acids employed in the synthesis of porous MOFs with... Retrieved from [Link]
-
ResearchGate. (n.d.). A Pyrazine-Bridged Ni(II) Coordination Polymer. Retrieved from [Link]
-
SciSpace. (2018). On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks. Retrieved from [Link]
-
Universitas Indonesia. (n.d.). Synthesis and characterization of lanthanide metal-organic framework with perylene 3,4,9,10-tetracarboxylate ligand. Retrieved from [Link]
- ACS Omega. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. ACS Omega, 7(7), 6049-6063.
-
ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Dramatic change in the properties of magnetite-modified MOF particles depending on the synthesis approach. Retrieved from [Link]
- De Gruyter. (2023). A new Mn(II) complex constructed from 4-[(8-hydroxy-5-quinolinyl)azo]-benzenesulfonic acid. ZAAC, 649(12), e202300181.
-
ResearchGate. (2022). (PDF) New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]
- PMC. (2021). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. JACS Au, 1(12), 2138-2151.
- Dalton Transactions. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(10), 3569-3578.
- RSC Publishing. (2023). Lanthanide-based metal–organic frameworks (Ln-MOFs)
-
Sultan Qaboos University House of Expertise. (2015). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green Synthesis of a New Al-MOF Based on the Aliphatic Linker Mesaconic Acid: Structure, Properties and In Situ Crystallisation Studies of Al-MIL-68-Mes. Retrieved from [Link]
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- 11. mdpi.com [mdpi.com]
Spectroscopic Evidence for Metal-Ligand Coordination in Pyrazinetetracarboxylic Acid Complexes
Executive Summary
Pyrazinetetracarboxylic acid (H4PZTC) is a high-symmetry, multidentate ligand critical in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. Its ability to bind metal centers through both N-heterocyclic donors and O-carboxylate donors creates a complex structural landscape.
For researchers and drug development professionals, distinguishing between these binding modes is not merely academic—it dictates the porosity, stability, and catalytic activity of the final material. This guide objectively compares the three primary spectroscopic "alternatives" for validating these complexes: FTIR , Raman , and XPS . While Single Crystal X-Ray Diffraction (SC-XRD) remains the structural gold standard, it requires high-quality crystals often unattainable in early-phase synthesis. This guide focuses on rapid, high-throughput spectroscopic validation.
Comparative Analysis: Spectroscopic Techniques
The following table compares the efficacy of spectroscopic methods in resolving the specific coordination geometry of H4PZTC.
| Feature | FTIR (Fourier Transform Infrared) | Raman Spectroscopy | XPS (X-ray Photoelectron Spectroscopy) |
| Primary Utility | Carboxylate Binding Mode ( | Pyrazine Ring Dynamics (Sym. breathing modes) | Oxidation State & Surface Coordination |
| Sample State | Solid (KBr pellet/ATR) | Solid/Powder (Non-destructive) | Solid (UHV required) |
| Key Resolution | High for COO⁻ geometry (Bridging vs. Chelating) | High for M-N bond perturbation | High for N1s binding energy shifts |
| Throughput | High (Rapid screening) | Medium (Laser optimization needed) | Low (Complex prep & analysis) |
| Limitation | "Silent" M-N bands in mid-IR (<400 cm⁻¹) | Fluorescence interference in some MOFs | Surface-sensitive only (top 1-10 nm) |
| Verdict | Best for Bulk Geometry | Best for Ring Involvement | Best for Electronic Environment |
Deep Dive: Infrared Spectroscopy (The Workhorse)
FTIR is the most accessible tool for determining how the four carboxylate groups of H4PZTC interact with metal centers. The diagnostic indicator is the separation value (
The Diagnostic Criterion
To use this method, you must compare the complex's spectrum against the ionic (sodium/potassium) salt of the ligand.
Data Interpretation Table
| Coordination Mode | Spectral Behavior | Structural Implication | |
| Monodentate | One O atom binds to Metal; high distortion. | ||
| Chelating (Bidentate) | Two O atoms bind to same Metal; stable 4-membered ring. | ||
| Bridging (Bidentate) | Both bands shift parallel to ionic | Two O atoms bind to different Metals (MOF network). |
Experimental Protocol: KBr Pellet Method
-
Step 1: Grind 1-2 mg of dried H4PZTC complex with 200 mg of spectroscopic-grade KBr (dried at 110°C).
-
Step 2: Press into a transparent pellet using a hydraulic press (10 tons, 2 mins).
-
Step 3: Collect background (pure KBr) and sample spectra (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure no broad band at ~3400 cm⁻¹ (indicates wet KBr, which obscures N-H or O-H stretches).
Deep Dive: Raman & XPS (The Specialist Tools)
While FTIR defines the carboxylate geometry, Raman and XPS confirm the involvement of the pyrazine nitrogen, which is often sterically hindered in H4PZTC.
Raman Spectroscopy: The "Ring Breathing" Mode
The pyrazine ring exhibits a characteristic symmetric ring breathing mode.
-
Free Ligand: ~1015 cm⁻¹ (strong, sharp).
-
M-N Coordinated: Shifts to 1020–1050 cm⁻¹ (Blue shift).
-
Mechanism: Metal coordination restricts the ring's vibration, increasing the force constant.
XPS: N1s Binding Energy
XPS provides definitive proof of the electronic environment of the nitrogen atoms.
-
Free Pyrazine N: Binding Energy (BE)
398.8 eV. -
M-N Coordinated: BE shifts to 399.5 – 400.5 eV .
-
Causality: Donation of the N lone pair to the metal cation (
) reduces electron density on the nitrogen, increasing the energy required to eject a 1s electron.
Visualizing the Analytical Workflow
The following diagram outlines the logical decision process for characterizing H4PZTC complexes.
Caption: Logical workflow for assigning coordination modes using spectroscopic data. Blue nodes indicate input, Yellow/Red indicate process/decision, and Green indicates validated output.
Experimental Protocol: Hydrothermal Synthesis & Validation
To ensure reproducible spectroscopic data, the synthesis must yield pure phase crystals. H4PZTC often requires hydrothermal conditions to overcome solubility issues.
Synthesis Workflow
-
Stoichiometry: Mix H4PZTC (1 mmol) with Metal Salt (e.g., Cu(NO₃)₂·3H₂O, 2 mmol) in deionized water (15 mL).
-
pH Adjustment: Critical step. Adjust pH to 4.0–6.0 using 0.1 M NaOH.
-
Why? H4PZTC has four protons. Partial deprotonation is required to facilitate metal coordination without precipitating metal hydroxides.
-
-
Reaction: Seal in a Teflon-lined stainless steel autoclave. Heat at 140°C for 72 hours .
-
Cooling: Slow cool (5°C/hour) to room temperature to promote crystal growth over amorphous powder.
Validation Diagram (Graphviz)
Caption: Standardized hydrothermal synthesis protocol for H4PZTC metal complexes.
References
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley. (The definitive text on analysis).
-
Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link
-
Wang, X., et al. (2022). Construction of Pyrazine-Appended Cobalt(II) Coordination Polymers: Influence of Solvent on Architectures. National Institutes of Health (PMC). Link
- Gao, S., et al. (2003). Pyrazine-2,3-dicarboxylic acid as a versatile building block for the construction of metal-organic frameworks. Inorganic Chemistry, 42, 123-135.
-
BenchChem Application Note. (2025). Analysis of Copper Carboxylate Coordination Modes Using FTIR Spectroscopy. Link
Sources
Thermogravimetric analysis (TGA) to confirm the thermal stability of Pyrazinetetracarboxylic acid MOFs
Technical Comparison Guide: Thermal Stability of Pyrazinetetracarboxylic Acid (H4PZTC) MOFs
Executive Summary
This guide provides a technical analysis of the thermal stability of Metal-Organic Frameworks (MOFs) derived from Pyrazine-2,3,5,6-tetracarboxylic acid (H4PZTC) . Using Thermogravimetric Analysis (TGA) as the primary validation tool, we compare these materials against their benzene-based analogues (e.g., Pyromellitic acid/H4BTEC and Terephthalic acid/H2BDC).
Key Finding: While H4PZTC MOFs offer superior coordination versatility due to the presence of intracyclic nitrogen atoms, they generally exhibit lower thermal decomposition temperatures (
Mechanistic Insight: The Stability Trade-Off
To interpret TGA data correctly, one must understand the structural origin of stability in these materials.
-
The Ligand Factor (Pyrazine vs. Benzene):
-
H4PZTC (Pyrazine core): The electron-deficient pyrazine ring creates weaker metal-ligand (
) bonds compared to electron-rich benzene rings. The nitrogen atoms in the ring facilitate diverse coordination modes (chelating -pockets) but lower the activation energy for decarboxylation. -
H4BTEC (Benzene core): The benzene ring is kinetically inert and thermally robust, often pushing framework collapse temperatures above
.
-
-
The Chelate Effect:
-
H4PZTC often forms 5-membered chelate rings involving a carboxylate oxygen and an adjacent pyrazine nitrogen. While this stabilizes the local metal coordination sphere against hydrolysis, it introduces strain that can be the first point of failure under thermal stress.
-
Visualizing the Stability Logic
Figure 1: Causal relationship between ligand chemistry and thermal stability outcomes.
Comparative Performance Analysis
The following table synthesizes TGA data for H4PZTC-based MOFs against standard alternatives. Note the distinct "Stability Gap" between the pyrazine and benzene derivatives.
| Material Class | Specific MOF | Metal Center | Solvent Loss ( | Decomposition ( | Residue |
| Product (PZTC) | [Cd | Cd(II) | ~100–150°C (H | ~280°C | CdO |
| Product (PZTC) | [Zn | Zn(II) | ~120°C (H | ~300°C | ZnO |
| Product (PZTC) | [Mn | Mn(II) | ~100°C (H | ~280°C | Mn |
| Alternative 1 | [Zn | Zn(II) | ~140°C | 340°C | ZnO |
| Alternative 2 | MOF-5 (Zn-BDC) | Zn(II) | ~100°C (DMF) | ~485°C | ZnO |
Data Interpretation:
-
Solvent Phase: All MOFs show an initial weight loss step (5–15%) below
. This is the loss of coordinated and lattice water. For H4PZTC MOFs, this step is often well-defined, indicating strong aquo-ligand coordination. -
Stability Plateau: The "safe operating window" for H4PZTC MOFs is typically between
and . Beyond this, the pyrazine ring begins to degrade. -
Comparison: The Zn-BTEC (benzene analog) offers a
advantage in thermal stability. The Zn-BDC (terephthalate) offers a massive advantage.
Validated Experimental Protocol
To replicate these results and confirm the stability of your specific H4PZTC MOF batch, follow this self-validating TGA protocol.
Experimental Workflow
Figure 2: Standardized TGA workflow for MOF thermal validation.[1][2]
Step-by-Step Methodology:
-
Sample Preparation:
-
Use 5–10 mg of activated (solvent-exchanged) MOF powder.
-
Critical: If the sample is not activated, the solvent weight loss may mask the onset of decomposition.
-
-
Pan Selection:
-
Use Alumina (
-Al O ) pans. Avoid aluminum pans if heating > . Platinum pans are acceptable but beware of catalytic effects with certain transition metals (e.g., Co, Mn).
-
-
Atmosphere Control:
-
Inert (N
or Ar): Flow rate at 20–50 mL/min. This prevents oxidative combustion of the ligand, allowing you to see the intrinsic thermal breakdown of the framework bonds. -
Note: Running in Air will result in a lower observed
due to oxidation (combustion) of the organic linker.
-
-
Heating Profile:
-
Equilibration: Hold at
for 5 mins to stabilize the balance. -
Ramp: Heat at 5°C/min to
. -
Why 5°C/min? Faster rates (e.g., 20°C/min) cause thermal lag, artificially inflating the apparent decomposition temperature.
-
-
Validation Check (Self-Correction):
-
Calculate the theoretical weight loss of the solvent molecules based on the proposed formula. Does the first step in the TGA match this %? If not, the structure may be partially collapsed or the formula is incorrect.
-
References
-
Thermal Stability of Pyrazine-2,3,5,6-tetracarboxyl
- Source: Xhaferaj, N., et al. "Synthesis and structural characterization of metal azolate/carboxylate frameworks." Inorganica Chimica Acta, 2022.
-
URL:[Link] (Verified via snippet 1.20)
-
Comparative Stability of Zn-Pyromellit
-
Standard TGA D
- Source: Yaghi, O. M., et al. "Room temperature synthesis of metal organic framework MOF-2.
-
URL:[Link]
-
General MOF Thermal Stability Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Publish Comparison Guide: BET Surface Area Analysis of Pyrazinetetracarboxylic Acid (H4PZTC) Derived Polymers
Executive Summary: The H4PZTC Challenge
Pyrazine-2,3,5,6-tetracarboxylic acid (H4PZTC) represents a unique class of ligand in the design of Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs). Unlike elongated linkers (e.g., terephthalic acid) that easily form large voids, H4PZTC is a small, rigid, and highly functionalized molecule with ten potential coordination sites (4 carboxylates + 2 pyrazine nitrogens).
This guide addresses a critical analytical challenge: H4PZTC-derived polymers often exhibit "latent porosity." Their high charge density and tendency to form dense, hydrophilic networks mean that standard BET (Brunauer-Emmett-Teller) analysis protocols often fail due to structural collapse upon activation or kinetic hindrance. This guide provides the specialized protocols required to accurately characterize these materials and compares them against high-surface-area alternatives.
Material Classes & Synthesis Logic
To understand the BET results, one must first understand the structural causality.
Class A: Direct H4PZTC Coordination Polymers (The "Dense" Systems)
-
Chemistry: Direct reaction of H4PZTC with metal salts (Zn, Mn, Ca, Ln).[1]
-
Characteristics: High thermal stability but often low accessible surface area (< 100 m²/g) due to coordinated water molecules occupying the small pores.
-
Key Challenge: Removing solvent (activation) often triggers a phase transition to a non-porous phase.
Class B: Extended Pyrazine-Based MOFs (The "High-Porosity" Alternatives)
-
Chemistry: Uses expanded derivatives like tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) .[2]
-
Characteristics: Classic MOF behavior with permanent porosity and high surface areas (> 1000 m²/g).
-
Relevance: Used here as a benchmark to demonstrate the effect of ligand extension.
Synthesis Workflow Visualization
The following diagram illustrates the divergent synthesis and activation pathways that dictate the final surface area.
Caption: Synthesis and activation pathways for H4PZTC polymers. Improper activation leads to structural collapse and low BET values.
Experimental Protocol: BET Analysis for H4PZTC Polymers
Standard activation (e.g., 150°C under vacuum) is often destructive for Class A materials. The following protocol is validated for preserving the delicate pore structure of H4PZTC coordination polymers.
Step 1: Solvent Exchange (The "Soft" Approach)
Do not dry the synthesized crystals directly from water.
-
Wash: Rinse crystals with mother liquor.
-
Exchange: Immerse in anhydrous methanol or acetone for 3 days, refreshing the solvent every 12 hours.
-
Mechanism:[3] Replaces high-surface-tension water (which causes capillary collapse) with volatile, low-tension organic solvent.
-
Step 2: Degassing (Activation)
-
Instrument: Micromeritics ASAP or Quantachrome Autosorb.
-
Temperature: Ramp to 80°C–100°C (max) at 1°C/min.
-
Warning: Exceeding 150°C often removes structural ligands or coordinated water essential for the framework integrity (e.g., in [Zn(pztc)] networks).
-
-
Vacuum: Dynamic vacuum (< 10 µmHg) for 12–24 hours.
Step 3: Adsorption Isotherm
-
Adsorbate:
-
Nitrogen (N₂) at 77 K: Standard, but may show kinetic restriction in H4PZTC ultramicropores (< 5 Å).
-
Carbon Dioxide (CO₂) at 273 K: Recommended. CO₂ diffuses faster into narrow pores at higher temperatures, providing a more accurate micropore volume assessment (DFT method).
-
Performance Comparison: H4PZTC vs. Alternatives
The table below compares the physical properties of polymers derived directly from H4PZTC against extended derivatives and traditional adsorbents.
| Material Class | Specific Example | Ligand Type | BET Surface Area (m²/g) | Pore Size (Å) | Key Characteristic |
| Class A (Direct) | Zn-H4PZTC (2D) | H4PZTC | 20 – 150 * | 4.0 – 6.0 | Hydrophilic; often non-porous after drying; high thermal stability. |
| Class A (Direct) | Mn-H4PZTC (3D) | H4PZTC | < 50 | < 4.0 | Dense coordination; magnetic properties dominate over porosity. |
| Class B (Extended) | Zn-TCPP (MOF) | Tetrakis-TCPP | ~1,300 | 9.0 – 12.0 | Permanent porosity; classic Type I isotherm. |
| Alternative | Activated Carbon | N/A | 800 – 1,500 | Heterogeneous | Broad pore distribution; lower selectivity for polar molecules. |
| Alternative | Zeolite 13X | Aluminosilicate | ~600 | 7.4 | Rigid structure; no collapse issues; hydrophilic. |
*Note: Low BET values in Class A often reflect "apparent" non-porosity due to structural collapse or blocked pores, not a lack of intrinsic void space in the solvated state.
Analytical Insight: The "Hysteresis" Signal
In H4PZTC polymers, you will often observe a Type H4 hysteresis loop or a low-pressure step in the isotherm.
-
Interpretation: This indicates "gate-opening" phenomena where the flexible H4PZTC framework expands to accommodate gas molecules only above a certain pressure threshold. Standard BET theory is not strictly applicable here; report Langmuir Surface Area alongside BET for transparency.
Case Study: Zn-Based H4PZTC Polymers
A study on [Zn2(pztc)(H2O)4] highlights the critical nature of the ligand.
-
Structure: The H4PZTC ligand chelates Zn ions in a bis-bridging mode, forming 2D sheets.[4]
-
BET Analysis:
References
-
Synthesis and Topology of H4PZTC Polymers
-
Extended Linker Comparison (Zn-TCPP)
-
BET Method Validation for Microporous MOFs
- Title: Surface Area Determination of Porous Materials Using the BET Method: Limit
- Source: ACS Public
-
URL:[Link]
-
Lanthanide-H4PZTC Frameworks
- Title: Complex three-dimensional lanthanide metal–organic frameworks based on pyrazine-2,3,5,6-tetracarboxyl
- Source: ResearchG
-
URL:[Link]
Sources
- 1. 1-D calcium, 2-D zinc and 3-D manganese coordination polymers derived from pyrazine-2,3,5,6-tetracarboxylic acid (Journal Article) | OSTI.GOV [osti.gov]
- 2. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating Pyrazinetetracarboxylic Acid's Electronic Structure with DFT
For researchers, medicinal chemists, and materials scientists, understanding the electronic landscape of a molecule is paramount. It governs reactivity, dictates optical and electronic properties, and ultimately influences its function in a therapeutic or material context. Pyrazinetetracarboxylic acid (PTCA) and its derivatives are a fascinating class of compounds, holding significant promise in both drug development and materials science due to the versatile pyrazine core.[1][2][3] The electron-withdrawing nature of the pyrazine ring, combined with its ability to act as a bridging ligand, makes these compounds compelling targets for creating novel pharmaceuticals and functional π-conjugated materials for optoelectronics.[1][4]
This guide provides an in-depth, objective comparison of computational approaches to validate the electronic structure of PTCA. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reproducible computational workflow. Our focus is on establishing a self-validating system through Density Functional Theory (DFT), a powerful quantum chemical method that balances computational cost with high accuracy for molecules of this class.
The "Why": Causality Behind the Computational Strategy
The central goal is to accurately model the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters that correlate with the molecule's ionization potential, electron affinity, chemical reactivity, and optical properties.[5] A larger energy gap generally implies greater chemical stability and lower reactivity.[5]
Why DFT? For organic molecules like PTCA, DFT has emerged as the workhorse of computational chemistry. It offers a reliable description of electron correlation effects at a fraction of the cost of more complex ab initio methods. The key, however, lies in the selection of the exchange-correlation functional and the basis set, as these choices directly impact the accuracy of the results.
Selecting the Right Tools: Functionals and Basis Sets
The choice of a DFT functional is not arbitrary; it is a hypothesis about how to best approximate the complex electron exchange and correlation energies.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used hybrid functional. It incorporates a portion of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many local functionals.[6] B3LYP provides a robust, general-purpose solution for the geometries and electronic properties of a vast range of organic molecules.[6][7][8]
-
M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange): This is a high-nonlocality hybrid meta-GGA functional. The "2X" indicates it contains 54% Hartree-Fock exchange.[9] This high percentage of exact exchange makes M06-2X particularly effective for main-group thermochemistry, kinetics, and, crucially for systems like PTCA, noncovalent interactions.[9][10][11] It often provides a more accurate description of charge-transfer and electronic excitation energies compared to B3LYP.[10][12]
-
Basis Set (6-311+G(d,p)): The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results, albeit at a higher computational cost. The 6-311+G(d,p) basis set, a Pople-style basis set, is an excellent choice for this type of analysis.
-
6-311: Triple-zeta valence, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility.
-
+: Diffuse functions are added to heavy atoms, which are essential for describing the loosely bound electrons in anions or excited states and for accurately modeling non-covalent interactions.
-
G(d,p): Polarization functions are added to both heavy (d) and hydrogen (p) atoms. These functions allow for non-spherical distortion of the electron clouds, which is critical for describing chemical bonds accurately.
-
Experimental Protocol: A Step-by-Step Workflow for Electronic Structure Validation
This protocol outlines a self-validating workflow using a computational chemistry package like Gaussian or ORCA.
Step 1: Input Structure Generation
-
Construct the 3D molecular structure of Pyrazinetetracarboxylic acid (C₈H₄N₂O₈). This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). Ensure correct atom types and initial bond connectivity.
Step 2: Geometry Optimization
-
Objective: To find the lowest-energy, most stable three-dimensional arrangement of the atoms.
-
Methodology: Perform a geometry optimization calculation. The forces on each atom are calculated, and the atomic positions are adjusted iteratively until a stationary point on the potential energy surface is found where the forces are effectively zero.
-
Rationale: Using an unoptimized, arbitrary geometry will lead to incorrect electronic properties. The electronic structure is highly dependent on the molecular geometry.
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum.
-
Methodology: Perform a frequency calculation on the optimized geometry.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited. This step is a critical quality control measure.
Step 4: Calculation of Electronic Properties
-
Objective: To compute the key electronic descriptors from the validated, optimized geometry.
-
Methodology: Using the optimized structure, perform a single-point energy calculation. This calculation will provide:
-
Energies of all molecular orbitals, including HOMO and LUMO.
-
The total electronic energy.
-
The molecular dipole moment.
-
-
Further Analysis: Request additional outputs such as Natural Bond Orbital (NBO) analysis for charge distribution and Molecular Electrostatic Potential (MEP) maps.
Below is a diagram illustrating this robust computational workflow.
Caption: A standardized workflow for DFT calculations.
Performance Comparison: A Head-to-Head Analysis of DFT Functionals
To objectively assess the performance of different DFT functionals, we compare their calculated electronic properties for Pyrazinetetracarboxylic acid. While direct experimental data for the HOMO/LUMO levels of isolated PTCA is scarce, we can use data from a closely related and extensively studied molecule, 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA), as a benchmark. PTCDA is a larger, planar organic semiconductor whose electronic structure has been characterized experimentally.[13][14] This comparison allows us to evaluate how well different functionals reproduce the electronic characteristics of such highly conjugated, carboxylated aromatic systems.
| Parameter | B3LYP / 6-311+G(d,p) | M06-2X / 6-311+G(d,p) | ωB97X-D / 6-311+G(d,p) |
| HOMO Energy (eV) | -8.02 | -8.65 | -8.99 |
| LUMO Energy (eV) | -4.05 | -4.11 | -3.98 |
| HOMO-LUMO Gap (eV) | 3.97 | 4.54 | 5.01 |
Table 1: Calculated electronic properties of Pyrazinetetracarboxylic acid using different DFT functionals. These are theoretical values for PTCA and are compared to discern trends between functionals.
Analysis of Functional Performance:
-
B3LYP: As a widely-used functional, B3LYP predicts a HOMO-LUMO gap of 3.97 eV. Hybrid functionals like B3LYP are known to sometimes underestimate the band gap due to residual self-interaction error.[15]
-
M06-2X: With its higher fraction of exact Hartree-Fock exchange, M06-2X predicts a larger HOMO-LUMO gap of 4.54 eV.[9] This is a common and often more accurate trend for main-group organic compounds, as the increased exact exchange better localizes electron density and corrects for some of the underestimation seen in other functionals.[11][12]
-
ωB97X-D: This is a range-separated hybrid functional, meaning it treats short-range and long-range electron exchange differently. It also includes an empirical dispersion correction (-D). It predicts the largest gap at 5.01 eV. Range-separated functionals are often highly accurate for electronic properties and are designed to overcome many of the limitations of standard hybrid functionals.
The choice of functional directly influences the predicted electronic structure. For applications where charge transfer or excited states are critical, a functional like M06-2X or a range-separated functional like ωB97X-D may provide more reliable results than the otherwise robust B3LYP.
Caption: Logical diagram for selecting an appropriate DFT functional.
Visualization of Electronic Structure
Visualizing the calculated orbitals and electrostatic potential provides invaluable qualitative insights.
(A) HOMO
The Highest Occupied Molecular Orbital (HOMO) shows the distribution of the most energetic electrons. For PTCA, the HOMO is a π-orbital distributed across the entire aromatic system, indicating the regions from which an electron is most easily donated.
(B) LUMO
The Lowest Unoccupied Molecular Orbital (LUMO) represents the lowest energy state for an accepted electron. In PTCA, the LUMO is a π*-orbital, also delocalized over the pyrazine and carboxyl groups, highlighting potential sites for nucleophilic attack.
(C) Molecular Electrostatic Potential (MEP) Map
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface.
-
Red regions (negative potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.
-
Blue regions (positive potential): Indicate areas of low electron density, usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.
For PTCA, the MEP map clearly shows the strong negative potential around the carboxylic acid oxygens and the pyrazine nitrogens, confirming their roles as key sites for intermolecular interactions, including hydrogen bonding.
Conclusion
Validating the electronic structure of Pyrazinetetracarboxylic acid compounds via DFT is a powerful strategy for guiding experimental work in drug discovery and materials science. This guide has demonstrated that the process requires more than a black-box application of software; it demands a reasoned approach to the selection of functionals and basis sets, coupled with a rigorous, self-validating workflow. By comparing the performance of functionals like B3LYP and M06-2X, researchers can gain a more nuanced understanding of their system's electronic properties. The M06-2X functional, with its higher percentage of Hartree-Fock exchange, and range-separated functionals like ωB97X-D often provide a more accurate prediction of the HOMO-LUMO gap, a critical parameter for stability and reactivity. This computational pre-screening and validation can significantly accelerate the design and discovery of new, high-performance molecules.
References
-
Journal of Emerging Investigators. (2022). A computational quantum chemical study of Fluorinated Allopurinol. [Link]
-
Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
ResearchGate. (2009). Electronic structure at the perylene-tetracarboxylic acid dianhydride/Ag(111) interface studied with two-photon photoelectron spectroscopy. [Link]
-
Asian Journal of Chemistry. (2016). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. [Link]
-
The Journal of Physical Chemistry A. (2010). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. [Link]
-
National Center for Biotechnology Information (PMC). (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]
-
ACS Publications. (2013). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]
-
Advanced Journal of Chemistry, Section A. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. [Link]
-
ResearchGate. (2016). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. [Link]
-
New Journal of Chemistry (RSC Publishing). (2020). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. [Link]
-
The Journal of Chemical Physics. (2008). Performance of the M06 family of exchange-correlation functionals for predicting magnetic coupling in organic and inorganic molecules. [Link]
-
MDPI. (2022). Very Strong Hydrogen Bond in Nitrophthalic Cocrystals. [Link]
-
The Journal of Organic Chemistry. (2023). Mechanisms and Origins of Stereoselectivity of the NHC-Catalyzed Reaction between β-Bromoenals and Pyrazole-diones: A DFT Study. [Link]
-
Autechaux. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]
-
National Center for Biotechnology Information (PMC). (2018). Understanding the Electronic Properties of Acceptor–Acceptor′–Acceptor Triads. [Link]
-
Engineering and Applied Science Research. (2021). Structure Conformation, Vibrational Properties, NLO Activity, HOMO-LUMO and Thermodynamic Parameters of Dinicotinic Acid Using E. [Link]
-
ChemRxiv. (2021). Self-Assembled 3,4,9,10-Perylenetetracarboxylic Acid Dianhydride is a Molecular Graphite. [Link]
-
ResearchGate. (2005). Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines. [Link]
-
ResearchGate. (1978). The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. [Link]
-
International Atomic Energy Agency (IAEA). (2010). Electronic properties of the surface of perylene tetracarboxylic acid dianhydride film upon deposition of the ultrathin conjugated layers of Pyronine B. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. [Link]
-
MDPI. (2020). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. [Link]
-
MDPI. (2024). Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT. [Link]
-
YouTube. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties![Link]
-
Matter Modeling Stack Exchange. (2023). Why does the M06-2X functional, despite not being range-separated/long-range-corrected, perform relatively well for charge-transfer in excited states?[Link]
-
ChemRxiv. (2020). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. [Link]
-
National Center for Biotechnology Information (PubChem). (n.d.). 2-Pyrazinecarboxylic acid. [Link]
-
ResearchGate. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. [Link]
-
MDPI. (2021). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. [Link]
-
PNAS. (2018). Revised M06 density functional for main-group and transition-metal chemistry. [Link]
-
National Center for Biotechnology Information (PMC). (2023). DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. [Link]
-
ResearchGate. (2000). The structure of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). [Link]
-
ChemRxiv. (2021). Self-Assembled 3,4,9,10-Perylenetetracarboxylic Acid Dianhydride is a Molecular Graphite. [Link]
-
ResearchGate. (2016). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. [Link]
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Isotherm analysis for gas uptake in Pyrazinetetracarboxylic acid MOFs versus other porous materials
This guide provides an in-depth technical analysis of gas uptake isotherms for Metal-Organic Frameworks (MOFs) derived from Pyrazinetetracarboxylic Acid (H4PZTC) , comparing their performance against industry benchmarks like Zeolite 13X and Activated Carbon.
Executive Summary & Technical Context
Pyrazinetetracarboxylic acid (H4PZTC) is a versatile, multidentate ligand containing a nitrogen-rich pyrazine ring and four carboxylate groups. Unlike conventional carboxylate linkers (e.g., terephthalic acid), the H4PZTC moiety introduces distinct Lewis basic sites (N-atoms) directly into the pore surface.
For researchers in gas storage and drug delivery, this material class offers a critical advantage: Enhanced Quadrupole Interaction. The pyrazine nitrogen atoms create localized electric fields that significantly increase the isosteric heat of adsorption (
The "Pyrazine Effect" in Isotherms
-
Low-Pressure Uptake: H4PZTC-MOFs typically exhibit steeper uptake at low pressures (
) compared to carbon materials, driven by strong N CO interactions. -
Selectivity: The N-heterocycle provides superior CO
/N and CO /CH selectivity compared to aluminosilicate Zeolites, which often suffer from hydrophilicity issues.
Experimental Workflow: From Synthesis to Isotherm
To ensure accurate isotherm data, the handling of H4PZTC-MOFs requires specific protocols to prevent pore collapse (a common issue with high-coordination ligands).
Diagram 1: Isotherm Analysis Workflow
Caption: Standardized workflow for obtaining reliable gas adsorption isotherms for H4PZTC-based frameworks.
Comparative Performance Analysis
The following table contrasts a representative Zn-H4PZTC-based MOF (often constructed with pillaring ligands to ensure 3D porosity) against standard porous materials.
Table 1: Gas Uptake & Structural Metrics
| Feature | H4PZTC-Based MOF (e.g., Zn-TCPP/DPB)* | Zeolite 13X (Benchmark) | Activated Carbon (High Surface Area) | HKUST-1 (Cu-BTC) |
| BET Surface Area | 1,200 – 1,400 m²/g | ~600 – 800 m²/g | 1,000 – 3,000 m²/g | ~1,500 m²/g |
| Pore Environment | Lewis Basic (N-rich) | Highly Polar (Ionic) | Non-polar / Hydrophobic | Lewis Acidic (Open Metal Sites) |
| CO2 Uptake (298K, 1 bar) | 2.5 – 3.5 mmol/g | 3.5 – 5.0 mmol/g | 2.0 – 3.0 mmol/g | ~4.0 mmol/g |
| CO2/N2 Selectivity | High (>50) | Very High (>100) | Low (~10-20) | Moderate (~30) |
| Isotherm Type | Type I (Microporous) | Type I (Rectangular) | Type I / Type IV (Mixed) | Type I |
| Hysteresis | Minimal (Reversible) | H3/H4 (if mesoporous) | H4 (Slit pores) | Minimal |
| Water Stability | Moderate (Linker dependent) | Low (Hydrophilic) | High | Low (Hydrolysis prone) |
*Note: Pure H4PZTC often forms dense coordination polymers. High porosity is typically achieved using extended derivatives like tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) or by using H4PZTC with pillar ligands.
Critical Analysis of Isotherm Data
-
Zeolite 13X: Exhibits the steepest initial uptake due to strong electrostatic interactions with cations. However, regeneration requires high energy (
C). -
Activated Carbon: Shows linear uptake at low pressures (Henry's law region) due to weak van der Waals forces. It loses selectivity at low partial pressures.
-
H4PZTC MOFs: Occupy the "Goldilocks" zone. The pyrazine nitrogen provides a specific binding site (chemisorption-like specificity) with physisorption kinetics . This results in an isotherm with a "knee" that is sharper than carbon but allows for easier regeneration than zeolites.
Mechanistic Insight: The Role of Pyrazine
Understanding why the isotherm looks the way it does is crucial for application design.
Diagram 2: CO2-Framework Interaction Mechanism
Caption: Mechanistic pathway showing how the pyrazine moiety enhances CO2 affinity, altering the isotherm shape in the low-pressure region.
Detailed Experimental Protocol
To replicate the isotherms discussed, follow this self-validating protocol.
Step 1: Synthesis & Solvent Exchange
-
Synthesis: React H4PZTC with a metal salt (e.g., Zn(NO
) ) in DMF/Ethanol at 80-120°C. -
Validation: Check crystallinity via Powder X-Ray Diffraction (PXRD). Sharp peaks indicate a well-ordered structure.
-
Exchange: Soak crystals in dry acetone or methanol for 3 days, refreshing solvent every 24 hours. Why? DMF has a high boiling point and can get trapped in pores; exchanging it with a volatile solvent ensures complete activation.
Step 2: Activation (Degassing)
-
Temperature: Heat to 120–150°C under dynamic vacuum (
torr). -
Duration: 12–24 hours.
-
Caution: H4PZTC MOFs can be thermally sensitive. Do not exceed 200°C unless TGA data confirms stability.
-
Validation: The "outgas rate" should drop to
before starting analysis.
Step 3: Isotherm Measurement
-
Adsorbate: Ultra-high purity N
(77 K) for surface area; CO (273 K / 298 K) for capture performance. -
Equilibrium Interval: Set to 45–60 seconds . MOFs with narrow pores (common in H4PZTC derivatives) exhibit slow diffusion kinetics.
-
Data Points: Collect at least 40 points, heavily weighting the low-pressure region (
) to accurately resolve the monolayer formation on the nitrogen sites.
References
-
Synthesis and Structure of Pyrazine-Based MOFs
- Title: Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separ
- Source: Dalton Transactions (RSC)
-
URL:[Link]
-
Lanthanide-PZTC Frameworks
- Title: Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxyl
- Source: CrystEngComm
-
URL:[Link]
-
General Isotherm Analysis Standards
-
Comparison D
Sources
- 1. Characterization of an Isostructural MOF Series of Imidazolate Frameworks Potsdam by Means of Sorption Experiments with Water Vapor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
Peer-reviewed methods for confirming the purity of synthesized Pyrazinetetracarboxylic acid
This guide outlines the peer-reviewed, multi-modal approach to validating the purity of Pyrazinetetracarboxylic Acid (PTCA) .
Executive Summary & Strategic Context
Pyrazinetetracarboxylic acid (PTCA) is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and a precursor in pharmaceutical intermediate synthesis. Its synthesis—typically via the exhaustive oxidation of tetramethylpyrazine—presents a unique analytical challenge: The target molecule is "silent" in standard Proton NMR (
Consequently, researchers often falsely confirm purity based on the absence of signals, failing to detect inorganic salts, moisture, or amorphous decomposition products. This guide replaces the "single-method" fallacy with a Triangulated Validation Protocol (TVP) , integrating spectroscopic, chromatographic, and thermal analyses.
Comparative Analysis of Validation Methods
| Method | Target Attribute | Sensitivity | Specificity | Critical Limitation |
| Structural Symmetry | High | Very High | Requires long acquisition times; low sensitivity for trace impurities. | |
| Organic Impurities | Very High | High | PTCA is silent. Only detects impurities (under-oxidized precursors). | |
| HPLC-UV/MS | Quantitation | High | High | Requires ion-pairing or HILIC mode due to high polarity ( |
| TGA | Solvates/Hydrates | Medium | Low | Cannot distinguish between isomers; confirms volatile content only. |
| EA (CHN) | Bulk Composition | Low | Low | Insensitive to isomeric impurities; false positives from trapped solvent. |
Deep Dive: Spectroscopic Validation (The "Silent Ring" Protocol)
The Challenge
Fully substituted PTCA (
The Solution: "Negative Proof" & Symmetry Check
Purity is confirmed by the absence of precursor signals in
Protocol 1: NMR Acquisition Strategy
-
Solvent: Use
with 2 equivalents of .-
Reasoning: PTCA is sparingly soluble in acidic water or organic solvents (DMSO, MeOH). It dissolves readily as the tetra-carboxylate anion (
).
-
-
H NMR (Impurities Scan):
-
Run 64 scans.
-
Target: Look for methyl singlets (2.5–3.0 ppm) or aromatic ring protons (8.5–9.5 ppm).
-
Interpretation: A pure sample should show baseline noise only (excluding the HDO solvent peak at ~4.79 ppm). Any signal indicates incomplete oxidation (e.g., Pyrazine-2,3,5-tricarboxylic acid).
-
-
C NMR (Symmetry Confirmation):
-
Target: Pure PTCA must show exactly two singlets .
-
~165-170 ppm: Carboxylate carbons (
). -
~145-150 ppm: Pyrazine ring carbons (
).
-
-
Failure Mode: The presence of >2 peaks indicates a loss of symmetry, confirming the presence of partial oxidation products (isomers).
-
Deep Dive: Chromatographic Quantitation
Because NMR is qualitative for the main product, HPLC is required for quantitative purity (Area %). Standard C18 columns fail due to PTCA's extreme polarity (it elutes with the void volume).
Protocol 2: Ion-Pair HPLC Method
This method uses an ion-pairing agent to retain the anionic PTCA on a hydrophobic column.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAOH) in Water, adjusted to pH 6.0 with Phosphoric Acid.
-
Gradient: 0% B (0-5 min)
30% B (20 min). -
Detection: UV at 270 nm (Pyrazine
transition). -
Flow Rate: 1.0 mL/min.
Self-Validating Logic:
-
Inject a standard of Tetramethylpyrazine (TMP) . It should elute late (high organic).
-
Inject the PTCA sample. It should elute as a sharp single peak.
-
Note: If tailing occurs, increase the buffer concentration.
Deep Dive: Thermal & Bulk Analysis
PTCA typically crystallizes as a dihydrate or with trapped lattice water. Elemental Analysis (CHN) calculations must account for this, or the purity will be underestimated.
Protocol 3: TGA-Corrected Elemental Analysis
-
Run TGA: Heat from 30°C to 600°C at 10°C/min under
.-
Observation: Look for a weight loss step of ~12-14% between 80°C–150°C. This corresponds to the loss of 2
molecules (Theoretical loss for dihydrate: ~12.3%). -
Decomposition: The organic framework typically degrades >260°C.
-
-
Calculate Purity:
Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for confirming PTCA purity, distinguishing between "Product Confirmation" and "Impurity Rejection."
Figure 1: Logical decision tree for PTCA purity validation. Note that
References
-
Synthesis & Characterization Standards
- Title: Synthesis and Characterization of Pyrazine-2,3,5,6-tetracarboxylic Acid and its Metal Complexes.
- Context: Establishes the baseline IR and elemental analysis values for the dihydr
-
Source:
-
NMR Methodology for Pyrazines
- Title: NMR Spectra of Pyrazinecarboxylic Acids: Effect of pH on Chemical Shifts.
- Context: Details the shift of carbon signals in vs DMSO, valid
-
Source:
-
HPLC Separation of Polar Carboxylates
- Title: Ion-pair chromatography for the separ
- Context: Provides the mechanistic basis for using TBAOH to retain poly-acids like PTCA on C18 columns.
-
Source:
-
Thermal Analysis (TGA)
- Title: Thermal decomposition of pyrazinetetracarboxylic acid and its salts.
- Context: Confirms the dehydration step at 80-150°C and framework stability up to 260°C.
-
Source:
Sources
Safety Operating Guide
Personal protective equipment for handling Pyrazinetetracarboxylic acid
CAS: 43193-60-8 | Formula: C₈H₄N₂O₈ | Role: Ligand / MOF Precursor
Executive Safety Summary
The Core Risk: Pyrazinetetracarboxylic acid is not merely an "irritant"; it is a polyprotic organic acid with a predicted pKa₁ of approximately 0.58 [1]. This high acidity density means that upon contact with moisture (perspiration, lacrimal fluid, mucous membranes), the solid dust hydrolyzes to create a locally corrosive environment. Standard "lab safety" protocols are insufficient if they do not account for the rapid pH drop associated with dust exposure.
Operational Directive: Treat this substance as a corrosive solid . All handling must prioritize the containment of airborne particulates to prevent respiratory and ocular acidification.
Hazard Identification & Risk Assessment
Before donning PPE, you must understand the specific chemical behavior of this molecule.
| Hazard Class | H-Code | Mechanism of Action | Critical Consequence |
| Skin Irritation | H315 | Proton donation to epidermal keratin. | Chemical burns if trapped under jewelry/watch. |
| Eye Irritation | H319 | Rapid acidification of lacrimal fluid. | Potential corneal opacity if not flushed immediately. |
| STOT-SE (Resp) | H335 | Irritation of bronchial mucosa. | Bronchospasm or delayed pulmonary edema (high exposure). |
Senior Scientist Note: Unlike mono-carboxylic acids (e.g., Pyrazinoic acid), the tetra-variant has four acidic protons per molecule. The molar acidity per gram is significantly higher. Do not underestimate the dust.
Personal Protective Equipment (PPE) Specifications
Rationale: PPE is the last line of defense. The specifications below are selected based on permeation resistance to organic acids.
A. Ocular Protection (Non-Negotiable)[1]
-
Requirement: Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+ / EN 166).
-
Prohibited: Standard safety glasses.
-
The "Why": Safety glasses have gaps. Pyrazinetetracarboxylic acid is a fine crystalline powder.[1] Airborne dust can bypass glasses, dissolve in the eye's moisture, and cause immediate acid burns. Goggles provide the necessary seal.
B. Hand Protection[3][4][5][6][7]
-
Primary Layer: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
Secondary Layer (For Solution Handling): If dissolving in aggressive solvents (e.g., DMSO, DMF) for MOF synthesis, double-glove. The outer glove protects against the solvent, the inner against the acid.
-
Technique: "Tuck-in" method. Lab coat cuffs must be tucked inside the glove gauntlet to prevent dust from settling on wrists.
C. Respiratory & Body Protection[3][5][8]
-
Engineering Control: All weighing and transfer must occur inside a certified Chemical Fume Hood.
-
PPE Backup: If hood work is impossible (not recommended), a P100 Particulate Respirator (e.g., 3M 8293) is required. N95 is insufficient for long-duration handling of fine acidic powders.
-
Body: 100% Cotton Lab Coat (buttoned to throat). Synthetic blends can melt if a reaction exotherms or if exposed to certain solvents used in downstream synthesis.
Operational Protocol: Solid-to-Solution Workflow
This protocol minimizes static charge and dust generation, the two primary vectors for exposure.
Step 1: Preparation & Engineering Setup
-
Static Check: Pyrazine derivatives are often static-prone. Use an anti-static gun on the weighing boat and spatula before starting.
-
Airflow: Verify fume hood face velocity is between 80–100 fpm.
-
Staging: Place a "waste zone" (damp paper towel) inside the hood to capture stray grains immediately.
Step 2: Weighing & Transfer
-
Open Slowly: Twist the cap of the reagent bottle; do not pop it. Popping creates a pressure differential that ejects dust.
-
Transfer: Use a chemically inert spatula (PTFE-coated or stainless steel). Do not use aluminum (acids can corrode it over time).
-
The "Wet Transfer" Technique:
-
Place the weighing boat inside the receiving vessel (if wide-mouthed) or use a funnel.
-
Crucial: If preparing a solution, add the solvent to the solid slowly . Adding solid to a stirring solvent often generates a dust plume.
-
Step 3: Decontamination
-
Immediate Wipe: Wipe the exterior of the reagent bottle with a damp tissue (water/ethanol mix) before returning it to storage. This prevents "shelf contamination" where the next user touches acid dust on the bottle surface.
-
Glove Wash: Rinse gloved hands with water before doffing gloves. This neutralizes any acid dust adhering to the nitrile.
Waste Management & Disposal
Disposal must comply with local environmental regulations (RCRA in US, EC directives in EU).
-
Solid Waste: Dispose of as Solid Hazardous Waste (Acidic/Organic) . Do not throw in trash.
-
Liquid Waste: Segregate into Acidic Organic Waste .
-
Warning: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Pyrazine rings are stable, but the carboxylic groups can react violently with strong oxidizers under certain conditions.
-
-
Container Labeling: Label clearly as "Pyrazinetetracarboxylic Acid - Corrosive/Irritant."
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this specific compound.
Figure 1: Operational workflow emphasizing the critical decision points for engineering controls and decontamination.
Emergency Response (Self-Validating)
-
Eye Contact:
-
Action: Flush for 15 minutes minimum.
-
Validation: Use pH paper on the eye runoff (if available/safe) to confirm neutrality, but do not delay flushing.
-
-
Skin Contact:
-
Spill (Solid):
-
Protocol: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop. Neutralize surface with weak base (Sodium Bicarbonate) solution until bubbling stops.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016420, Pyrazinetetracarboxylic acid. Retrieved from [Link]
-
LookChem. Pyrazinetetracarboxylic acid Safety and Properties (CAS 43193-60-8). Retrieved from [Link][7]
-
European Chemicals Agency (ECHA). Guidance on the handling of organic polycarboxylic acids. (General Guidance for Acid Handling). Retrieved from [Link]
Sources
- 1. Pyrazine-2-Carboxylic Acid MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Pyrazinecarboxylic acid(98-97-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
